molecular formula C6H10O5 B015759 2,5-Anhydromannose CAS No. 495-75-0

2,5-Anhydromannose

Cat. No.: B015759
CAS No.: 495-75-0
M. Wt: 162.14 g/mol
InChI Key: LKAPTZKZHMOIRE-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to (D)-isomer

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAPTZKZHMOIRE-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-75-0
Record name 2,5-Anhydromannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-ANHYDRO-D-MANNOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,5-Anhydromannose chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Anhydromannose: Structure, Synthesis, and Applications

Introduction

This compound, also known by the synonym Chitose, is a fascinating and synthetically valuable monosaccharide derivative.[1][2][3] Its structure is characterized by a stable five-membered tetrahydrofuran ring and, most notably, a reactive aldehyde group. This unique combination of features makes it a cornerstone in the chemical modification of biopolymers, particularly chitosan. The most common and efficient method for its generation is through the nitrous acid-mediated depolymerization of chitosan, which selectively installs a this compound unit at the reducing end of the resulting chitooligosaccharide fragments.[4][5][6][7] This terminal aldehyde serves as a versatile chemical handle, enabling the conjugation of various molecules and the synthesis of advanced biomaterials and potential therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and pivotal applications of this compound for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Structure and Physicochemical Properties

The defining feature of this compound is its furanose-like structure, an oxolane ring, which distinguishes it from the more common pyranose form of hexoses.[6][8] This structural arrangement, coupled with its specific stereochemistry and functional groups, dictates its chemical reactivity and utility.

Molecular and Structural Formula

The IUPAC name for this compound is (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde.[3][8] Its core consists of a five-membered tetrahydrofuran ring with key functional groups positioned with specific stereochemistry: an aldehyde at the C2 position, hydroxyl groups at C3 and C4, and a hydroxymethyl group at C5.[6][8]

In aqueous solutions, the aldehyde group at the C2 position can exist in equilibrium with its hydrated gem-diol form, a crucial consideration for its reaction kinetics and mechanisms.[5][9] It is also described as existing as a mixture of acetal and aldehyde forms.[1][2][10]

Caption: 2D structure of this compound and its gem-diol equilibrium.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource
Molecular Formula C₆H₁₀O₅[1][2][8]
Molecular Weight 162.14 g/mol [1][2][8]
CAS Number 495-75-0[1][2][8]
Appearance Pale yellow or Yellow to Orange Solid[2][3]
Solubility Slightly soluble in water and methanol[2]
IUPAC Name (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde[3][8]

Synthesis and Chemical Reactivity

The primary and most widely adopted method for producing this compound is not through de novo synthesis but via the controlled degradation of a natural biopolymer. This approach is efficient and provides the molecule as a terminal unit on oligosaccharide chains, which is often the desired form for subsequent applications.

Synthesis via Nitrous Acid Depolymerization of Chitosan

The generation of this compound-terminated chitooligosaccharides (COS) is reliably achieved through the nitrous acid (HONO) depolymerization of chitosan.[4][5] Chitosan, a linear polysaccharide of D-glucosamine and N-acetyl-D-glucosamine, undergoes chain cleavage at the glucosamine residues upon reaction with HONO. This reaction results in the formation of a 2,5-anhydro-D-mannofuranose unit at the newly formed reducing end.[4][5][6][7]

Causality of the Method: The choice of nitrous acid is critical. It specifically targets the primary amino groups of the glucosamine units in chitosan, initiating a diazotization reaction that leads to the formation of an unstable diazonium salt. This intermediate undergoes a ring contraction and cleavage of the glycosidic bond, yielding the thermodynamically stable five-membered anhydro-mannose ring structure. The reaction yield can be influenced by factors such as temperature, with lower temperatures favoring the formation of this compound.[6]

chitosan Chitosan Polymer reaction Nitrous Acid Depolymerization chitosan->reaction reagents NaNO₂ + Acetic Acid (Generates HONO in situ) reagents->reaction product Chitooligomers with Terminal this compound reaction->product purification Purification (GFC / Dialysis) product->purification final_product Characterized COS-Anhydromannose purification->final_product

Caption: Workflow for synthesis of this compound-terminated oligomers.

Experimental Protocol: Nitrous Acid Depolymerization

This protocol is a representative example based on methodologies described in the literature.[4][9]

  • Dissolution: Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g., 2.5% v/v) by stirring overnight at room temperature.

  • Inert Atmosphere: Remove dissolved oxygen by bubbling the solution with nitrogen (N₂) gas for approximately 15 minutes.

  • Cooling: Cool the solution to 4 °C in an ice bath.

  • Reagent Addition: Prepare a fresh solution of sodium nitrite (NaNO₂, e.g., 20 mg/mL). Add the NaNO₂ solution dropwise to the cooled chitosan solution in portions over several hours to control the reaction rate.

  • Reaction: Allow the reaction to proceed in the dark at 4 °C overnight with gentle agitation.

  • Work-up and Purification: Centrifuge the reaction mixture to remove any insoluble, high molecular weight chitosan. The supernatant, containing the water-soluble oligomers, can be further purified by methods such as gel filtration chromatography (GFC) or dialysis to isolate fractions with the desired degree of polymerization.[9]

  • Characterization: Confirm the presence of the this compound terminus using NMR spectroscopy.

Reactivity and Derivatization

The synthetic power of this compound lies in the high reactivity of its aldehyde group, which serves as a versatile anchor point for a wide range of chemical modifications.[5][9]

  • Reductive Amination: It readily reacts with primary amines to form an intermediate imine (Schiff base), which can be subsequently reduced by agents like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[4][5]

  • Hydrazone and Oxime Formation: The aldehyde reacts efficiently with hydrazides and O-hydroxylamines to form stable hydrazone and oxime linkages, respectively. These reactions are often faster than those with other carbohydrates.[4][7][9][11]

  • Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite, yielding chitooligosaccharide-2,5-anhydro-D-mannonic acid.[12] This derivative offers new conjugation possibilities and improved stability.

  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride (NaBH₄) or α-picoline borane.[6][9] This is sometimes done to "cap" the reactive end and prevent unwanted side reactions.

Spectroscopic and Structural Characterization

Unambiguous identification of the this compound unit is crucial. A combination of spectroscopic techniques provides a complete structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation. In ¹H NMR spectra, the proton of the aldehyde or its hydrated gem-diol form gives a characteristic signal, typically appearing as a doublet between 4.9 and 5.1 ppm in D₂O.[6][9][12] The signals from the other protons on the furanose ring can be fully assigned using two-dimensional NMR experiments (e.g., COSY, HSQC).[9][12] In ¹³C NMR, the formation of a carboxylic acid derivative can be confirmed by the appearance of a new signal around 175.0 ppm.[12]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight of the chitooligomer chains and their derivatives, verifying successful conjugation reactions.[7][12]

  • X-Ray Crystallography: While being the definitive method for determining three-dimensional molecular structure, obtaining a single, high-quality crystal suitable for X-ray diffraction is often the most challenging and rate-limiting step in a structural study.[13] For complex molecules and oligomers, this can be particularly difficult. However, for novel derivatives, a crystal structure provides invaluable, unambiguous proof of structure and conformation.[14]

Biological Significance and Key Applications

The utility of this compound is not as a standalone therapeutic but as a critical structural component that imparts functionality to chitooligosaccharides (COS), which themselves possess a wide range of promising biological activities.

A Gateway to Functional Biomaterials

The ability to precisely modify the terminus of a COS chain via the this compound unit is a powerful strategy for creating advanced biomaterials.[5][7] By attaching different functional moieties, researchers can develop:

  • Block Copolymers: Conjugating other polymer blocks (e.g., dextran) to create diblock oligosaccharides with unique self-assembly properties.[9][11]

  • Surface Modification: Grafting COS onto surfaces like silicon wafers to impart biocompatibility, antibacterial properties, and controlled wetting.[5]

  • Drug Delivery Systems: Attaching targeting ligands or drugs to create sophisticated delivery vehicles.

Role in Drug Development

COS have demonstrated a remarkable spectrum of potential therapeutic applications, including antidiabetic, anti-obesity, antihypertensive, and antimicrobial activities.[6][7][15] The this compound end-group is pivotal in this context for several reasons:

  • Prodrug Design: It allows for the covalent attachment of drugs, which can be released under specific physiological conditions.

  • Enhanced Bioavailability: Modification of COS can improve its solubility and absorption characteristics.

  • Mannosidase Inhibition: While this compound itself is not a prominent mannosidase inhibitor, its structural similarity to mannose suggests that its derivatives could be designed to target mannosidases. These enzymes are crucial in the N-linked glycosylation pathway of proteins, and their inhibition is a strategy for therapeutic intervention in viral infections and cancer.[16] The well-known mannosidase inhibitor 1-deoxymannojirimycin serves as a template for such design efforts.[16]

  • Synthesis of Novel Compounds: It serves as a precursor for synthesizing derivatives with unique biological profiles, such as poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol, which have been investigated as potential antiasthmatic compounds.[17]

cluster_0 Source & Synthesis cluster_1 Applications chitosan Chitosan (Biopolymer) synthesis Nitrous Acid Depolymerization chitosan->synthesis core This compound (Reactive Terminus) synthesis->core drug_dev Drug Development (e.g., Antiasthmatics) core->drug_dev biomaterials Advanced Biomaterials (e.g., Hydrogels) core->biomaterials delivery Targeted Drug Delivery core->delivery surface_mod Surface Modification core->surface_mod

Caption: Central role of this compound in modern biotechnology.

Conclusion and Future Outlook

This compound represents a powerful convergence of natural product chemistry and modern polymer science. Its efficient generation from chitosan, an abundant and renewable resource, combined with the versatile reactivity of its terminal aldehyde group, establishes it as a key building block in biomedical and materials science research. While its direct biological activity is limited, its role as a chemical linker is paramount. Future research will undoubtedly continue to exploit this unique structure to develop next-generation drug delivery systems, intelligent hydrogels, functionalized surfaces, and novel therapeutics that leverage the inherent biological properties of chitooligosaccharides. The continued exploration of its derivatization chemistry will open new avenues for creating materials with unprecedented control over their structure and function.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116353, this compound.
  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895.
  • ResearchGate. (n.d.). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2) from chitosan.
  • ResearchGate. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739–1749.
  • Cheong, K. L., Wu, D. T., Zhao, J., & Li, S. P. (2022). Potential Medical Applications of Chitooligosaccharides. Molecules, 27(23), 8211.
  • Pickenhahn, P., Sarazin, J., Burel, A., Tran, C. H., Garreau, C., Tømmeraas, K., ... & Delair, T. (2019). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... ResearchGate.
  • ResearchGate. (2018). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose | CAS No: 495-75-0.
  • Human Metabolome Database. (n.d.). D-Mannose, 2,5-anhydro-, diethyl acetal, triacetate - Optional[13C NMR] - Chemical Shifts.
  • Fuhrmann, U., Bause, E., & Ploegh, H. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 307(5953), 755–758.
  • Moussa, A., Garreau, C., & Auzély-Velty, R. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molecules, 23(3), 646.
  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. PubMed.
  • Moussa, A., Garreau, C., & Auzély-Velty, R. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Polymers, 12(3), 559.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169).
  • Zosi, F. S., & Zeller, M. (2004). X-Ray Crystallography of Chemical Compounds. American Journal of Pharmaceutical Education, 68(5), 118.
  • Kniess, T., Laube, M., & Steinbach, J. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(3), M1081.

Sources

2,5-Anhydromannose: A Technical Guide to a Pivotal Metabolic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-Anhydromannose (CAS No. 495-75-0), a fascinating sugar analog with significant implications in metabolic regulation. While its primary utility has been established in the realm of bioconjugation chemistry as a derivative of chitosan processing, its reduced form, 2,5-anhydro-D-mannitol, emerges as a potent modulator of central carbon metabolism. This document will delve into the synthesis, core mechanism of action, experimental applications, and therapeutic potential of this compound, with a particular focus on its role as a powerful inhibitor of gluconeogenesis. We will provide detailed experimental protocols and quantitative data to empower researchers in their exploration of this molecule's capabilities.

Introduction and Physicochemical Properties

This compound, also known as Chitose, is a six-carbon monosaccharide characterized by an internal anhydro bridge between carbons 2 and 5.[1][2] This structural feature imparts unique chemical properties, most notably a reactive aldehyde group at the C1 position.[3][4] It is most commonly generated through the nitrous acid-mediated depolymerization of chitosan, a widely available biopolymer.[3][5][6]

While this compound itself is a valuable building block in bioconjugation, its primary biological significance lies in its intracellular conversion to its reduced and subsequently phosphorylated derivatives. The focus of this guide will be on the biological activities stemming from these metabolites.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 495-75-0
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance Pale yellow solid
Solubility Slightly soluble in water and methanol
Synonyms Chitose, D-2,5-Anhydromannose

Core Mechanism of Action: A Dual-Pronged Approach to Metabolic Reprogramming

The profound biological effects of this compound are not exerted by the parent molecule itself, but rather by its intracellular metabolite, 2,5-anhydro-D-mannitol-1,6-bisphosphate. Upon entering the cell, this compound is believed to be first reduced to 2,5-anhydro-D-mannitol, which is then sequentially phosphorylated by fructokinase or hexokinase to the 1-phosphate, and subsequently by phosphofructokinase to the active 1,6-bisphosphate form.[1] This bisphosphate metabolite then acts as a potent regulator of two key enzymes in glycolysis and gluconeogenesis.

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

2,5-anhydro-D-mannitol-1,6-bisphosphate is a powerful inhibitor of fructose-1,6-bisphosphatase, a rate-limiting enzyme in the gluconeogenic pathway.[1] This inhibition effectively curtails the production of glucose from non-carbohydrate precursors. The apparent Ki for this inhibition has been determined to be 3.6 ± 0.3 µM.[1]

Activation of Pyruvate Kinase (PK)

Concurrently, 2,5-anhydro-D-mannitol-1,6-bisphosphate acts as an allosteric activator of pyruvate kinase, an enzyme that catalyzes a key ATP-producing step in glycolysis.[1][7] This activation further diverts the flow of metabolites away from gluconeogenesis and towards glycolysis. The apparent Ka for this activation is 9.5 ± 0.9 µM.[1]

The dual action of inhibiting a key gluconeogenic enzyme while simultaneously activating a key glycolytic enzyme makes 2,5-anhydro-D-mannitol-1,6-bisphosphate a highly effective modulator of glucose homeostasis.

2,5-Anhydromannose_Metabolic_Pathway cluster_cell Hepatocyte 2_5_AM This compound 2_5_AMan 2,5-Anhydro-D-mannitol 2_5_AM->2_5_AMan Reduction 2_5_AMan_1P 2,5-Anhydro-D-mannitol-1-P 2_5_AMan->2_5_AMan_1P Hexokinase/ Fructokinase 2_5_AMan_1_6_BP 2,5-Anhydro-D-mannitol-1,6-BP 2_5_AMan_1P->2_5_AMan_1_6_BP Phosphofructokinase FBPase Fructose-1,6-bisphosphatase 2_5_AMan_1_6_BP->FBPase Inhibition (Ki = 3.6 µM) PK Pyruvate Kinase 2_5_AMan_1_6_BP->PK Activation (Ka = 9.5 µM) Glucose Glucose G6P Glucose-6-P G6P->Glucose F6P Fructose-6-P F6P->G6P FBP Fructose-1,6-BP FBP->F6P Gluconeogenesis PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate FBPase->FBP PK->PEP

Figure 1: Mechanism of action of this compound metabolites in the hepatocyte.

Therapeutic Potential and Research Applications

The potent modulation of glucose metabolism by 2,5-anhydro-D-mannitol has positioned it as a molecule of significant interest for therapeutic development, particularly in the context of metabolic diseases and potentially in oncology.

Diabetes and Metabolic Disorders

The primary and most studied application of 2,5-anhydro-D-mannitol is in the management of hyperglycemia. In vivo studies have demonstrated its ability to significantly lower blood glucose levels in various animal models of diabetes.

Table 2: In Vivo Effects of 2,5-Anhydro-D-mannitol on Blood Glucose

Animal ModelDose (mg/kg)Route% Blood Glucose ReductionReference
Fasting Mice100-200Not specified17-58%[1]
Fasting Rats100-200Not specified17-58%[1]
Streptozotocin-diabetic Mice100-200Not specified17-58%[1]
Genetically Diabetic db/db Mice100-200Not specified17-58%[1]

These findings underscore the potential of 2,5-anhydro-D-mannitol as a lead compound for the development of novel anti-diabetic therapeutics that directly target hepatic glucose output.

Cancer Metabolism

The metabolic landscape of many cancer cells is characterized by a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and in some cases, an upregulation of gluconeogenic pathways to support anabolic processes.[8][9][10][11][12][13] The ability of 2,5-anhydro-D-mannitol's metabolites to inhibit both gluconeogenesis and glycolysis (at the level of phosphofructokinase-1) in certain cancer cells, such as Ehrlich ascites cells, suggests a potential therapeutic avenue.[14] By disrupting these central metabolic pathways, 2,5-anhydro-D-mannitol could potentially induce an energy crisis and inhibit cancer cell proliferation. Further research is warranted to explore the efficacy of this compound and its derivatives across a broader range of cancer types and to elucidate the precise molecular mechanisms involved.

Experimental Protocols

To facilitate further research into this compound and its derivatives, this section provides detailed, step-by-step protocols for its synthesis and for key biological assays.

Synthesis of this compound from Chitosan

This protocol is adapted from established methods for the nitrous acid depolymerization of chitosan.[3][5]

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid (glacial)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter

Procedure:

  • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in 1% (v/v) aqueous acetic acid with overnight stirring.

  • Cool the chitosan solution in an ice bath to approximately 4°C.

  • Prepare a fresh solution of sodium nitrite in deionized water. The molar ratio of NaNO₂ to the glucosamine units of chitosan will determine the final degree of depolymerization. A molar ratio of 0.1 to 1.0 is a typical starting point.

  • Slowly add the sodium nitrite solution to the cold, stirring chitosan solution.

  • Allow the reaction to proceed for 2-4 hours at 4°C with continuous stirring.

  • Terminate the reaction by raising the pH to ~7.0 with a sodium hydroxide solution.

  • Precipitate the this compound-terminated oligosaccharides by adding an excess of cold ethanol.

  • Collect the precipitate by centrifugation or filtration and wash several times with ethanol.

  • Dry the product under vacuum to yield this compound-terminated chitooligosaccharides.

Note: Further purification and isolation of pure this compound may require chromatographic techniques.

Assay for Inhibition of Gluconeogenesis in Isolated Hepatocytes

This protocol provides a framework for assessing the effect of 2,5-anhydro-D-mannitol on gluconeogenesis in primary hepatocytes.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Ringer bicarbonate buffer supplemented with 2% BSA

  • Gluconeogenic substrates (e.g., lactate and pyruvate)

  • 2,5-anhydro-D-mannitol

  • Glucose assay kit

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Isolate primary hepatocytes from rats or mice using a standard collagenase perfusion method.

  • Plate the hepatocytes in collagen-coated 96-well plates at a suitable density and allow them to attach for 2-4 hours.

  • Wash the cells with Krebs-Ringer buffer to remove any residual media.

  • Pre-incubate the cells with varying concentrations of 2,5-anhydro-D-mannitol in Krebs-Ringer buffer for 30 minutes.

  • Initiate gluconeogenesis by adding a mixture of lactate (10 mM) and pyruvate (1 mM) to each well.

  • Incubate the plates for 2-3 hours at 37°C in a humidified incubator.

  • At the end of the incubation, collect the supernatant from each well.

  • Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

  • Calculate the percentage inhibition of gluconeogenesis for each concentration of 2,5-anhydro-D-mannitol relative to the untreated control.

Fructose-1,6-bisphosphatase Inhibition Assay

This assay measures the inhibitory effect of 2,5-anhydro-D-mannitol-1,6-bisphosphate on FBPase activity, adapted from a method utilizing a radiolabeled substrate.[15]

Materials:

  • Purified Fructose-1,6-bisphosphatase

  • Fructose-1,6-[1-³²P]bisphosphate (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • 2,5-anhydro-D-mannitol-1,6-bisphosphate (inhibitor)

  • Activated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified FBPase, and varying concentrations of 2,5-anhydro-D-mannitol-1,6-bisphosphate.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the fructose-1,6-[1-³²P]bisphosphate substrate.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a suspension of activated charcoal, which will adsorb the unreacted substrate.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer an aliquot of the supernatant, containing the released ³²P-inorganic phosphate, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the FBPase activity and the percentage inhibition at each inhibitor concentration to determine the IC₅₀ and/or Ki.

Conclusion and Future Directions

This compound, through its intracellular metabolites, presents a compelling case for further investigation as a modulator of central carbon metabolism. Its potent and dual-acting mechanism on gluconeogenesis and glycolysis positions it as a promising candidate for the development of therapeutics for metabolic diseases like type 2 diabetes. Furthermore, its emerging role in the context of cancer cell metabolism opens up new avenues for research in oncology. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating the full spectrum of its cellular targets, its long-term efficacy and safety in preclinical models, and its potential for combination therapies.

References

  • Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 218–223. [Link]
  • Pilkis, S. J., El-Maghrabi, M. R., Pilkis, J., & Claus, T. H. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. The Journal of biological chemistry, 256(8), 3619–3622.
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]
  • Wernette-Hammond, M. E., Riquelme, P. T., & Lardy, H. A. (1985). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. The Journal of biological chemistry, 260(8), 4355–4361.
  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153.
  • Ben-Yehoshua, S., & Cohen, E. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et biophysica acta, 845(3), 502–506.
  • Wernette-Hammond, M. E., Riquelme, P. T., & Lardy, H. A. (1985). Inhibition by 2,5-anhydromannitol of Glycolysis in Isolated Rat Hepatocytes and in Ehrlich Ascites Cells. Journal of Biological Chemistry, 260(8), 4355-4361.
  • Li, X., & Zhou, Y. (2023). Metabolic reprogramming in cancer: Mechanisms and therapeutics.
  • The Research Repository @ WVU. (1984). Inhibition Of Gluconeogenesis And Glycogenolysis By 2,5-Anhydro-D-Mannitol.
  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.
  • Sharma, A., & Weigert, C. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1639-1653.
  • BioVision. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric).
  • Encyclopedia.pub. (2021). Metabolic Reprogramming in Cancer Cells.
  • Leithner, K., & Olschewski, A. (2019). Gluconeogenesis in cancer cells–repurposing of a starvation-induced metabolic pathway? Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1872(1), 24-36.
  • Leithner, K., & Olschewski, A. (2019). Gluconeogenesis in cancer cells - Repurposing of a starvation-induced metabolic pathway?. Biochimica et biophysica acta. Reviews on cancer, 1872(1), 24–36.
  • UniProt. (n.d.). fbp - Fructose-1,6-bisphosphate aldolase/phosphatase - Sulfurisphaera tokodaii (strain DSM 16993 / JCM 10545 / NBRC 100140 / 7) (Sulfolobus tokodaii).
  • Pavlova, N. N., & Thompson, C. B. (2016). The emerging hallmarks of cancer metabolism. Cell metabolism, 23(1), 27-47.
  • Longdom Publishing. (n.d.). The Role of Metabolic Reprogramming in Cancer Progression.
  • Longdom Publishing. (n.d.). Metabolic Reprogramming in Cancer: Targeting Energy Pathways for Treatment.
  • Dills, W. L., Jr, Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical biochemistry, 133(2), 344–349.
  • ResearchGate. (n.d.). Effect of 2,5-anhydro-D-mannitol (2,5-AM; 300 mg/kg ip) on food intake....
  • Vilchez, C., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end....
  • MDPI. (n.d.). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • ResearchGate. (n.d.). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.

Sources

A Technical Guide to Nitrous Acid Depolymerization for the Synthesis of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the nitrous acid-mediated depolymerization of N-sulfated glycosaminoglycans (GAGs), such as heparin and chitosan, for the production of the versatile monosaccharide, 2,5-anhydromannose. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying chemistry, a robust experimental protocol, and critical insights into the application of this technique.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound is a highly reactive and versatile chiral building block with significant potential in medicinal chemistry and drug development.[1][][3] Its unique structure, featuring a reactive aldehyde group, makes it a valuable precursor for the synthesis of a wide array of complex molecules and novel drug candidates.[4][5] Nitrous acid depolymerization of abundant natural polysaccharides like heparin and chitosan offers a direct and efficient route to this valuable monosaccharide.[4][6] This guide will elucidate the chemical principles of this process and provide a detailed, field-proven methodology for its successful implementation in a laboratory setting.

The Chemical Mechanism: A Tale of Two pHs

The selective cleavage of glycosidic bonds in GAGs by nitrous acid is a nuanced process, highly dependent on the pH of the reaction medium. The reaction specifically targets the amino groups of glucosamine residues, but the nature of the substituent on the amino group dictates the optimal pH for cleavage.

At a low pH of approximately 1.5, nitrous acid preferentially reacts with N-sulfated glucosamine residues, which are characteristic of heparin and heparan sulfate.[7][8][9] This acidic environment facilitates the deamination of the N-sulfated glucosamine, leading to the formation of an unstable diazotate intermediate. This intermediate rapidly rearranges, resulting in the cleavage of the adjacent glycosidic bond and the formation of a this compound residue at the reducing end of the newly formed oligosaccharide.[7]

Conversely, N-unsubstituted amino groups, such as those found in deacetylated chitosan, are most effectively deaminated at a pH of around 4.0.[8] N-acetylated glucosamine residues are largely resistant to nitrous acid cleavage under these conditions, providing a degree of selectivity in the depolymerization process.[7][10]

G_1 cluster_0 Nitrous Acid Depolymerization Mechanism GAG Glycosaminoglycan Chain (with N-Sulfated Glucosamine) HNO2 Nitrous Acid (HONO) pH ~1.5 GAG->HNO2 Reaction Intermediate Unstable Diazotate Intermediate HNO2->Intermediate Cleavage Glycosidic Bond Cleavage + N2 + HSO4- Intermediate->Cleavage Products Oligosaccharide Fragments Cleavage->Products Anhydromannose This compound Residue (at reducing end) Cleavage->Anhydromannose

Caption: Mechanism of nitrous acid depolymerization of N-sulfated GAGs.

A Validated Experimental Protocol for this compound Production

The following protocol details a robust and reproducible method for the nitrous acid depolymerization of heparin to generate oligosaccharides terminating in this compound. This protocol is designed to be self-validating by incorporating clear checkpoints and expected outcomes.

Materials and Reagents:
  • Heparin sodium salt (or other N-sulfated GAG)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Sodium nitrite (NaNO₂), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Sodium borohydride (NaBH₄)

  • Ammonium sulphamate

  • Deionized water

  • pH meter

  • Starch-iodide paper (for monitoring nitrite)

  • Ice bath

  • Fume hood

Experimental Workflow:

G_2 cluster_1 Experimental Workflow Start Start: Dissolve Heparin in Water Prep_HNO2 Prepare fresh Nitrous Acid (HONO) on ice Start->Prep_HNO2 Depolymerization Add HONO to Heparin solution (pH ~1.5, Room Temp, 10-30 min) Prep_HNO2->Depolymerization Quench Quench reaction with Ammonium Sulphamate Depolymerization->Quench Neutralize Neutralize with NaOH Quench->Neutralize Reduction Optional: Reduce with NaBH4 to 2,5-anhydromannitol Neutralize->Reduction Purification Purify via Gel Filtration Chromatography Reduction->Purification Characterization Characterize products (NMR, MS, HPLC) Purification->Characterization End End: Purified this compound containing oligosaccharides Characterization->End

Caption: Step-by-step workflow for this compound production.

Step-by-Step Methodology:
  • Preparation of the Glycosaminoglycan Solution:

    • Dissolve the heparin sodium salt in deionized water to a final concentration of 10-20 mg/mL.

    • Ensure the heparin is fully dissolved by gentle stirring.

  • In Situ Generation of Nitrous Acid:

    • Crucial Step: Prepare the nitrous acid solution immediately before use as it is unstable.

    • In a fume hood, combine equal volumes of pre-chilled 0.5 M sulfuric acid and 1 M sodium nitrite in a glass tube immersed in an ice bath.[11] This will generate a 0.5 M nitrous acid solution with a pH of approximately 1.5.

  • Depolymerization Reaction:

    • Add the freshly prepared, cold nitrous acid solution to the heparin solution. A typical starting point is a 1:1 volume ratio.

    • Allow the reaction to proceed at room temperature for 10-30 minutes.[9] The reaction time can be adjusted to control the extent of depolymerization and the size of the resulting oligosaccharides.

    • Monitor the presence of excess nitrite using starch-iodide paper. The disappearance of the blue-black color indicates the consumption of nitrite.

  • Quenching the Reaction:

    • To stop the depolymerization, add a solution of ammonium sulphamate. This will react with and neutralize any remaining nitrous acid.[12] Vigorous bubbling may be observed.

  • Neutralization and Optional Reduction:

    • Carefully neutralize the reaction mixture to pH 7.0 by the dropwise addition of 1 M sodium hydroxide.

    • For stabilization and characterization: The aldehyde group of this compound can be reduced to the more stable alcohol, 2,5-anhydromannitol.[11][13] This is achieved by adding sodium borohydride to the neutralized solution and incubating at room temperature for at least 2 hours.

  • Purification of the Products:

    • The resulting mixture of oligosaccharides can be purified and size-fractionated using gel filtration chromatography (e.g., with a Bio-Gel P-10 or Sephadex G-25 column).[11][13]

    • The fractions can be monitored by refractive index or by assaying for the presence of carbohydrates.

  • Characterization:

    • The purified oligosaccharides and the presence of the this compound or 2,5-anhydromannitol terminus can be confirmed using a suite of analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure of the oligosaccharides.[14]

      • Mass Spectrometry (MS): To determine the molecular weight of the fragments.[14]

      • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the products.[13][15]

Quantitative Insights and Expected Outcomes

The yield and characteristics of the this compound-containing products are influenced by several factors, including the starting material, reaction time, and temperature. The following table summarizes key quantitative parameters.

ParameterTypical Value/RangeRationale and Impact
Starting Material Heparin, Heparan Sulfate, ChitosanThe density of N-sulfated or N-unsubstituted glucosamine residues will determine the extent of fragmentation.
Reaction pH 1.5 - 2.5 for N-sulfated GAGsLow pH is critical for the selective cleavage of N-sulfated glucosamine residues.[8][9]
Reaction Temperature Room TemperatureLower temperatures can favor the yield of this compound by minimizing side reactions.[10]
Reaction Time 10 - 60 minutesShorter times yield larger oligosaccharides, while longer times lead to smaller fragments.
Yield 70-85% (as oligosaccharides)Yields can be high, with the primary product being a mixture of oligosaccharides of varying lengths.[16]

Trustworthiness Through Self-Validation

The described protocol incorporates several features that ensure its reliability and the validity of the results:

  • Fresh Preparation of Nitrous Acid: The instability of nitrous acid necessitates its fresh preparation, ensuring consistent reactivity.

  • Monitoring of Nitrite: The use of starch-iodide paper provides a simple and effective real-time check on the progress of the reaction.

  • Optional Reduction Step: The conversion of the reactive aldehyde of this compound to the more stable alcohol, 2,5-anhydromannitol, facilitates purification and characterization, providing a stable endpoint for analysis.

  • Orthogonal Analytical Techniques: The use of a combination of NMR, MS, and HPLC for characterization provides a comprehensive and cross-validated structural confirmation of the products.

Conclusion and Future Directions

Nitrous acid depolymerization is a powerful and versatile tool for the production of this compound-containing oligosaccharides from readily available glycosaminoglycans. The methodology is robust, scalable, and offers a high degree of control over the extent of depolymerization. The resulting this compound serves as a valuable chiral building block for the synthesis of novel therapeutics and complex molecular probes. Further research into the optimization of this reaction for specific GAG substrates and the exploration of the diverse synthetic possibilities offered by the this compound scaffold will undoubtedly continue to drive innovation in drug discovery and development.

References

  • Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6).
  • Degradation of Heparan Sulfate by Nitrous Acid - ResearchGate. (n.d.).
  • Conrad, H. E. (2001). Nitrous acid degradation of glycosaminoglycans. Current Protocols in Molecular Biology, Chapter 17, Unit 17.22A.
  • Blyscan™ Sulfated Glycosaminoglycan Assay manual. (n.d.). BioVendor.
  • Formation of anhydrosugars in the chemical depolymerization of heparin. - DeepDyve. (n.d.).
  • Mo, V., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(3), 1136-1148.
  • Kariya, Y., et al. (2000). Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine. Journal of Biochemistry, 128(5), 847-854.
  • Bienkowski, M. J., & Conrad, H. E. (1985). Structural characterization of the oligosaccharides formed by depolymerization of heparin with nitrous acid. The Journal of Biological Chemistry, 260(1), 356-365.
  • Shively, J. E., & Conrad, H. E. (1976). Formation of anhydrosugars in the chemical depolymerization of heparin. Biochemistry, 15(18), 3932-3942.
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... - ResearchGate. (n.d.).
  • (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid - ResearchGate. (n.d.).
  • Gu, Q., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, 2014(3), M832.
  • (PDF) Obtaining Hexoses from Chitosan Through Depolymerization with Nitrous Acid. (n.d.).
  • Moussa, M., et al. (2019). Water-Soluble 2,5-Anhydro-d-mannofuranose Chain End Chitosan Oligomers of a Very Low Molecular Weight: Synthesis and Characterization. Biomacromolecules, 20(12), 4353-4360.
  • Moussa, M., et al. (2020).
  • Sharma, S., et al. (2017). Heparin depolymerization by immobilized heparinase: A review. International Journal of Biological Macromolecules, 100, 126-134.
  • Stone, A. L., & Smith, F. (1983). A specific fluorometric assay for hexosamines in glycosaminoglycans, based on deaminative cleavage with nitrous acid. Analytical Biochemistry, 135(2), 403-410.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.).
  • This compound | C6H10O5 | CID 11116353 - PubChem. (n.d.).
  • Frumin, L. E., et al. (2018). Optimization of the First Step of Enoxaparin Synthesis by Hydrolytic Depolymerization of Unfractionated Heparin. Pharmaceutical Chemistry Journal, 52(8), 735-739.
  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
  • Montgomery, T. D., & Sorensen, E. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Israel Journal of Chemistry, 58(3-4), 242-254.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery | Scilit. (n.d.).

Sources

An In-Depth Technical Guide to 2,5-Anhydromannose: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydromannose, a fascinating and reactive carbohydrate, holds a unique position at the intersection of polymer chemistry and glycobiology. Structurally, it is a furanose derivative of mannose, characterized by an anhydro bridge between carbons 2 and 5. This seemingly subtle modification imparts significant chemical reactivity, making it a valuable building block in the synthesis of novel biomaterials and a molecule of interest in the study of carbohydrate metabolism. This guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis and characterization, and its emerging applications in drug development and beyond.

Chemical Identity and Structure

This compound, also known by its trivial name Chitose, is systematically named (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde[1]. Its chemical structure is defined by a five-membered furanose ring, a departure from the more common six-membered pyranose form of mannose. In aqueous solutions, it exists as a mixture of the acetal and aldehyde forms[2][3].

Key Identifiers:

PropertyValue
CAS Number 495-75-0[2][3]
Molecular Formula C₆H₁₀O₅[2][3]
Molecular Weight 162.14 g/mol [2][3]
Synonyms Chitose, D-2,5-Anhydromannose[2]

The stereochemistry of this compound is crucial to its biological recognition and chemical behavior. The specific arrangement of its hydroxyl groups and the anhydro bridge dictates its three-dimensional shape and interactions with enzymes and other biomolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

Physical Properties

This compound is typically supplied as a pale yellow or yellow to orange solid[2]. It is described as a low-melting solid, though a precise experimental melting point for the pure crystalline form is not widely reported in the literature. It is also known to be hygroscopic, necessitating storage under an inert atmosphere to prevent moisture absorption[2].

Summary of Physical Properties:

PropertyValueSource
Appearance Pale yellow or yellow to orange solid[2]
Boiling Point (Predicted) 404.7 ± 45.0 °C
Density (Predicted) 1.639 ± 0.06 g/cm³
Specific Rotation +29.3° (c = 0.2, Water)[2]
Solubility

This compound exhibits limited solubility in common laboratory solvents. It is slightly soluble in water and methanol[2]. This property is an important consideration for its use in aqueous biological assays and in purification protocols.

Stability

As a furanose sugar, the stability of this compound is influenced by factors such as pH and temperature. Furanose rings are generally less stable than their pyranose counterparts due to higher ring strain[4][5]. In acidic conditions, there is a potential for hydrolysis of the glycosidic bond or other acid-catalyzed rearrangements. The aldehyde group also makes it susceptible to oxidation. For long-term storage, it is recommended to keep this compound at -20°C under an inert atmosphere[2].

Synthesis and Purification

The most common and well-established method for the synthesis of this compound is through the nitrous acid depolymerization of chitosan, a readily available biopolymer derived from chitin[6]. This reaction specifically cleaves the glycosidic linkages of the D-glucosamine units in chitosan, resulting in the formation of oligosaccharides with a this compound unit at the reducing end[6].

Experimental Protocol: Synthesis of this compound-terminated Oligomers from Chitosan

This protocol is adapted from established literature procedures[6].

Materials:

  • Chitosan

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Dissolve chitosan in a dilute aqueous solution of hydrochloric acid to fully solubilize the polymer.

  • Prepare a fresh aqueous solution of sodium nitrite.

  • Add the sodium nitrite solution to the chitosan solution and allow the reaction to proceed at room temperature for a set period (e.g., 12 hours) to achieve the desired degree of depolymerization.

  • Precipitate the resulting oligomers by raising the pH of the solution to approximately 9 with the addition of ammonium hydroxide.

  • Wash the precipitate several times with deionized water until the pH is neutral.

  • Lyophilize the washed precipitate to obtain the this compound-terminated chitooligosaccharides as a white powder.

Synthesis_Workflow Chitosan Chitosan Dissolution Dissolution in aq. HCl Chitosan->Dissolution Depolymerization Nitrous Acid Depolymerization (NaNO₂) Dissolution->Depolymerization Precipitation Precipitation with NH₄OH (pH ~9) Depolymerization->Precipitation Washing Washing with Deionized Water Precipitation->Washing Lyophilization Lyophilization Washing->Lyophilization Product This compound- terminated Oligomers Lyophilization->Product

Caption: Workflow for the synthesis of this compound-terminated oligomers.

Purification

Purification of this compound, particularly to obtain the pure monomer, can be challenging due to its reactivity and the presence of oligomeric byproducts. Size-exclusion chromatography (SEC) is a commonly employed technique to separate the monomer from the oligomeric mixture.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The anomeric proton of the aldehyde form is also a key diagnostic signal. In D₂O, the aldehyde proton may exist in equilibrium with its hydrated gem-diol form.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Anomeric Proton (Aldehyde): A distinct signal, the chemical shift of which can be sensitive to hydration.

  • Ring Protons (H2-H5): A complex series of multiplets in the region of approximately 3.5-4.5 ppm.

  • Hydroxymethyl Protons (H6): Signals corresponding to the two diastereotopic protons of the -CH₂OH group.

Expected ¹³C NMR Chemical Shifts:

  • Anomeric Carbon (Aldehyde): A downfield signal characteristic of an aldehyde carbonyl.

  • Ring Carbons (C2-C5): Signals in the carbohydrate region of the spectrum.

  • Hydroxymethyl Carbon (C6): An upfield signal corresponding to the -CH₂OH carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

Key IR Absorption Bands:

  • O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region.

  • C=O Stretching (Aldehyde): A sharp, strong absorption band around 1730 cm⁻¹, confirming the presence of the aldehyde functionality.

  • C-O Stretching: Multiple strong bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to the C-O single bonds of the alcohols and the ether linkage in the furanose ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected at m/z 163.06 or 185.04, respectively, in positive ion mode. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the furanose ring.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group, which is a key feature for its use as a chemical building block. The aldehyde is susceptible to nucleophilic attack, making it a versatile handle for conjugation and derivatization.

Reactions with Nucleophiles

The aldehyde group of this compound readily reacts with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These reactions are often used to attach other molecules to this compound-containing structures, for example, in the functionalization of chitooligosaccharides.

Reactivity_Diagram Anhydromannose This compound (Aldehyde form) Product Conjugate (Imine, Hydrazone, Oxime) Anhydromannose->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-NHNH₂, R-ONH₂) Nucleophile->Product

Caption: Reactivity of the aldehyde group of this compound with nucleophiles.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered interest in the field of drug development, primarily due to their potential as mimics of natural carbohydrates and their ability to interact with carbohydrate-processing enzymes.

Glycosidase Inhibition

The structural similarity of this compound to mannose suggests its potential as an inhibitor of mannosidases, enzymes that play crucial roles in glycoprotein processing and other biological pathways. While detailed kinetic studies on the inhibitory activity of this compound itself are not extensively reported, related anhydro sugars and their derivatives have been shown to inhibit various glycosidases. Further research is warranted to fully characterize the inhibitory profile of this compound against a panel of glycosidases to explore its therapeutic potential.

Drug Delivery and Biomaterials

The reactive aldehyde group of this compound makes it an attractive component for the development of drug delivery systems and novel biomaterials. Chitooligosaccharides terminating in this compound can be functionalized with targeting ligands, imaging agents, or therapeutic molecules. These modified oligosaccharides can then be used to create targeted drug delivery vehicles or biocompatible hydrogels for tissue engineering applications.

Conclusion

This compound is a carbohydrate with unique structural features and chemical reactivity that make it a valuable tool for researchers in chemistry, biology, and materials science. Its synthesis from the abundant biopolymer chitosan provides a sustainable route to this interesting molecule. While much is known about its basic physicochemical properties and its reactivity, further research is needed to fully elucidate its biological activities and to harness its full potential in drug development and other advanced applications. This guide provides a solid foundation for scientists and researchers working with or interested in exploring the potential of this compound.

References

  • Coudurier, M., et al. (2020).
  • Schatz, C., et al. (2020). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molbank, 2020(2), M1126. [Link]
  • Chemistry Stack Exchange. (2015). Stability of furanose vs. pyranose form of glucose? [Link]
  • Mo, I. V., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]
  • ResearchGate. (2016). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit)
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose. [Link]

Sources

The Biological Significance of 2,5-Anhydromannose: A Key Modulator of Carbohydrate Metabolism and Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydromannose, also known as chitose, is a fascinating monosaccharide derivative primarily obtained from the depolymerization of chitosan. While its direct biological roles are still under investigation, its reduced form, 2,5-anhydro-D-mannitol, acts as a potent fructose analogue, significantly disrupting key pathways in carbohydrate metabolism. By mimicking fructose, it becomes a substrate for phosphorylation, leading to the intracellular accumulation of phosphorylated derivatives that allosterically regulate critical enzymes. This guide delves into the core biological significance of this compound and its derivatives, focusing on their profound inhibitory effects on hepatic gluconeogenesis and glycogenolysis. We will explore the underlying enzymatic mechanisms, provide quantitative kinetic data, and present detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document highlights its burgeoning potential in drug development as a hypoglycemic agent and its utility as a versatile chemical precursor for creating novel biomaterials.

Introduction to this compound (Chitose)

Chemical Structure and Properties

This compound (C₆H₁₀O₅, Molar Mass: 162.14 g/mol ) is a dehydrated mannose derivative featuring a stable furanose ring formed by an ether linkage between carbons 2 and 5.[1][2] A key feature is the presence of a reactive aldehyde group in its open-chain form, although in solution, it exists as a mixture of the acetal and aldehyde forms.[1][2] This aldehyde moiety is a critical functional handle for chemical modifications.[3][4]

Primary Synthesis Route: Chitosan Depolymerization

The most common and efficient method for producing this compound is through the nitrous acid (HONO) depolymerization of chitosan, a plentiful biopolymer derived from chitin.[3][5] This reaction cleaves the glycosidic bonds in chitosan and simultaneously converts the N-acetylglucosamine residue at the new reducing end into a this compound unit.[5][6] This process yields chitooligosaccharides (COS) that are uniquely terminated with this reactive sugar, making them valuable precursors for further functionalization.[7][8]

The Active Metabolite: 2,5-Anhydro-D-mannitol

For understanding its metabolic impact, it is crucial to distinguish this compound from its reduced form, 2,5-anhydro-D-mannitol. In biological systems, particularly in studies of carbohydrate metabolism, 2,5-anhydro-D-mannitol is the more frequently studied compound. It acts as a structural analogue of D-fructofuranose and is readily phosphorylated within cells, initiating a cascade of metabolic inhibition.[9][10][11]

Core Biological Significance: Modulation of Carbohydrate Metabolism

The primary biological significance of 2,5-anhydro-D-mannitol stems from its action as a fructose analogue, which allows it to enter and disrupt hepatic glucose metabolism. Once inside hepatocytes, it is phosphorylated by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate (aHMol1P).[12] This can be further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate (aHMol(1,6)P2).[11][12] These phosphorylated metabolites are the true effectors, inhibiting key regulatory enzymes.

Inhibition of Gluconeogenesis

2,5-Anhydro-D-mannitol is a potent inhibitor of gluconeogenesis in isolated rat hepatocytes, reducing glucose production from various precursors like lactate, pyruvate, and glycerol.[10][12] The primary mechanism is the inhibition of Fructose-1,6-bisphosphatase (FBPase) , a rate-limiting enzyme in the gluconeogenic pathway.[13] The metabolite aHMol(1,6)P2 acts as a powerful inhibitor of FBPase.[12] This blockade causes an accumulation of fructose-1,6-bisphosphate and a decrease in the subsequent formation of fructose-6-phosphate, effectively halting the production of new glucose.[10] This makes FBPase a significant target for managing type 2 diabetes, where excessive gluconeogenesis is a key pathological feature.[13][14]

Inhibition of Glycogenolysis

In addition to blocking glucose synthesis, 2,5-anhydro-D-mannitol also inhibits the breakdown of stored glycogen (glycogenolysis) in the liver.[9][11][12] This effect is mediated by the accumulation of aHMol1P, which acts as a competitive inhibitor of Glycogen Phosphorylase a , the key enzyme responsible for glycogen phosphorolysis.[9][12] The inhibition of phosphorylase a prevents the release of glucose-1-phosphate from glycogen, thereby reducing hepatic glucose output.[9] Studies have shown this inhibition occurs in both basal and glucagon-stimulated hepatocytes.[9][12]

Effects on Glycolysis

The metabolic disruption caused by 2,5-anhydro-D-mannitol also extends to glycolysis. The bisphosphate metabolite, aHMol(1,6)P2, serves as an activator of Pyruvate Kinase .[12] By activating this enzyme, it promotes the conversion of phosphoenolpyruvate to pyruvate, effectively stimulating the later stages of glycolysis and leading to an observed increase in lactate formation.[10][12]

Summary of Metabolic Effects

The collective impact of 2,5-anhydro-D-mannitol's phosphorylated derivatives is a potent hypoglycemic effect. They simultaneously inhibit the two primary pathways for hepatic glucose production (gluconeogenesis and glycogenolysis) while promoting glycolysis. This multifaceted action makes it a subject of significant interest for developing anti-diabetic therapeutics.

Metabolic_Modulation_by_2_5_Anhydro_D_mannitol cluster_0 Hepatocyte aHM 2,5-Anhydro-D-mannitol Fructokinase Fructokinase aHM->Fructokinase aHM1P 2,5-Anhydro-D-mannitol-1-P PFK PFK-1 aHM1P->PFK Phosphorylase Glycogen Phosphorylase a aHM1P->Phosphorylase Inhibits aHM16BP 2,5-Anhydro-D-mannitol-1,6-BP FBPase FBPase aHM16BP->FBPase Inhibits PK Pyruvate Kinase aHM16BP->PK Activates Glycogen Glycogen Glycogen->Phosphorylase G1P Glucose-1-P FBP Fructose-1,6-BP FBP->FBPase F6P Fructose-6-P Glucose Glucose Output F6P->Glucose PEP PEP PEP->PK Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Fructokinase->aHM1P PFK->aHM16BP Phosphorylase->G1P FBPase->F6P PK->Pyruvate

Caption: Metabolic modulation by 2,5-Anhydro-D-mannitol in hepatocytes.

Quantitative Analysis of Enzymatic Inhibition

The effectiveness of 2,5-anhydro-D-mannitol as a metabolic modulator is underscored by the binding affinities of its phosphorylated derivatives for their target enzymes. The following table summarizes the key kinetic data reported in the literature.

MetaboliteTarget EnzymeOrganism/TissueKinetic ParameterValueReference
2,5-Anhydro-D-mannitol-1-phosphateGlycogen Phosphorylase aRat LiverKi (apparent)0.66 +/- 0.09 mM[12]
2,5-Anhydro-D-mannitol-1-phosphatePhosphorylase aRat HepatocytesKi2.4 mM[9]
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose-1,6-bisphosphataseRabbit LiverKi (apparent)3.6 +/- 0.3 µM[12]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit LiverKa (apparent)9.5 +/- 0.9 µM[12]

Methodologies and Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and analysis of this compound and its derivatives.

Protocol 1: Synthesis of this compound-Terminated Oligosaccharides (COSamf)

This protocol describes the depolymerization of chitosan using nitrous acid to generate chitooligosaccharides with a this compound unit at the reducing end.[5][8]

Materials:

  • Chitosan (low molecular weight)

  • Hydrochloric acid (HCl, 37%)

  • Sodium nitrite (NaNO₂)

  • Ammonium hydroxide (NH₄OH, 28%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • pH meter

  • Freeze-dryer

Procedure:

  • Dissolution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous HCl solution with overnight stirring at room temperature.

  • Reaction Setup: Cool the chitosan solution to 4°C in an ice bath.

  • Depolymerization: Prepare a fresh aqueous solution of NaNO₂. Add the NaNO₂ solution dropwise to the cold, stirring chitosan solution. The molar ratio of GlcN units in chitosan to NaNO₂ is a critical parameter to control the final degree of polymerization (a common starting ratio is 10:1).[8]

  • Reaction: Allow the reaction to proceed for 12-18 hours at room temperature with continuous stirring.[5][8]

  • Precipitation: Stop the reaction by raising the pH to ~9 with ammonium hydroxide. This will precipitate the chitooligosaccharides.

  • Purification: Centrifuge the suspension to collect the precipitate. Wash the pellet several times with distilled water until the supernatant is neutral (pH ~7).

  • Lyophilization: Freeze the purified pellet and lyophilize to obtain the final COSamf product as a white powder.

  • Characterization: Confirm the structure and average degree of polymerization using ¹H-NMR, ¹³C-NMR, and MALDI-TOF mass spectrometry.[8]

Synthesis_Workflow Chitosan 1. Chitosan Dissolution (1% HCl) Reaction 2. Nitrous Acid Addition (NaNO₂, 4°C -> RT) Chitosan->Reaction Precipitation 3. Precipitation (NH₄OH, pH 9) Reaction->Precipitation Purification 4. Washing & Centrifugation (Neutral pH) Precipitation->Purification Lyophilization 5. Freeze-Drying Purification->Lyophilization Product Final Product: COSamf Powder Lyophilization->Product

Caption: Workflow for the synthesis of this compound-terminated oligosaccharides.

Protocol 2: Enzymatic Assay for 2,5-Anhydro-D-mannitol

This protocol outlines a coupled enzymatic assay to measure the concentration of 2,5-anhydro-D-mannitol based on the measurement of ADP formed during its phosphorylation.[15]

Principle: 2,5-Anhydro-D-mannitol is phosphorylated by fructokinase (or hexokinase), producing ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Sample containing 2,5-anhydro-D-mannitol

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and KCl)

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP) solution

  • Enzyme mix: Fructokinase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, combine the assay buffer, ATP, NADH, and PEP.

  • Sample Addition: Add a known volume of the sample to the cuvette.

  • Background Reading: Add the PK/LDH enzyme portion of the mix and incubate for 5-10 minutes to consume any pre-existing ADP or pyruvate in the sample. Record the stable baseline absorbance at 340 nm.

  • Initiate Reaction: Start the specific reaction by adding fructokinase to the cuvette.

  • Monitor Absorbance: Follow the decrease in absorbance at 340 nm over time until the reaction is complete and the absorbance is stable.

  • Calculation: The total change in absorbance (ΔA₃₄₀) is directly proportional to the amount of NADH consumed, which is stoichiometric with the amount of 2,5-anhydro-D-mannitol in the sample. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the concentration.

Therapeutic and Biotechnological Applications

Potential as a Hypoglycemic Agent

The potent inhibition of hepatic glucose production makes 2,5-anhydro-D-mannitol a promising candidate for the treatment of type 2 diabetes.[14] In vivo studies have shown that administration of 2,5-anhydro-D-mannitol can decrease blood glucose levels in fasting normal and diabetic mice and rats.[12] Interestingly, it has also been found to increase food intake in rats by creating a metabolic state that mimics fasting, an effect that requires careful consideration in a therapeutic context.[16]

Precursor for Novel Biomaterials

The reactive aldehyde at the reducing end of this compound-terminated chitooligosaccharides is a powerful tool for bio-conjugation and material science.[6] This functionality allows for the covalent attachment of other molecules or polymers. For example, it has been exploited to create diblock oligosaccharides, such as chitin-b-dextran, by coupling different polysaccharide blocks through their reducing ends.[4][5] This approach preserves the intrinsic properties of the individual blocks and opens avenues for creating new biomaterials with tailored properties for applications in drug delivery and tissue engineering.[17]

Other Investigated Therapeutic Areas

The unique structure of this compound and its derivatives has led to their exploration in other therapeutic fields.

  • Antiasthmatic Compounds: Poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol have been synthesized and evaluated for their potential as orally active antiasthmatic agents.[18]

  • Aldolase Inhibition: Phosphorylated derivatives of 2,5-anhydro-D-mannitol are structural analogues of fructose-1,6-bisphosphate and have been proposed as potential inhibitors of fructose-1,6-bisphosphate aldolase.[19] Since some cancer cells exhibit high rates of glycolysis, targeting aldolase could be a viable anti-cancer strategy.

Conclusion and Future Directions

This compound and its reduced form, 2,5-anhydro-D-mannitol, represent a class of molecules with significant biological and synthetic importance. As a metabolic modulator, 2,5-anhydro-D-mannitol provides a powerful tool for studying the regulation of hepatic glucose metabolism and serves as a lead compound for the development of novel hypoglycemic drugs targeting FBPase and glycogen phosphorylase. As a synthetic precursor, the this compound unit offers a unique and reactive handle for the construction of advanced biomaterials and conjugates. Future research should focus on optimizing the therapeutic window of its derivatives to maximize hypoglycemic effects while mitigating potential side effects, and further exploiting its synthetic versatility to create next-generation functional biopolymers.

References

  • Various Authors. (n.d.). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2)
  • Stevens, H. C., & Dills, W. L. Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247-250. [Link]
  • Dills, W. L. Jr., Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-349. [Link]
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry. [Link]
  • Lardy, H. A., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics. [Link]
  • Van Schaftingen, E., & Hers, H. G. (1986). On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue 2,5-anhydro-D-mannitol. European Journal of Biochemistry, 159(2), 359-365. [Link]
  • Various Authors. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]
  • Various Authors. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]
  • Various Authors. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Fuhrmann, U., Bause, E., & Ploegh, H. (1985). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides.
  • Christus, J., & Madson, M. A. (2021). Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s).
  • Hadj-Ahmed, S., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molecules. [Link]
  • Various Authors. (2025). Comprehensive Review and Perspective on Fructose 1,6-Bisphosphatase Inhibitors for the Management of Type 2 Diabetes Mellitus.
  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences, 78(5), 2861-2863. [Link]
  • Various Authors. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. PubMed Central. [Link]
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules. [Link]
  • Siler, R. G., et al. (1998). Early glycogenolysis and late glycogenesis in human liver after intravenous administration of galactose. American Journal of Physiology-Endocrinology and Metabolism. [Link]
  • Zhang, W., et al. (2019). Recent studies on the biological production of D-mannose. Applied Microbiology and Biotechnology. [Link]
  • Wikipedia. (n.d.).
  • Sharma, V., & Freeze, H. H. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE.
  • Various Authors. (2023). Enzymatic reactions towards aldehydes: An overview. Flavour and Fragrance Journal. [Link]
  • Various Authors. (2024). Therapeutic Potential of Chitosan-Based and Related Nanocomposite Systems in Wound Management: A Review. MDPI. [Link]
  • Various Authors. (2023). Identification of α-Glucosidase Inhibitors and Assessment of Human Safety from 491 Native Plant Species of Jeju Island. MDPI. [Link]
  • Various Authors. (2024). Mannans as Multifunctional Biopolymers: Structure, Properties, and Applications in Health and Industry. MDPI. [Link]
  • Various Authors. (2024). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. MDPI. [Link]

Sources

A Comprehensive Technical Guide to 2,5-Anhydro-D-mannose: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,5-Anhydro-D-mannose, a key carbohydrate derivative notable for its role as a reactive intermediate in bioconjugation and material science. We will explore its fundamental physicochemical properties, with a core focus on its molecular weight, detail its primary synthetic route via chitosan depolymerization, and outline robust analytical methodologies for its characterization.

Core Physicochemical Properties of 2,5-Anhydro-D-mannose

2,5-Anhydro-D-mannose, also known by synonyms such as Chitose, is a unique monosaccharide derivative.[1][2][3] It is distinguished by an internal anhydro bridge between the second and fifth carbon atoms, forming a furanose-like ring structure. A critical aspect for any researcher is its precise molecular characteristics, which are fundamental for stoichiometric calculations in synthesis, analytical characterization, and quality control.

The molecular weight of 2,5-Anhydro-D-mannose is 162.14 g/mol .[1][3][4][5][6][7][8][9] This value is derived from its molecular formula, C₆H₁₀O₅ .[1][2][3][4] These core properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 162.14 g/mol [1][3][4][5][6][7][8][9]
Exact Mass 162.05282342 Da[4]
Molecular Formula C₆H₁₀O₅[1][2][3][4]
CAS Number 495-75-0[1][2][3][10]
IUPAC Name (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde[2][4]
Synonyms Chitose; D-2,5-Anhydromannose[1][2][3]
Appearance Pale yellow to orange solid[2][3]
Solubility Slightly soluble in water and methanol[3]
Physical State Exists as a mixture of acetal and aldehyde forms in solution.[1][3][8]
Storage Conditions Long-term storage is recommended at -20°C under an inert atmosphere.[3][9]
Structural Representation

The chemical structure of 2,5-Anhydro-D-mannose in its open-chain aldehyde form is critical for understanding its reactivity. The aldehyde group is a key functional handle for subsequent chemical modifications.

Caption: 2D structure of 2,5-Anhydro-D-mannose (open-chain form).

Synthesis and Generation: Nitrous Acid Depolymerization of Chitosan

The most prevalent and efficient method for generating 2,5-Anhydro-D-mannose is through the nitrous acid (HONO) depolymerization of chitosan.[11][12][13] This reaction specifically cleaves the β-1,4-glycosidic linkages in chitosan, converting the N-acetylglucosamine or glucosamine residue at the newly formed reducing end into a highly reactive 2,5-Anhydro-D-mannose unit.[11][12]

The causality behind this choice is twofold:

  • Specificity: Nitrous acid selectively targets the amino groups of the glucosamine units in the chitosan backbone, leading to a controlled depolymerization and the simultaneous formation of the desired aldehyde-containing product.

  • Reactivity: The resulting terminal aldehyde group is a versatile chemical handle, readily available for conjugation reactions such as reductive amination or oximation without the need for complex protection/deprotection steps.[12][13]

Experimental Protocol: Chitosan Depolymerization

This protocol is a self-validating system; the reaction progress and product formation can be monitored by techniques like size-exclusion chromatography (SEC) to track the decrease in molecular weight and NMR spectroscopy to confirm the appearance of the characteristic aldehyde proton signal.

Materials:

  • High molecular weight chitosan

  • Acetic acid (CH₃COOH)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Nitrogen gas (N₂)

Procedure:

  • Dissolution: Prepare a 20 mg/mL solution of chitosan in 2.5% (v/v) aqueous acetic acid. Stir overnight at room temperature to ensure complete dissolution.[12]

  • Inert Atmosphere: Purge the chitosan solution with N₂ gas for 15-20 minutes to remove dissolved oxygen, which can cause unwanted side reactions.

  • Cooling: Cool the solution in an ice bath to approximately 4°C. This is crucial to control the reaction rate and prevent over-degradation.

  • Initiation: Prepare a fresh 20 mg/mL solution of sodium nitrite in deionized water. Add the NaNO₂ solution dropwise to the cold, stirring chitosan solution. The nitrous acid is generated in situ from the reaction between sodium nitrite and acetic acid.[11]

  • Reaction: Allow the mixture to react overnight (approximately 18 hours) at 4°C in the dark with gentle agitation.[11][12]

  • Termination & Purification: The reaction can be stopped by neutralization. The resulting oligomers terminated with 2,5-Anhydro-D-mannose can be purified by methods such as dialysis or size-exclusion chromatography to remove salts and unreacted reagents.

Caption: Workflow for the synthesis of 2,5-Anhydromannose-terminated oligomers.

Analytical Characterization

Verifying the identity and purity of 2,5-Anhydro-D-mannose, whether as a pure compound or as a terminal unit on an oligosaccharide, is paramount. Mass spectrometry is a definitive method for confirming its molecular weight.[3]

Protocol: Mass Spectrometric Analysis

This protocol provides a framework for confirming the molecular weight of the synthesized product. The expected mass-to-charge ratio (m/z) serves as the validation checkpoint.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product (e.g., 1 mg/mL) in a suitable solvent system, such as a water/methanol mixture, which is compatible with ESI-MS.

  • Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule is expected to form adducts with protons [M+H]⁺ or sodium ions [M+Na]⁺.

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

  • Data Interpretation:

    • For the protonated molecule [M+H]⁺, expect a peak at an m/z of approximately 163.15 (162.14 + 1.01).

    • For the sodium adduct [M+Na]⁺, expect a peak at an m/z of approximately 185.13 (162.14 + 22.99).

    • The presence of these characteristic peaks confirms the successful synthesis and identity of 2,5-Anhydro-D-mannose.

Applications in Research and Drug Development

The significance of 2,5-Anhydro-D-mannose lies in its utility as a chemical intermediate. Its terminal aldehyde group is a gateway for creating advanced biomaterials and bioconjugates.[12] For instance, it is used to synthesize diblock oligosaccharides by coupling different polysaccharide chains, creating novel materials with tailored properties for drug delivery and tissue engineering.[12]

Furthermore, the related compound 2,5-Anhydro-D-mannitol, a fructose analogue, is used in metabolic research to study carbohydrate metabolism and feeding behaviors by inhibiting key hepatic enzymes.[14] This highlights the broader importance of the 2,5-anhydro-hexose scaffold in biological and pharmaceutical research.

Conclusion

2,5-Anhydro-D-mannose is a carbohydrate of significant interest, defined by a molecular weight of 162.14 g/mol and a unique reactive aldehyde functionality. Its synthesis via the controlled depolymerization of chitosan is a well-established and efficient process. The ability to precisely characterize this molecule through techniques like mass spectrometry underpins its use as a reliable building block in the development of advanced functional biomaterials. This guide provides the foundational knowledge required for researchers to confidently synthesize, analyze, and utilize 2,5-Anhydro-D-mannose in their scientific endeavors.

References

  • This compound | C6H10O5 | CID 11116353.
  • CAS No : 495-75-0| Chemical Name : 2,5-Anhydro-D-mannose.
  • Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2)
  • A new synthesis of 2,5-anhydro-D-mannose derivatives | Request PDF.
  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end....

Sources

Navigating the Furanose Maze: A Technical Guide to the Synthesis, Characterization, and Application of 2,5-Anhydro-D-mannose and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Allure of the Constrained Ring

In the vast and intricate landscape of carbohydrate chemistry, anhydro sugars represent a class of molecules whose conformational rigidity offers a unique advantage. By removing a molecule of water to form an internal ether linkage, we lock the furanose or pyranose ring into a specific conformation. This guide focuses on 2,5-Anhydro-D-mannose and its structural isomers, bicyclic structures that serve as exceptional mimics of the transition states of glycosidase-catalyzed reactions. Their potential as highly specific enzyme inhibitors makes them a compelling subject for researchers in medicinal chemistry and drug development. Herein, we delve into the core principles of their synthesis, the nuances of their structural characterization, and the profound implications of their biological activity.

The Strategic Synthesis of 2,5-Anhydro-D-mannose Derivatives

The creation of the 2,5-anhydro bridge is a foundational challenge in this field. The synthetic route chosen must not only form the desired bicyclic system but also meticulously control the stereochemistry of the remaining hydroxyl groups, which ultimately defines the specific isomer and its biological target.

Core Synthetic Principle: Intramolecular Cyclization

A prevalent strategy involves the synthesis of 2,5-anhydro-D-mannose derivatives from more common monosaccharides like D-glucose.[1][2] This approach typically relies on activating a leaving group at one position (e.g., C5) and promoting an intramolecular nucleophilic attack from a hydroxyl group at another (e.g., C2), or vice-versa. A key method involves the oxidation of a dithioacetal precursor followed by a base-mediated cyclization.[1][2]

Experimental Workflow: From D-Glucose to a 2,5-Anhydro-D-mannose Core

The following workflow illustrates a validated synthetic pathway. The causality behind these steps is crucial: the initial dithioacetal formation at the anomeric carbon provides a stable, acyclic precursor. Subsequent oxidation creates a sulfoxide, which activates the C1-C2 bond, facilitating an intramolecular nucleophilic attack by the C5 hydroxyl group to form the furanose ring.

G A Penta-O-acetyl- D-glucose diethyl dithioacetal B Oxidation (e.g., m-CPBA) A->B Activates C1-S bond C Dithioacetal Monoxide (Mixture of Isomers) B->C D Base-Mediated Cyclization & Acetylation C->D NaOMe in MeOH E 3,4,6-tri-O-acetyl-2,5-anhydro -D-mannose derivative D->E Forms furanose ring

Caption: Synthetic workflow from a D-glucose derivative to a 2,5-anhydro-D-mannose core.[1][2]

Unambiguous Structural Elucidation: A Multi-Technique Approach

Confirming the precise three-dimensional structure of a synthesized anhydro sugar is non-negotiable. The subtle difference between isomers—the orientation of a single hydroxyl group—can be the difference between a potent inhibitor and an inactive compound. A self-validating system of characterization is therefore essential.

The Analytical Toolkit

A combination of spectroscopic and analytical methods is required to build a complete and trustworthy structural picture.

Analytical TechniquePurpose & CausalityKey Data Output
NMR Spectroscopy Provides the primary evidence of the covalent framework and relative stereochemistry. Coupling constants (³JH,H) are dictated by dihedral angles, directly reflecting the ring's conformation.1H & 13C chemical shifts, J-couplings, 2D correlations (COSY, HSQC, HMBC), and NOE enhancements for spatial proximity.
Mass Spectrometry Confirms the molecular weight and elemental composition, validating that the desired molecular transformation has occurred.High-resolution mass data (HRMS) provides an exact molecular formula.[3]
X-ray Crystallography Offers the "gold standard" for absolute structural determination, providing an unambiguous 3D model of the molecule in the solid state.Atomic coordinates, bond lengths, bond angles, and crystal packing information.
Protocol: 2D-NMR for Stereochemical Assignment

This protocol outlines the logical sequence for using 2D-NMR to solve the structure of a novel 2,5-anhydro sugar derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O). Ensure the sample is free of paramagnetic impurities.

  • 1H and 13C Spectra: Acquire standard 1D spectra to identify all proton and carbon signals.

  • HSQC Spectrum: Correlate each proton to its directly attached carbon. This step is foundational, mapping the proton signals to their respective positions on the carbon skeleton.

  • COSY Spectrum: Trace the proton-proton coupling networks. Starting from an unambiguously assigned proton (e.g., H1), walk along the carbon chain by identifying its coupled partners. This establishes the connectivity of the spin systems.

  • HMBC Spectrum: Use 2- and 3-bond H-C correlations to piece together the full molecular structure, connecting spin systems and confirming the positions of non-protonated carbons and protecting groups.

  • NOESY/ROESY Spectrum: This is the critical step for stereochemistry. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶). Observing an NOE between two protons proves they are close in space (< ~5 Å), allowing the determination of their relative orientation (e.g., cis or trans) on the furanose ring.

Biological Significance: Glycosidase Inhibition and Beyond

The rigid conformation of 2,5-anhydro-D-mannose and its isomers makes them excellent transition-state analogues for glycosidase enzymes.[4] These enzymes play critical roles in myriad biological processes, making their inhibition a key therapeutic strategy.

Mechanism of Action: Mimicking the Oxocarbenium Ion

Glycosidases function by distorting the substrate's sugar ring into a half-chair or envelope conformation at the transition state, which possesses significant oxocarbenium ion character. The 2,5-anhydro sugar's fixed, puckered ring and protonated ether oxygen closely mimic this high-energy intermediate. This mimicry allows the anhydro sugar to bind with high affinity to the enzyme's active site, acting as a potent competitive inhibitor.[5]

G cluster_0 Glycosidase Catalysis cluster_1 Inhibition Mechanism Enzyme Enzyme Active Site TS Oxocarbenium Ion Transition State (Half-Chair) Enzyme->TS Distortion Substrate Glycoside Substrate (Chair Conformation) Substrate->Enzyme Binding Product Hydrolyzed Products TS->Product Inhibitor 2,5-Anhydro-D-mannose (Locked Conformation) Inhibitor->Enzyme High-Affinity Binding (Mimics Transition State)

Caption: Transition-state mimicry by 2,5-anhydro-D-mannose leads to glycosidase inhibition.

Isomer Specificity and Therapeutic Targets

The stereochemistry of the hydroxyl groups is paramount for selective inhibition. An inhibitor must present its hydroxyls in the correct orientation to match the hydrogen-bonding network of a specific enzyme's active site.

Isomer / AnaloguePotential Enzyme TargetTherapeutic Area
2,5-Anhydro-D-mannose α-MannosidasesAntiviral (inhibition of glycoprotein processing), Anticancer[4][6]
2,5-Anhydro-D-glucitol FructokinasesMetabolic disorders[7]
2,5-Anhydro-D-mannitol Fructose-1,6-bisphosphataseDiabetes (inhibition of gluconeogenesis)[8]
Acarbose (analogue) α-Glucosidases, α-AmylasesType II Diabetes[5]
Broader Applications: A Reactive Chemical Handle

Beyond enzyme inhibition, the 2,5-anhydro-D-mannose unit serves as a highly reactive chemical entity. It is notably formed at the reducing end of chitosan oligomers after nitrous acid depolymerization.[6][9] The reactive aldehyde in the open-chain form of this residue allows for efficient conjugation to other molecules or surfaces, making it a valuable precursor for creating novel biomaterials and diblock oligosaccharides.[9]

Concluding Remarks and Future Outlook

The structural isomers of 2,5-Anhydro-D-mannose are more than just chemical curiosities; they are precision tools for probing and inhibiting some of biology's most fundamental enzymatic processes. The technical challenges in their synthesis and characterization are significant, but the potential rewards in drug discovery and materials science are substantial. Future research will undoubtedly focus on refining synthetic pathways to access a wider diversity of isomers, expanding the screening of these compounds against various enzyme families, and leveraging the unique reactivity of the 2,5-anhydro-D-mannose moiety to construct complex, functional biopolymers. This field, at the intersection of synthetic chemistry and chemical biology, remains a fertile ground for innovation.

References

  • Chemistry of Anhydro Sugars.
  • A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry. [Link]
  • Synthesis and glycosidase inhibitory activity of 1-amino-3,6-anhydro-1-deoxy-D-sorbitol deriv
  • A new synthesis of 2,5-anhydro-D-mannose derivatives | Request PDF.
  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed. [Link]
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. PubMed Central (PMC), NIH. [Link]
  • 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in r
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol: A novel class of hydroxymethyl-branched isonucleosides | Request PDF.
  • GH Mechanisms and α-Glucosidase Inhibitors (A and B) Hydrolysis with...
  • Enzymatic analysis of 2,5-anhydro-D-mannitol and rel
  • Glycosidase inhibition: assessing mimicry of the transition st

Sources

A Technical Guide to the Theoretical Conformational Analysis of 2,5-Anhydromannose for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Anhydro-D-mannose, a unique furanoid sugar typically derived from the nitrous acid depolymerization of chitosan, represents a critical building block in glycochemistry and medicinal chemistry.[1][2] Its five-membered ring structure imparts significant conformational flexibility, a characteristic that profoundly influences its chemical reactivity and biological activity.[3] Understanding and predicting the conformational landscape of this molecule is paramount for the rational design of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to study the conformation of 2,5-anhydromannose. We will dissect the principles of its conformational space, detail a robust computational workflow combining molecular mechanics, quantum mechanics, and molecular dynamics, discuss experimental validation using NMR spectroscopy, and frame this knowledge within the context of modern, structure-based drug design.

Part 1: The Unique Identity of 2,5-Anhydro-D-mannose

2,5-Anhydro-D-mannose (also known as Chitose) is a monosaccharide with the molecular formula C₆H₁₀O₅.[4][5] Unlike more common six-membered pyranose sugars, it possesses a five-membered furanose ring. This structural feature is a direct result of its common synthesis route: the deaminative cleavage of chitosan, a polymer of D-glucosamine, using nitrous acid.[6] In aqueous solution, this compound is not a single static entity but exists in a dynamic equilibrium. The primary species include the cyclic hemiacetal form and the open-chain aldehyde, which is often present in its hydrated gem-diol form.[6] This reactivity makes it a versatile precursor for conjugation and the synthesis of advanced functional biomaterials and oligosaccharide-based drugs.[1]

Part 2: Navigating the Conformational Landscape of a Furanose Ring

The conformational behavior of five-membered rings is fundamentally different from that of their six-membered counterparts. While pyranose rings are typically locked in rigid chair conformations, furanose rings are highly flexible and undergo a continuous puckering motion known as pseudorotation.[3] This flexibility is a key determinant of the biological function of furanose-containing structures, including nucleic acids and complex polysaccharides.[3]

The Pseudorotation Concept

The puckering of a five-membered ring can be described by two parameters, as defined by Cremer and Pople: the puckering amplitude (q) and the phase angle (Φ). The phase angle, which ranges from 0° to 360°, describes the specific shape of the pucker. Conformations are broadly classified into two major families based on the displacement of atoms C2' and C3' relative to the C1'-O4'-C4' plane:

  • North (N) Conformations (Φ ≈ 0° ± 90°): C3' is displaced on the same side as C5'.

  • South (S) Conformations (Φ ≈ 180° ± 90°): C2' is displaced on the same side as C5'.

The path between these regions includes intermediate Envelope (E) and Twist (T) forms. While a simple two-state N/S model is often used, it can be an oversimplification for many furanosides, which may populate a broader continuum of states.[3]

G cluster_wheel Pseudorotational Itinerary N N NE ³T₂ N->NE S S SW ¹T₂ S->SW E E SE ⁴T₃ E->SE W W NW ⁰T₁ W->NW NE->E SE->S SW->W NW->N N_label ³E (North) S_label ₂E (South) E_label E₀ (East) W_label ⁰E (West)

Caption: The pseudorotational wheel for furanose ring conformations.

Part 3: Theoretical Methodologies for Conformational Analysis

A multi-tiered computational approach is essential to accurately model the complex conformational behavior of this compound. The causality behind this choice is to balance computational cost with accuracy, using faster methods to explore the vast conformational space and more accurate methods to refine the energies of the most relevant structures.

1. Molecular Mechanics (MM)

  • Principle and Expertise: MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. For carbohydrates, specialized force fields like GLYCAM are crucial as they have been parameterized specifically to handle the unique stereoelectronic effects (e.g., the anomeric effect) present in sugars.[3]

  • Application: MM is the workhorse for initial conformational searches and is the engine behind Molecular Dynamics simulations. Its speed allows for the rapid evaluation of thousands of potential structures.

2. Quantum Mechanics (QM)

  • Principle and Expertise: QM methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy.[7]

  • Application: QM is used to perform high-accuracy geometry optimizations of the low-energy conformers identified by MM. This provides reliable relative energies and is essential for parameterizing MM force fields to ensure their accuracy.[3][7]

3. Molecular Dynamics (MD) Simulations

  • Principle and Expertise: MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, using energies and forces derived from an MM force field.[8] By simulating the molecule in a box of explicit solvent (e.g., water), MD provides insight into the dynamic equilibrium of conformations in a solution-like environment.

  • Application: MD is indispensable for studying flexible molecules. It allows for the generation of a conformational ensemble, from which thermodynamic properties like free energy landscapes can be calculated. For systems with high energy barriers between states, enhanced sampling techniques may be required to achieve adequate sampling in a reasonable simulation time.[8]

G start 1. Initial 3D Structure of this compound mm_search 2. Conformational Search (Molecular Mechanics) start->mm_search Broad exploration qm_opt 3. Geometry Optimization (Quantum Mechanics) mm_search->qm_opt Identifies low-energy candidates md_sim 4. Molecular Dynamics Simulation (in Solvent) qm_opt->md_sim Provides accurate starting point for simulation analysis 5. Trajectory Analysis (Free Energy, Clustering) md_sim->analysis Generates conformational ensemble validation 6. Experimental Validation (Comparison to NMR data) analysis->validation Calculates theoretical observables

Caption: A multi-scale computational workflow for conformational analysis.

Part 4: Protocol - A Self-Validating Computational Workflow

This protocol outlines a trustworthy, step-by-step methodology for the conformational analysis of this compound, incorporating a crucial self-validation step.

Methodology

  • Initial Structure Generation: Build a 3D model of 2,5-anhydro-D-mannose using molecular modeling software.

  • Force Field Selection: Assign a carbohydrate-specific force field, such as GLYCAM, to the molecule. The choice is critical as general-purpose force fields may not accurately capture the nuanced stereoelectronics of furanosides.[3]

  • Systematic Conformational Search (MM): Perform a systematic search by rotating key dihedral angles of the ring and exocyclic groups to generate a wide array of starting conformations. Energy-minimize each conformation using MM.

  • Clustering and QM Optimization: Cluster the resulting conformers based on structural similarity (RMSD). Select the lowest-energy representative from each cluster and perform a full geometry optimization and energy calculation using a reliable QM method (e.g., DFT with a suitable basis set).[7]

  • MD Simulation Setup: Place the lowest-energy QM-optimized conformer in a periodic box of explicit water molecules. Add counter-ions if necessary to neutralize the system.

  • MD Production Run: After equilibration, run a production MD simulation for a duration sufficient to observe convergence of the ring puckering—often requiring hundreds of nanoseconds or more for furanose rings.[3][8]

  • Analysis and Validation:

    • a. Puckering Analysis: Calculate the Cremer-Pople puckering parameters (q, Φ) for every frame of the trajectory to map the populated conformational space on the pseudorotational wheel.

    • b. Free Energy Landscape: Construct a potential of mean force (PMF) plot to visualize the free energy barriers between different conformational states.

    • c. (Self-Validation) J-Coupling Calculation: From the MD trajectory, calculate the time-averaged theoretical ³JH,H coupling constants. A close agreement (e.g., average error < 1 Hz) between these calculated values and experimentally determined values from NMR provides strong validation for the computational model and force field.[3]

Data Presentation: Hypothetical Conformational Analysis Results

ConformerPuckering (Φ)Relative Energy (kcal/mol)Population (%)³J1,2 (Hz) (Calc.)³J1,2 (Hz) (Exp.)
North (³E) 15°0.00654.85.0
South (₂E) 170°0.85251.51.7
East (E₀) 90°2.10103.1-

Part 5: Experimental Validation with NMR Spectroscopy

Theoretical models are only as good as their ability to predict physical reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for characterizing the solution-state structure and dynamics of carbohydrates.[9][10]

  • ³J H,H Coupling Constants: The magnitude of the three-bond coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings provides direct, quantitative data to validate the dihedral angles predicted by computational models.[9] For furanose rings, the ensemble-averaged values from an MD simulation should reproduce the single set of experimental values observed.[3]

  • Chemical Shifts: The precise resonance frequency (chemical shift) of each proton and carbon is highly sensitive to its local electronic environment, which is a function of the molecule's 3D conformation.[11]

  • Nuclear Overhauser Effect (NOE): NOE (or ROE) experiments measure through-space correlations between protons that are close to each other (< 5 Å). This provides crucial distance restraints that can definitively distinguish between different conformers.[12]

Part 6: Relevance to Drug Development

The ultimate goal of conformational analysis in a pharmaceutical context is to facilitate the design of more potent and selective drugs.[13]

The Bioactive Conformation: A drug molecule elicits its effect by binding to a biological target (e.g., a protein receptor or enzyme). The specific 3D structure it adopts within the binding site is known as its bioactive conformation.[13] This conformation is often, but not always, a low-energy solution-state conformer.

Conformational Control in Design: By understanding the intrinsic conformational preferences of this compound, medicinal chemists can design derivatives that are "pre-organized" to adopt the bioactive conformation. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and therapeutic efficacy.[14] For example, if the bioactive conformation is known to be in the North family, modifications can be made to the molecule to destabilize the South conformations, thereby shifting the equilibrium and increasing the population of the desired shape.

Ligand-Based Drug Design: In cases where the 3D structure of the biological target is unknown, a pharmacophore model can be developed based on the conformational ensembles of known active ligands.[15] A thorough understanding of the accessible conformations of this compound is a prerequisite for building such predictive models for its derivatives.

G cluster_ligand Ligand in Solution cluster_design Rational Design cluster_receptor Target Receptor c1 Conformer A (North, 60%) c2 Conformer B (South, 30%) c1->c2 design Modify Ligand to Favor Bioactive Shape c1->design Conformational Info receptor Binding Pocket (Requires North Shape) c1->receptor Binding Event (Bioactive Conformation) c3 Other (10%) c2->c3 c2->receptor Poor Fit c3->receptor Poor Fit receptor->design Structural Info

Caption: Linking conformational equilibrium to rational drug design.

Conclusion

2,5-Anhydro-D-mannose is a conformationally dynamic molecule whose flexibility is central to its utility in drug discovery. A comprehensive theoretical analysis, anchored by a multi-scale computational strategy and rigorously validated against experimental NMR data, is not merely an academic exercise. It is a foundational component of modern rational drug design, providing the essential insights needed to transform this simple sugar building block into a sophisticated therapeutic agent. By understanding and controlling its conformation, scientists can unlock its full potential in the development of next-generation medicines.

References

  • Schatz, C., Christensen, B. E., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Sajin, P., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization.
  • Lin, Y. S., et al. (2019).
  • Ghasemi, M., et al. (2017). Computational ring puckering analysis of the derivatives 1–8.
  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
  • Rudenko, N. K., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.
  • Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. [Link]
  • Prat-Resina, X., et al. (2015). Insights into Furanose Solution Conformations: Beyond the Two-State Model.
  • Hruby, V. J. (2002).
  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]
  • Acharya, A., et al. (2022). Comparison of Conformational Analyses of Naturally Occurring Flavonoid-O-glycosides with Unnatural Flavonoid-CF2-glycosides Using Molecular Modeling.
  • Sajin, P., et al. (2020). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Taha, M. O., et al. (2014). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach.
  • Zheng, Y., et al. (2017). Conformational control in structure-based drug design. PubMed. [Link]
  • Garreau, C., et al. (2021). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • Papakyriakou, A., et al. (2021).

Sources

literature review on 2,5-Anhydromannose research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Anhydromannose (2,5-AM) Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (2,5-AM). We will delve into its chemical synthesis, core mechanism of action as a glycosylation inhibitor, key experimental methodologies, and its emerging therapeutic potential. This document is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of this compound

This compound, also known as Chitose, is a unique monosaccharide derivative distinguished by an intramolecular anhydro bridge between carbons 2 and 5, forming a furanose ring.[1][2] Its primary route of synthesis is through the nitrous acid (HONO) depolymerization of chitosan, a widely available biopolymer derived from chitin.[3][4] This reaction specifically cleaves the glycosidic linkages at D-glucosamine units, converting them into 2,5-AM residues at the reducing end of the resulting chitooligosaccharides (COS).[5]

The scientific interest in 2,5-AM stems from its potent biological activity. It functions as a mannose analogue and a powerful inhibitor of key enzymes in the N-linked glycosylation pathway.[6] By disrupting the normal processing of glycoproteins, 2,5-AM provides a valuable tool for glycobiology research and presents intriguing possibilities for therapeutic intervention in diseases characterized by aberrant glycosylation, such as cancer, viral infections, and neurodegenerative disorders.[7][8]

Chemical and Physical Properties

A foundational understanding of 2,5-AM's properties is crucial for its application in research. The data below is aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1][2]
CAS Number 495-75-0[2][9]
IUPAC Name (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde[1][10]
Synonyms Chitose, D-2,5-Anhydromannose[2][10]
Physical Form Yellow to Orange Solid[10]
Structural Feature Exists as a mixture of acetal, aldehyde, and gem-diol forms in solution.[2][5]

Core Mechanism of Action: Inhibition of N-Linked Glycosylation

The primary mechanism through which 2,5-AM exerts its biological effects is by inhibiting α-mannosidases, critical enzymes in the maturation of N-linked glycans within the endoplasmic reticulum (ER) and Golgi apparatus.[6]

N-linked glycosylation is a fundamental post-translational modification where a complex oligosaccharide is attached to an asparagine residue of a nascent polypeptide.[11] This process is vital for proper protein folding, stability, and function. The pathway begins with the transfer of a large, high-mannose precursor glycan (Glc₃Man₉GlcNAc₂) to the protein. This precursor is then extensively trimmed and modified by a series of glycosidases and glycosyltransferases.

2,5-AM, as a mannose analogue, specifically intercepts this trimming process. It inhibits α-mannosidase I and II, the enzymes responsible for removing mannose residues.[6] This enzymatic blockade prevents the conversion of high-mannose glycans into complex and hybrid type glycans.[6] The consequence is an accumulation of immature, high-mannose glycoproteins on the cell surface and within secretory pathways. This alteration of the cellular "glycome" can profoundly impact cell signaling, adhesion, and immune recognition.

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Dolichol Dolichol-P-P-Glycan (Glc3Man9GlcNAc2) OST Oligosaccharyl- transferase (OST) Dolichol->OST Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->OST HighMan_Protein High-Mannose Glycoprotein (Glc3Man9GlcNAc2-Asn) OST->HighMan_Protein Glucosidases Glucosidases I & II HighMan_Protein->Glucosidases Trimmed_HighMan Trimmed High-Mannose (Man9GlcNAc2-Asn) Glucosidases->Trimmed_HighMan Man_I α-Mannosidase I Trimmed_HighMan->Man_I Mature_Complex Mature Complex Glycan Hybrid_Glycan Hybrid Glycan (Man5GlcNAc2-Asn) Man_I->Hybrid_Glycan Man_II α-Mannosidase II Hybrid_Glycan->Man_II Complex_Precursor Complex Glycan Precursor Man_II->Complex_Precursor Glycosyltransferases Glycosyltransferases (GlcNAc, Gal, Sialic Acid) Complex_Precursor->Glycosyltransferases Glycosyltransferases->Mature_Complex Inhibitor This compound (Inhibitor) Inhibitor->Man_I BLOCKS Inhibitor->Man_II BLOCKS

Mechanism of 2,5-AM in the N-linked glycosylation pathway.

Key Research Applications and Findings

The ability of 2,5-AM to modulate glycosylation makes it a valuable molecule in several research fields.

Cancer Research

Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[7] Chitooligosaccharides and their derivatives have demonstrated potent antitumor activity.[8] The proposed mechanism for 2,5-AM involves the alteration of cell surface glycoprotein structures, which can interfere with receptor tyrosine kinase signaling, cell-cell adhesion, and recognition by immune cells. For instance, studies on colon cancer cells (HCT116) have shown that altering glycosylation pathways can induce apoptosis and inhibit tumor growth.[12] The use of glycosylation inhibitors like 2-deoxy-D-glucose (a related compound) has been shown to sensitize cancer cells to radiation, suggesting a similar potential for 2,5-AM.[13]

Antiviral Research

Many viruses, including influenza, HIV, and coronaviruses, rely on the host cell's glycosylation machinery to process their viral envelope proteins.[14][15] These glycoproteins are essential for viral entry, budding, and evasion of the host immune system. By inhibiting the maturation of these N-linked glycans, 2,5-AM and related chitooligosaccharides can result in non-functional viral particles.[16] This strategy of targeting a host-cell process is attractive as it may have a higher barrier to the development of viral resistance. Studies have shown that various natural compounds that interfere with glycosylation pathways possess significant antiviral activity.[17][18]

Neurobiology

Recent evidence suggests that neuroinflammation and neurodegeneration are linked to changes in protein glycosylation.[7] In models of neurodegenerative disease, treatment with 2,5-AM has been shown to affect the function of neurons through N-glycosylation modification.[7] This opens a new avenue for investigating the role of glycans in neurological health and disease and suggests that modulating glycosylation could be a novel therapeutic strategy.

Essential Experimental Protocols

The following protocols are foundational for working with 2,5-AM. They are designed to be self-validating by including critical characterization and control steps.

Protocol: Synthesis of 2,5-AM-terminated Oligosaccharides

This protocol is adapted from established methods of nitrous acid depolymerization of chitosan.[3][4] The causality behind this choice is that it is a rapid, well-understood, and easily controlled method for generating a reactive aldehyde group at the reducing end of the cleaved polymer.[5]

Materials:

  • High-quality chitosan (degree of deacetylation > 85%)

  • Acetic acid (glacial)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Nitrogen gas

  • Shaking incubator or magnetic stirrer at 4°C

Step-by-Step Methodology:

  • Chitosan Dissolution: Prepare a 1-2% (w/v) chitosan solution in 2.5% (v/v) acetic acid. Stir overnight at room temperature to ensure complete dissolution. The acidic environment is critical to protonate the amine groups, rendering the polymer water-soluble.

  • Inert Atmosphere: Transfer the solution to a reaction vessel and bubble with N₂ gas for 15-20 minutes while cooling on an ice bath. This removes dissolved oxygen, which can cause unwanted side reactions.

  • Initiation of Depolymerization: Prepare a fresh solution of NaNO₂ (e.g., 20 mg/mL). The molar ratio of NaNO₂ to the D-glucosamine units in chitosan is the key variable controlling the final molecular weight of the oligosaccharides. A common starting point is a 0.3:1 molar ratio of NaNO₂:GlcN. Add the NaNO₂ solution dropwise to the stirring chitosan solution at 4°C.

  • Reaction: Allow the reaction to proceed overnight (12-16 hours) at 4°C with gentle agitation. The low temperature favors the desired depolymerization reaction and minimizes side product formation.[4]

  • Termination and Purification: The reaction can be stopped by adjusting the pH to neutral with NaOH. The resulting solution contains a mixture of chitooligosaccharides with 2,5-AM at their reducing ends. Purification and fractionation by size can be achieved using size-exclusion chromatography (GFC).

  • Validation (Critical Step): The identity and purity of the product must be confirmed.

    • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The characteristic signal for the aldehyde proton of the 2,5-AM unit (hydrated as a gem-diol in D₂O) appears around 4.9-5.1 ppm.[3][16]

    • MALDI-TOF Mass Spectrometry: Confirms the mass of the oligomers and the presence of the 2,5-AM modification.[4][16]

Synthesis_Workflow Chitosan 1. Chitosan Powder Dissolution 2. Dissolve in Acetic Acid (Overnight Stirring) Chitosan->Dissolution N2_Purge 3. Cool to 4°C Bubble with N2 Gas Dissolution->N2_Purge NaNO2 4. Add NaNO2 Solution (Dropwise) N2_Purge->NaNO2 Reaction 5. React Overnight at 4°C NaNO2->Reaction Purification 6. Neutralize & Purify (Size-Exclusion Chromatography) Reaction->Purification Validation 7. Characterize Product Purification->Validation NMR NMR Spectroscopy Validation->NMR Structure MS Mass Spectrometry Validation->MS Mass

Sources

Methodological & Application

Mastering the Molecular Architecture: A Comprehensive Guide to the Functionalization of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and its application to drug discovery, 2,5-Anhydromannose and its derivatives have emerged as versatile scaffolds. Their unique structural features, particularly the presence of a reactive aldehyde and multiple hydroxyl groups within a constrained furanose ring, offer a rich playground for chemical modification. This guide provides a detailed exploration of the protocols and chemical principles governing the functionalization of this compound, empowering researchers to harness its potential in the synthesis of novel therapeutics, molecular probes, and advanced biomaterials.

The Significance of this compound in Modern Glycochemistry

This compound, often referred to as chitose, is a key building block in carbohydrate chemistry. Its structure, a bicyclic acetal, is characterized by a stable furanose ring and a reactive aldehyde group at the anomeric position. This aldehyde is more accessible for chemical reactions compared to the hemiacetal in many other reducing sugars, as it does not readily form a stable cyclic hemiacetal.[1][2] This inherent reactivity makes this compound an excellent starting material for a variety of chemical transformations.

The primary hydroxyl groups at the C1 and C6 positions (in the reduced form, 2,5-Anhydro-D-mannitol) and the secondary hydroxyls at C3 and C4 provide multiple sites for functionalization. This multi-functionality allows for the creation of a diverse array of derivatives with tailored properties. In drug development, these derivatives are being explored for their potential as enzyme inhibitors, mimics of biological ligands, and as components of targeted drug delivery systems.[3][4][5]

Core Principles of this compound Functionalization

The successful functionalization of this compound hinges on a deep understanding of the reactivity of its functional groups. The aldehyde at C1 is a prime target for nucleophilic addition and condensation reactions, while the hydroxyl groups can be modified through etherification, esterification, and glycosylation.

A key strategic consideration is the need for regioselectivity. To modify a specific hydroxyl group in the presence of others, protecting group strategies are often employed. These strategies involve the temporary masking of less reactive hydroxyls to direct the reaction to the desired site. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[6]

Synthesis of the this compound Scaffold

The most common and practical route to this compound is through the nitrous acid-mediated deamination of chitosan, a readily available biopolymer derived from chitin.[7][8] This reaction cleaves the glycosidic bonds in chitosan and simultaneously converts the resulting terminal glucosamine residue into this compound.

Alternatively, 2,5-Anhydro-D-mannitol, the reduced form of this compound, can be synthesized from D-glucosamine via deamination and subsequent reduction.[9] This mannitol derivative, lacking the reactive aldehyde, is a stable starting material for modifications of the hydroxyl groups.

dot

Caption: Synthetic routes to this compound and 2,5-Anhydro-D-mannitol.

Part 1: Functionalization of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a variety of conjugation chemistries.

Reductive Amination: A Gateway to Amine Derivatives

Reductive amination is a robust method for forming a stable carbon-nitrogen bond. The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. This method is widely used to attach biomolecules, linkers, and functional tags to the this compound scaffold.[7][8]

dot

Caption: Workflow for the reductive amination of this compound.

Protocol 1: Reductive Amination with a Primary Amine

Objective: To conjugate a primary amine to the C1 position of this compound.

Materials:

  • This compound

  • Primary amine (e.g., a fluorescently labeled amine, a biotinylated amine, or an amino-functionalized linker)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent

  • Methanol or an appropriate buffer (e.g., phosphate buffer, pH 6-7)

  • Glacial acetic acid (optional, to adjust pH)

  • Dichloromethane (DCM) and Methanol for purification

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or the chosen buffer.

  • Amine Addition: Add the primary amine (1.1-1.5 equivalents) to the solution.

  • pH Adjustment (if necessary): If using a buffer, adjust the pH to 6-7 with dilute HCl or NaOH. If in an organic solvent, a small amount of glacial acetic acid can be added to catalyze imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the Schiff base intermediate.

  • Reduction: Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by carefully adding a few drops of glacial acetic acid until gas evolution ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure secondary amine derivative.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of new signals corresponding to the alkylated amine) and mass spectrometry (observation of the expected molecular ion peak).

Part 2: Functionalization of the Hydroxyl Groups

The hydroxyl groups of this compound and its reduced form, 2,5-Anhydro-D-mannitol, offer numerous opportunities for derivatization.

Protecting Group Strategies for Regioselective Functionalization

To achieve selective functionalization of one hydroxyl group over others, a carefully planned protecting group strategy is essential. The choice of protecting group depends on the desired reactivity and the conditions for its removal.

Common Protecting Groups for Hydroxyls:

  • Benzyl (Bn) ethers: Stable to a wide range of reaction conditions and can be removed by hydrogenolysis. Selective benzylation can sometimes be achieved based on the differential reactivity of the hydroxyl groups.[10]

  • Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities depending on the steric bulk of the silyl group and can be removed under acidic conditions or with fluoride ions.[11]

  • Acetals and Ketals (e.g., isopropylidene): Can be used to protect diols, often with stereochemical control.

dot

Caption: A generalized workflow for regioselective functionalization using protecting groups.

Etherification: Building Stable Linkages

Etherification of the hydroxyl groups provides stable linkages that are resistant to a wide range of chemical conditions.

Protocol 2: Benzylation of 2,5-Anhydro-D-mannitol

Objective: To introduce benzyl protecting groups on the hydroxyls of 2,5-Anhydro-D-mannitol.

Materials:

  • 2,5-Anhydro-D-mannitol

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate and Water for workup

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-Anhydro-D-mannitol (1 equivalent) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (e.g., 4 equivalents for full benzylation) portion-wise. Caution: NaH is highly reactive with water and flammable. Handle with care.

  • Activation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxides.

  • Benzylating Agent Addition: Add benzyl bromide (e.g., 4.4 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the benzylated product.

Self-Validation: The product can be characterized by NMR spectroscopy (appearance of aromatic proton signals and benzylic methylene signals) and mass spectrometry.

Esterification: Introducing Labile Functionalities

Esterification provides a means to introduce functional groups that can be later cleaved under hydrolytic conditions.

Protocol 3: Per-O-acetylation of 2,5-Anhydro-D-mannose

Objective: To protect all hydroxyl groups as acetates.

Materials:

  • 2,5-Anhydro-D-mannose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve 2,5-Anhydro-D-mannose (1 equivalent) in a mixture of pyridine and DCM.

  • Acylating Agent Addition: Cool the solution to 0 °C and add acetic anhydride (e.g., 5 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain the per-O-acetylated derivative.[12]

Self-Validation: Characterize the product by NMR (appearance of acetyl methyl proton singlets) and mass spectrometry.

Part 3: Advanced Functionalization via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and a powerful tool for bioconjugation.[8][][14] To utilize click chemistry, an azide or alkyne functionality must first be introduced onto the this compound scaffold.

dot dot graph Click_Chemistry { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Anhydromannitol_OH [label="2,5-Anhydro-D-mannitol"]; Azide_Mannitol [label="Azido-functionalized\n2,5-Anhydro-D-mannitol"]; Alkyne_Partner [label="Alkyne-containing\nMolecule"]; Click_Product [label="Triazole-linked\nConjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Anhydromannitol_OH -> Azide_Mannitol [label="Azide Installation\n(e.g., Mitsunobu)"]; Azide_Mannitol -> Click_Product [label="CuAAC"]; Alkyne_Partner -> Click_Product [label="CuAAC"]; }

Sources

The Gateway to Advanced Biomaterials: Applications of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the burgeoning field of biomaterials derived from 2,5-Anhydromannose, a highly reactive and versatile monosaccharide derivative. Primarily obtained from the nitrous acid depolymerization of chitosan, this compound, in the form of 2,5-anhydro-d-mannofuranose (amf) terminated chitooligosaccharides (COS), presents a unique platform for the development of sophisticated biomaterials for drug delivery, tissue engineering, and beyond. Its distinctive chemical structure, featuring a readily accessible aldehyde group, sets it apart from other polysaccharides and opens up a wealth of possibilities for chemical modification and crosslinking.

This document provides researchers, scientists, and drug development professionals with a deep understanding of the synthesis, functionalization, and application of this compound-based biomaterials. We will explore the underlying principles of their design and provide detailed, field-proven protocols for their creation and characterization.

Part 1: The Foundation - Synthesis and Functionalization of 2,5-Anhydro-d-mannofuranose-Terminated Chitooligosaccharides (COS-amf)

The journey into this compound-based biomaterials begins with the controlled depolymerization of chitosan, a readily available biopolymer. The method of choice is nitrous acid depolymerization, which selectively cleaves the glycosidic bonds of d-glucosamine units, resulting in the formation of a 2,5-anhydro-d-mannofuranose unit at the reducing end of the chitooligosaccharide chains.[1][2][3]

The significance of this transformation lies in the reactivity of the amf unit. Unlike the hemiacetal at the reducing end of most polysaccharides, the aldehyde group of the amf unit is more available for chemical reactions, making it a prime target for conjugation and crosslinking.[4][5]

Workflow for Synthesis of COS-amf

cluster_0 Chitosan Preparation cluster_1 Depolymerization cluster_2 Purification Chitosan High Molecular Weight Chitosan Dissolution Dissolution in Acetic Acid Chitosan->Dissolution NaNO2 Addition of Sodium Nitrite (NaNO2) Dissolution->NaNO2 Controlled Temperature Depolymerization Nitrous Acid Depolymerization (Formation of COS-amf) NaNO2->Depolymerization Precipitation Precipitation with NH4OH Depolymerization->Precipitation Washing Washing and Freeze-drying Precipitation->Washing Purified_COS_amf Purified COS-amf Washing->Purified_COS_amf

Caption: Synthesis of 2,5-Anhydro-d-mannofuranose-terminated chitooligosaccharides (COS-amf).

Application Note 1: Synthesis of COS-amf

The degree of polymerization (DP) of the resulting COS-amf is a critical parameter that influences the properties of the final biomaterial. The DP can be controlled by adjusting the molar ratio of sodium nitrite to the glucosamine units in the chitosan.[6] Lower ratios typically yield higher DP oligomers, while higher ratios result in shorter chains.

Protocol 1: Synthesis of COS-amf with a Target Degree of Polymerization

Materials:

  • High molecular weight chitosan

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 2.5% (v/v) acetic acid solution to a final concentration of 20 mg/mL by stirring overnight at room temperature.[4]

  • Degassing: Bubble nitrogen gas through the chitosan solution for 15 minutes to remove dissolved oxygen.

  • Cooling: Cool the solution to 4°C in an ice bath.

  • Nitrous Acid Addition: Prepare a fresh solution of NaNO₂ (20 mg/mL). Add the NaNO₂ solution dropwise to the cooled chitosan solution in three portions with 45-minute intervals. The molar ratio of NaNO₂ to glucosamine units should be adjusted to achieve the desired DP.[4]

  • Depolymerization Reaction: Agitate the reaction mixture in the dark at 4°C overnight.[4]

  • Precipitation: Precipitate the COS-amf by adding ammonium hydroxide solution to raise the pH to approximately 9.[7]

  • Washing and Lyophilization: Wash the precipitate several times with deionized water until the pH is neutral. Freeze-dry the purified product to obtain COS-amf as a white powder.[7]

Part 2: Engineering Functionality - Hydrogels for Drug Delivery

The reactive aldehyde group of the COS-amf serves as a versatile handle for creating crosslinked hydrogel networks. These hydrogels can be designed to be biodegradable, biocompatible, and exhibit stimuli-responsive properties, making them excellent candidates for controlled drug delivery systems.[8][9]

Mechanism of Hydrogel Formation

The formation of hydrogels from COS-amf typically involves the reaction of the aldehyde groups with a suitable crosslinking agent. One effective method is the use of dihydrazide or dioxyamine linkers, which react with the aldehyde to form stable hydrazone or oxime linkages, respectively.[4] This "click-like" chemistry is efficient and proceeds under mild conditions, which is crucial for encapsulating sensitive drug molecules.

COS_amf COS-amf (with reactive aldehyde) Hydrogel Crosslinked Hydrogel Network COS_amf->Hydrogel Crosslinker Crosslinking Agent (e.g., Dihydrazide) Crosslinker->Hydrogel

Caption: Hydrogel formation from COS-amf and a crosslinking agent.

Application Note 2: Preparation of Drug-Loaded COS-amf Hydrogels

The choice of crosslinker and the crosslinking density are key parameters to control the properties of the hydrogel, such as its swelling behavior, mechanical strength, and drug release profile.[10] For drug delivery applications, the drug can be incorporated into the hydrogel matrix either by physical encapsulation during the crosslinking process or by covalent conjugation to the polymer backbone.

Protocol 2: Preparation of a Drug-Loaded COS-amf Hydrogel via Physical Encapsulation

Materials:

  • Purified COS-amf

  • Adipic acid dihydrazide (ADH) as a crosslinker

  • Model drug (e.g., lidocaine)[10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • COS-amf Solution: Prepare a solution of COS-amf in a suitable buffer (e.g., 0.2 M ammonium acetate, pH 4.5).[11]

  • Drug Solution: Dissolve the model drug in distilled water.[10]

  • Crosslinker Solution: Dissolve ADH in ethanol.

  • Mixing: Add the drug solution to the COS-amf solution and stir for 1 hour. Then, add the ADH solution dropwise to the mixture while stirring.[10]

  • Crosslinking: Continue stirring the mixture for 4 hours at 50-55°C to allow for hydrogel formation.[10]

  • Washing: Wash the resulting hydrogel extensively with deionized water to remove any unreacted crosslinker and non-encapsulated drug.

  • Lyophilization: Freeze-dry the hydrogel for storage and characterization.

Characterization of COS-amf Hydrogels for Drug Delivery

A thorough characterization of the drug-loaded hydrogel is essential to ensure its suitability for the intended application. Key parameters to evaluate include the swelling ratio, drug loading efficiency, and in vitro drug release profile.

ParameterMethodTypical Expected Outcome
Swelling Ratio Gravimetric analysis in PBS (pH 7.4) at 37°C.[12]High swelling capacity, indicating the ability to absorb physiological fluids.
Drug Loading Efficiency UV-Vis spectrophotometry or HPLC analysis of the supernatant after hydrogel preparation.High encapsulation efficiency, minimizing drug loss during preparation.
In Vitro Drug Release Incubation of the drug-loaded hydrogel in PBS (pH 7.4) at 37°C with periodic sampling and analysis of the release medium.[12]Sustained and controlled release of the drug over a desired period.
Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded COS-amf hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Place a known amount of the dried, drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4).[12]

  • Incubation: Incubate the vials at 37°C with gentle agitation.[12]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.[12]

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Part 3: Building Tissues - Scaffolds for Tissue Engineering

The unique properties of this compound-based biomaterials, particularly their biocompatibility and biodegradability, make them promising candidates for the fabrication of scaffolds for tissue engineering.[13] These scaffolds can provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately leading to the regeneration of new tissue.

Application Note 3: Fabrication of Porous COS-amf Scaffolds

For tissue engineering applications, a porous scaffold architecture is crucial to allow for cell infiltration, nutrient transport, and waste removal.[4] Freeze-drying (lyophilization) is a common and effective method to create porous structures in hydrogel-based scaffolds. The pore size can be controlled by adjusting the freezing rate and temperature.

Protocol 4: Fabrication of a Porous COS-amf Scaffold by Freeze-Drying

Materials:

  • COS-amf hydrogel (prepared as in Protocol 2, without the drug)

  • Deionized water

Procedure:

  • Hydrogel Swelling: Swell the prepared COS-amf hydrogel in deionized water to equilibrium.

  • Molding: Place the swollen hydrogel into a suitable mold.

  • Freezing: Freeze the hydrogel at a controlled temperature (e.g., -20°C or -80°C) for a specific duration. Slower freezing rates generally lead to larger pore sizes.

  • Lyophilization: Lyophilize the frozen hydrogel under vacuum until all the water is removed, resulting in a porous scaffold.

Biocompatibility and Cell-Scaffold Interactions

The biocompatibility of the scaffold is of paramount importance in tissue engineering. The material should not elicit a significant inflammatory or toxic response.[14] Furthermore, the scaffold surface should promote cell adhesion and growth.

Protocol 5: In Vitro Biocompatibility Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][11][15][16][17]

Materials:

  • Porous COS-amf scaffold

  • Cell line (e.g., L929 fibroblasts)[18]

  • Cell culture medium (e.g., MEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or an acidic isopropanol solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Scaffold Sterilization: Sterilize the porous scaffolds using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Cell Seeding: Seed the cells onto the scaffolds in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[18]

  • Incubation with Scaffold Extract (Optional): Alternatively, prepare an extract of the scaffold material by incubating it in cell culture medium, and then expose the cells to this extract.[5]

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Compare the absorbance of the cells cultured with the scaffold to that of control cells (cultured without the scaffold) to determine the relative cell viability. A cell viability of over 70% is generally considered non-cytotoxic.[5]

Protocol 6: Cell Seeding on Porous Scaffolds

Efficient and uniform cell seeding is critical for successful tissue regeneration.[1][2][4][8][19]

Materials:

  • Sterile porous COS-amf scaffold

  • Cell suspension (e.g., mesenchymal stem cells for cartilage regeneration)[13]

  • Cell culture medium

Procedure:

  • Scaffold Pre-wetting: Pre-wet the sterile scaffold with cell culture medium in a multi-well plate.

  • Cell Seeding: Carefully pipette the cell suspension onto the top surface of the scaffold, allowing the suspension to be absorbed into the porous structure. For thicker scaffolds, a dynamic seeding method (e.g., using a spinner flask or vacuum) may be necessary to achieve uniform cell distribution.[1][8]

  • Cell Attachment: Allow the cells to attach to the scaffold by incubating for a few hours in a humidified incubator at 37°C and 5% CO₂.

  • Culture: Add fresh cell culture medium to the well and continue to culture the cell-seeded scaffold, changing the medium regularly.

Part 4: Advanced Architectures - Diblock Copolymers for Self-Assembling Biomaterials

The reactive nature of the this compound end-group can be further exploited to create more complex and functional biomaterials, such as diblock copolymers.[3][20] These copolymers, consisting of two chemically distinct polymer blocks, can self-assemble into various nanostructures (e.g., micelles, vesicles) in aqueous environments, offering exciting possibilities for advanced drug delivery and nanomedicine.[21][22][23]

Synthetic Strategy for Diblock Copolymers

A common strategy involves a two-step process:

  • Activation of COS-amf: The aldehyde group of COS-amf is first reacted with a bifunctional linker, such as a dihydrazide or dioxyamine, to introduce a new reactive group at the end of the chain.[3]

  • Coupling of the Second Block: A second polymer block, with a complementary reactive end-group, is then coupled to the activated COS chain.[3]

COS_amf COS-amf Activated_COS Activated COS COS_amf->Activated_COS Linker Bifunctional Linker Linker->Activated_COS Diblock_Copolymer Diblock Copolymer Activated_COS->Diblock_Copolymer Second_Block Second Polymer Block Second_Block->Diblock_Copolymer

Caption: Synthesis of a diblock copolymer using COS-amf.

Conclusion and Future Perspectives

This compound, particularly in the form of COS-amf, represents a highly promising and versatile platform for the development of advanced biomaterials. The ability to readily generate this reactive building block from abundant and biocompatible chitosan, coupled with the efficiency of its subsequent chemical modification, paves the way for a new generation of hydrogels, scaffolds, and self-assembling nanostructures. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in addressing key challenges in drug delivery and tissue engineering. Future research will undoubtedly focus on fine-tuning the properties of these biomaterials for specific clinical applications, including the development of targeted drug delivery systems, scaffolds for the regeneration of complex tissues, and smart materials that respond to physiological cues.

References

  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]
  • Ailincai, D., et al. (2021). Iminoboronate – chitooligosaccharides hydrogels with strong antimicrobial activity for biomedical applications.
  • Jia, Z., & Shen, J. (2009). Potential Medical Applications of Chitooligosaccharides. Marine Drugs, 7(4), 515-529. [Link]
  • Salim, E., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, 2014(3), M832. [Link]
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]
  • Garreau, C., et al. (2022). Regioselective Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. International Journal of Molecular Sciences, 23(14), 7865. [Link]
  • Sood, A., et al. (2022). Applications of Biopolymers for Drugs and Probiotics Delivery. Polymers, 14(13), 2715. [Link]
  • Salim, E., et al. (2014). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molbank, 2014(3), M833. [Link]
  • Anjum, S., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances, 9(55), 32014-32027. [Link]
  • Moussa, A., et al. (2019). Water-Soluble 2,5-Anhydro-d-mannofuranose Chain End Chitosan Oligomers of a Very Low Molecular Weight: Synthesis and Characterization. Biomacromolecules, 20(12), 4353-4360. [Link]
  • Three different drug loading strategies for chitosan hydrogels. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2021). Pharmaceutics, 13(8), 1199. [Link]
  • Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. (2021). Gels, 7(4), 221. [Link]
  • Anjum, S., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances, 9(55), 32014-32027. [Link]
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]
  • Li, M., et al. (2021). Citric Acid-Modified Chitosan Hydrogel Loaded With Shikonin Promotes Skin Wound Healing. Journal of Burn Care & Research, 42(6), 1236-1245. [Link]
  • Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture. (2017). Journal of Visualized Experiments, (127), e56133. [Link]
  • In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol). (2012). International Journal of Nanomedicine, 7, 3757-3765. [Link]
  • Procedure for the preparation of chitosan hydrogels? (2021).
  • Coudurier, M., et al. (2020).
  • Design and fabrication of a chitosan hydrogel with gradient structures via a step-by-step cross-linking process. (2017). Materials Science and Engineering: C, 75, 106-113. [Link]
  • Synthesis of Chitosan-Based Hydrogel with Simply Mixing Preparation Approach. (2019). Polymers, 11(10), 1588. [Link]
  • Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characteriz
  • Self-Healing Chitosan Hydrogels: Preparation and Rheological Characteriz
  • Antibacterial Properties of Diverse Cellulose-Based Hydrogels. (2022). Encyclopedia.pub. [Link]
  • Types of Scaffolds in Cartilage Regener
  • Antimicrobial Natural Hydrogels in Biomedicine: Properties, Applications, and Challenges—A Concise Review. (2021). Pharmaceutics, 13(12), 2069. [Link]
  • Antimicrobial PVA Hydrogels with Tunable Mechanical Properties and Antimicrobial Release Profiles. (2023). Gels, 9(4), 336. [Link]
  • Synthesis and self-assembly of a diblock copolymer consisting of a cyclic olefin copolymer and polycaprolactone. (2020). Polymer Chemistry, 11(3), 603-611. [Link]
  • Evaluation of Articular Cartilage Regeneration Properties of Decellularized Cartilage Powder/Modified Hyaluronic Acid Hydrogel Scaffolds. (2021).
  • The Use of Nanomaterials in Tissue Engineering for Cartilage Regeneration; Current Approaches and Future Perspectives. (2018).
  • Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. (2023). Frontiers in Microbiology, 14, 1269931. [Link]
  • Self-Assembled Block Copolymers as a Facile Pathway to Create Functional Nanobiosensor and Nanobiomaterial Surfaces. (2019). Polymers, 11(11), 1836. [Link]
  • Scaffolding Biomaterials for Cartilage Regeneration. (2018).
  • Mannans as Multifunctional Biopolymers: Structure, Properties, and Applications in Health and Industry. (2023). Preprints.org. [Link]
  • Applications of Biocompatible Scaffold Materials in Stem Cell-Based Cartilage Tissue Engineering. (2021). Frontiers in Bioengineering and Biotechnology, 9, 604213. [Link]
  • Double hydrophilic block copolymers self-assemblies in biomedical applications. (2020). Advances in Colloid and Interface Science, 283, 102213. [Link]
  • Multifunctional Nanomaterial-Integrated Hydrogels for Sustained Drug Delivery: From Synthesis and Characterization to Biomedical Application. (2023). Pharmaceutics, 15(11), 2589. [Link]

Sources

Topic: 2,5-Anhydromannose in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: The pursuit of targeted and efficient drug delivery systems (DDS) has led researchers to explore novel biocompatible materials and versatile chemical platforms. Among these, 2,5-anhydromannose, a unique carbohydrate derivative, has emerged as a powerful tool for the site-specific functionalization of polysaccharides, particularly chitosan. This guide provides an in-depth exploration of the synthesis, chemistry, and application of this compound as a cornerstone for developing advanced drug delivery vehicles. We will delve into the mechanistic basis for its utility, provide validated, step-by-step protocols for its generation and conjugation, and offer insights into the characterization of the resulting biomaterials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this platform for creating next-generation therapeutics.

Part 1: The Foundational Chemistry of this compound

The utility of this compound in drug delivery is not as a standalone agent, but as a highly reactive terminal residue on biocompatible polymers. Its most common and practical source is through the controlled acid-catalyzed depolymerization of chitosan, one of the most abundant natural polymers.

Synthesis: Nitrous Acid Depolymerization of Chitosan

The generation of a this compound (also referred to as a chitose or 'M' unit) terminus is most efficiently achieved through the nitrous acid (HONO) mediated depolymerization of chitosan.[1][2] Chitosan is a linear polysaccharide composed of D-glucosamine (GlcN) and N-acetyl-D-glucosamine units. Nitrous acid selectively targets the primary amine on the D-glucosamine residues, initiating a deamination reaction that leads to chain scission.[2] The key outcome of this reaction is the formation of a new reducing end on the resulting chitooligosaccharide (COS), which is a 2,5-anhydro-D-mannofuranose (amf) unit.[3][4]

This process is advantageous because it is rapid, occurs in mild aqueous conditions, and the extent of depolymerization—and thus the size of the resulting oligomers—can be controlled by adjusting the stoichiometry of the reactants.[2]

G cluster_0 Chitosan Polymer Chain cluster_1 Reaction Conditions cluster_2 Products chitosan ---[GlcN]---[GlcN]---[GlcN]--- reagents Nitrous Acid (HONO) Aqueous Solution, RT chitosan->reagents Selective deamination at GlcN residue cos Chitooligosaccharide (COS) ---[GlcN]---[GlcN]--- reagents->cos Chain Scission amf This compound Terminus (Reactive Aldehyde) cos->amf Forms at new reducing end

Caption: Nitrous acid depolymerization of chitosan.

The Reactive Aldehyde: A Gateway for Conjugation

The significance of the this compound unit lies in its chemical structure. In aqueous solution, it exists in equilibrium between a cyclic furanose form and an open-chain form which possesses a free and highly reactive aldehyde group.[1][5] This aldehyde serves as a versatile chemical handle for a wide array of conjugation chemistries, allowing for the covalent attachment of other polymers, targeting ligands, imaging agents, or drug molecules.

This "end-group" functionalization is a regioselective modification strategy that preserves the inherent properties of the parent chitosan oligomer, such as its biocompatibility and cationic nature, while introducing new functionalities at a specific location.[1] This is a distinct advantage over random modification along the polymer backbone.

Part 2: Designing Drug Delivery Systems (DDS)

The functionalized this compound-terminated oligomers are not the final drug carrier but rather foundational building blocks for creating more sophisticated architectures.

Rationale for Use in DDS
  • Targeting Capabilities : Mannose is a natural ligand for the Mannose Receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells.[6][7] By incorporating mannose-containing structures into a nanoparticle or drug conjugate, one can actively target these key immune cells. This is highly desirable for the delivery of anti-inflammatory agents, vaccines, or antibiotics against intracellular pathogens that reside within macrophages.[6][7]

  • Biocompatibility & Biodegradability : Chitosan and its oligomers are well-known for their excellent biocompatibility, low toxicity, and biodegradability, making them ideal materials for biomedical applications.[4][8]

  • Self-Assembly : By conjugating a hydrophobic polymer block to the hydrophilic COS chain via the this compound terminus, one can create amphiphilic block copolymers.[5] These copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or other nanostructures that can encapsulate hydrophobic drugs.[5][9]

Workflow for Nanoparticle Formulation

The general strategy involves a multi-step process beginning with the base polymer and culminating in a functional drug delivery vehicle.

G A 1. Chitosan Depolymerization B 2. COS with 2,5-AM Terminus A->B HONO C 3. End-Group Functionalization (e.g., with Linker) B->C Oximation/ Reductive Amination D 4. Conjugation of Second Block (e.g., Hydrophobic Polymer) C->D Click Chemistry E 5. Amphiphilic Diblock Copolymer D->E F 6. Self-Assembly (Nanoprecipitation) E->F G 7. Drug-Loaded Nanoparticle F->G Drug Encapsulation

Caption: General workflow for DDS construction.

Part 3: Protocols and Methodologies

The following protocols are synthesized from established methodologies in the field and should be adapted based on specific starting materials and desired outcomes.[2][4][5]

Protocol 1: Synthesis of Chitooligosaccharides (COS) with a this compound Terminus

This protocol describes the depolymerization of high molecular weight chitosan to produce COS with a controlled average degree of polymerization (DP).

Materials & Reagents

ReagentSupplierPurityPurpose
High MW Chitosan (DA < 1%)Mahtani Chitosan-Starting Polymer
Sodium Nitrite (NaNO₂)Sigma-Aldrich>99%Nitrous Acid Precursor
Hydrochloric Acid (HCl), 37% w/wSigma-AldrichACSTo dissolve chitosan & create HONO
Sodium Hydroxide (NaOH)Sigma-AldrichACSNeutralization
EthanolFisher Sci.ACSPrecipitation of COS
Deionized Water (18.2 MΩ·cm)--Solvent
Ultrafiltration Membrane (MWCO 500 Da)Spectrum Labs-Purification

Procedure:

  • Chitosan Dissolution: Dissolve 2.1 g of fully N-deacetylated chitosan in 100 mL of deionized water by the dropwise addition of concentrated HCl until a clear, viscous solution is obtained.[2] The final pH should be acidic.

  • Depolymerization Reaction: Prepare a fresh aqueous solution of NaNO₂ (e.g., 5 mL of 0.66 M). Add the NaNO₂ solution to the stirring chitosan solution. The molar ratio of NaNO₂ to GlcN units will determine the final molecular weight of the oligomers; adjust as needed.

  • Reaction Time: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[2]

  • Neutralization & Purification: Neutralize the reaction mixture to pH 7-8 with 1 M NaOH. Purify the resulting COSamf solution by ultrafiltration against deionized water using a 500 Da MWCO membrane to remove salts and very small fragments.[2]

  • Isolation: Precipitate the purified COS by adding the aqueous solution to a large volume of cold ethanol. Collect the white precipitate by centrifugation, wash with ethanol, and dry under vacuum. The expected mass yield is approximately 80%.[2]

Protocol 2: End-Point Functionalization via Oximation

This protocol details the conjugation of a dioxyamine linker, O,O′-1,3-propanediylbishydroxylamine (PDHA), to the aldehyde of the this compound terminus. This introduces a reactive oxyamine group for further "click" chemistry.

Materials & Reagents

ReagentSupplierPurityPurpose
COS-amf (from Protocol 1)--Starting Oligomer
PDHA DihydrochlorideSigma-Aldrich>98%Bifunctional Linker
Sodium Cyanoborohydride (NaBH₃CN)Sigma-Aldrich>95%Reducing Agent (for reductive amination)
Sodium Carbonate (Na₂CO₃)Sigma-AldrichACSpH Adjustment
Deionized Water (18.2 MΩ·cm)--Solvent
Dialysis Tubing (MWCO 100-500 Da)Spectrum Labs-Purification

Procedure:

  • Solution Preparation:

    • Dissolve 0.5 g of COS-amf (approx. 0.15 mmol of amf units) in 10 mL of deionized water (pH ~5).[4]

    • In a separate vessel, dissolve a 10-fold molar excess of PDHA (270 mg, 1.5 mmol) in 10 mL of deionized water.[4]

  • Oximation Reaction: Add the COS-amf solution dropwise to the stirring PDHA solution. Adjust the pH of the mixture to 5 with Na₂CO₃. Allow the mixture to stir at room temperature. The formation of the oxime bond is rapid.[4]

  • Optional Reduction Step (for a stable amine linkage):

    • After 1 hour of stirring, add a 50-fold molar excess of sodium cyanoborohydride portionwise to the mixture.

    • Allow the reduction to proceed for 24 hours at room temperature.[4] Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Purification: Terminate the reaction by dialyzing the solution extensively against 0.05 M NaCl and then against deionized water using 100-500 Da MWCO tubing to remove excess reagents.[5]

  • Isolation: Lyophilize (freeze-dry) the purified solution to obtain the functionalized product as a white, fluffy powder.

Protocol 3: Characterization of Functionalized COS

Validation of the synthesis and functionalization is critical. A combination of spectroscopic and spectrometric techniques provides a comprehensive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and successful conjugation.

  • Sample Prep: Dissolve 5-10 mg of the lyophilized product in D₂O.

  • Key ¹H-NMR Signals to Observe:

    • Successful Depolymerization: The appearance of characteristic signals for the protons on the this compound ring.[3]

    • Oxime Formation: The appearance of a new signal around 7.6 ppm (E-isomer) and 7.0 ppm (Z-isomer) corresponding to the proton of the CH=N oxime bond.[4]

    • Disappearance of Aldehyde: The corresponding loss of the aldehyde proton signal around 5.1 ppm from the starting COS-amf.[2]

    • Linker Signals: Appearance of signals corresponding to the linker, e.g., a multiplet around 2.0 ppm for the central -CH₂- of the PDHA linker.[4]

2. MALDI-TOF Mass Spectrometry:

  • Purpose: To confirm the covalent attachment of the linker and determine the distribution of oligomer chain lengths.

  • Key Observations:

    • The mass spectrum will show a distribution of peaks, with each peak separated by 161 m/z, corresponding to the mass of a single glucosamine (GlcN) unit.[4]

    • The mass of each peak in the distribution for the functionalized product should be increased by the exact molecular weight of the conjugated linker compared to the starting COS-amf material. For example, the major peak for a 10-mer of GlcN with the PDHA linker attached is expected around m/z 1883.8 ([C₆₉H₁₂₈O₄₆N₁₂Na]⁺).[4]

Part 4: Data Summary and Interpretation

Table of Expected Analytical Data

AnalysisStarting Material (COS-amf)Functionalized Product (COS-PDHA)Rationale for Change
¹H-NMR Aldehyde proton signal at ~5.1 ppm.[2]Disappearance of the ~5.1 ppm signal. Appearance of new signals at ~7.6 ppm and ~7.0 ppm (CH=N oxime).[4] Appearance of linker-specific signals (e.g., ~2.0 ppm).[4]The aldehyde group has reacted to form a new oxime bond with the linker.
MALDI-TOF Peak distribution separated by 161 m/z (mass of GlcN).[4]Peak distribution separated by 161 m/z, with the entire distribution shifted to a higher mass.The mass of each oligomer in the distribution has increased by the molecular weight of the covalently attached linker molecule.
¹³C-NMR Signal for the carboxylic group at ~175.0 ppm if oxidized.[2]Loss of aldehyde carbon signal and appearance of imine carbon signal.Confirms the change in the chemical environment of the carbon at the reaction site, corroborating the ¹H-NMR findings.

Conclusion

This compound, readily generated at the terminus of chitosan oligomers, represents a robust and versatile platform for the construction of advanced drug delivery systems. Its highly reactive aldehyde functionality provides a specific site for conjugation, enabling the synthesis of well-defined biomaterials such as targeted nanoparticles and self-assembling block copolymers. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to harness the potential of this unique carbohydrate chemistry. By combining the biocompatibility of chitosan with the precision of end-group modification, this compound-based systems offer a promising avenue for developing safer and more effective therapies.

References

  • Christensen, B. E., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules.
  • Trombotto, S., et al. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molecules.
  • Singh, S., et al. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Journal of Drug Delivery Science and Technology.
  • Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research.
  • ResearchGate. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules.
  • Trombotto, S., et al. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molecules.
  • Udenigwe, C. C., & Udechukwu, M. C. (2022). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. International Journal of Molecular Sciences.
  • Rase, J. K., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Pharmaceutics.
  • Joseph, J., et al. (2023). Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. Bioengineering.
  • Simulescu, M., et al. (2024). Mannose Ligands for Mannose Receptor Targeting. International Journal of Molecular Sciences.
  • Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology.
  • Ali, J., & Arora, S. (2010). Drug delivery systems: An updated review. Journal of the Association of Physicians of India.
  • Gudipati, S., et al. (2023). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Journal of Functional Biomaterials.
  • MDPI. (n.d.). Nanotechnology-Based Drug Delivery Systems, 2nd Edition.
  • Lammers, T., et al. (2017). Diverse Applications of Nanomedicine. ACS Nano.
  • Wang, Y., et al. (2022). Nanomaterials as Promising Theranostic Tools in Nanomedicine and Their Applications in Clinical Disease Diagnosis and Treatment. Pharmaceutics.
  • Gafurov, M., et al. (2022). Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. Pharmaceutics.

Sources

Application Notes & Protocols: Leveraging 2,5-Anhydromannose for Advanced Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Constrained Mannofuranose Mimic

In the intricate field of synthetic carbohydrate chemistry, the pursuit of stereochemically defined oligosaccharides is paramount for advancing our understanding of glycobiology and developing novel therapeutics. 2,5-Anhydro-D-mannose, a structurally constrained analog of mannofuranose, has emerged as a versatile and powerful building block in this endeavor.[1][2][3][4][5] Its rigid furanose ring system, a consequence of the anhydro bridge, offers distinct stereochemical advantages and unique reactivity profiles that can be strategically exploited for the synthesis of complex oligosaccharides, including heparin-like structures.[6][7][8]

This guide provides an in-depth exploration of the application of 2,5-anhydromannose in oligosaccharide synthesis. We will delve into its preparation, chemical properties, and provide detailed, field-proven protocols for its use as both a glycosyl acceptor and a precursor to glycosyl donors. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

I. The Unique Chemical Landscape of this compound

2,5-Anhydro-D-mannose, also known as chitose, is characterized by an internal ether linkage between C-2 and C-5, locking the sugar into a rigid tetrahydrofuran structure.[1][2] This structural feature has profound implications for its reactivity:

  • Reduced Conformational Flexibility: Unlike its parent monosaccharide, D-mannose, this compound has limited conformational freedom. This rigidity can lead to higher stereoselectivity in glycosylation reactions by pre-organizing the molecule for a specific reaction trajectory.

  • Altered Hydroxyl Group Reactivity: The anhydro bridge influences the steric and electronic environment of the remaining hydroxyl groups at C-1, C-3, C-4, and C-6. This can be leveraged for regioselective protection and glycosylation strategies.

  • Unique Aldehyde Reactivity: The reducing end of this compound exists as a reactive aldehyde, which can participate in a variety of conjugation and chain-elongation reactions.[9][10]

Preparation of this compound

A common and efficient method for preparing oligosaccharides terminating in a this compound residue is the nitrous acid depolymerization of chitosan, a readily available biopolymer.[9][10][11][12] This reaction proceeds via the deamination of the glucosamine units in chitosan, followed by a ring contraction to form the this compound unit at the reducing end of the resulting chitooligosaccharides.[10][11][13]

Diagram: Preparation of this compound-terminated Oligosaccharides from Chitosan

G Chitosan Chitosan (GlcNAc-GlcN copolymer) HONO Nitrous Acid (HONO) Chitosan->HONO Depolymerization & Deamination COS_amf Chitooligosaccharides with this compound (COS-amf) HONO->COS_amf

Caption: Nitrous acid treatment of chitosan yields oligosaccharides with a reactive this compound residue at the reducing end.

II. Strategic Application in Oligosaccharide Synthesis

This compound derivatives can be employed as either glycosyl acceptors, where one of its hydroxyl groups is glycosylated, or as glycosyl donors, where it is activated to glycosylate another molecule.

A. This compound as a Glycosyl Acceptor

The distinct reactivity of the hydroxyl groups on the 2,5-anhydromannitol core (the reduced form of this compound) allows for regioselective glycosylation. Protecting group strategies are crucial for directing the glycosylation to the desired position.[14][15][16]

Workflow: Regioselective Glycosylation of a 2,5-Anhydromannitol Acceptor

G cluster_0 Preparation of Acceptor cluster_1 Glycosylation cluster_2 Deprotection Anhydromannitol 2,5-Anhydromannitol Protected_Acceptor Selectively Protected 2,5-Anhydromannitol Acceptor Anhydromannitol->Protected_Acceptor Protecting Group Strategy (e.g., Benzyl ethers) Coupling Glycosylation Reaction Protected_Acceptor->Coupling Glycosyl_Donor Activated Glycosyl Donor (e.g., Thioglycoside, Trichloroacetimidate) Glycosyl_Donor->Coupling Protected_Disaccharide Protected Disaccharide Coupling->Protected_Disaccharide Deprotection Global Deprotection Protected_Disaccharide->Deprotection Final_Product Target Disaccharide Deprotection->Final_Product

Caption: General workflow for using a selectively protected 2,5-anhydromannitol derivative as a glycosyl acceptor.

Protocol 1: Synthesis of a β-D-Glucopyranosyl-(1→3)-2,5-anhydro-D-mannitol Derivative

This protocol describes the glycosylation of a selectively protected 2,5-anhydro-D-mannitol acceptor at the C-3 position.

Materials:

  • 1,6-Di-O-benzoyl-2,5-anhydro-D-mannitol (Acceptor)

  • Methyl(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-1-O-trichloroacetimidate (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Triethylamine

  • Methanol

  • Sodium methoxide

  • Silica gel for column chromatography

Procedure:

  • Acceptor and Donor Preparation: The acceptor, 1,6-di-O-benzoyl-2,5-anhydro-D-mannitol, is prepared using standard protecting group chemistry. The trichloroacetimidate donor is synthesized from the corresponding hemiacetal.[17]

  • Glycosylation Reaction:

    • To a solution of the acceptor (1.0 eq) and the donor (1.2 eq) in anhydrous DCM under an argon atmosphere at -20 °C, add activated 4 Å molecular sieves.

    • Stir the mixture for 30 minutes.

    • Add TMSOTf (0.1 eq) dropwise.

    • Monitor the reaction by TLC until the acceptor is consumed.

    • Quench the reaction by adding triethylamine.

    • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected disaccharide.

  • Deprotection:

    • Dissolve the protected disaccharide in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir at room temperature until deacetylation and debenzoylation are complete (monitor by TLC).

    • Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to obtain the final product.

Rationale for Experimental Choices:

  • Trichloroacetimidate Donor: Trichloroacetimidate donors are highly reactive and generally provide good yields in glycosylation reactions.[17] The α-anomer is often used to favor the formation of the β-glycosidic linkage via an SN2-like mechanism.

  • TMSOTf as Promoter: TMSOTf is a powerful Lewis acid that effectively activates the trichloroacetimidate donor.[17]

  • Low Temperature: Performing the reaction at low temperatures (-20 °C) helps to control the reactivity and improve the stereoselectivity of the glycosylation.

B. This compound as a Glycosyl Donor Precursor

This compound can be converted into various glycosyl donors, such as thioglycosides, which are widely used due to their stability and tunable reactivity.[8][18][19]

Protocol 2: Preparation of a this compound Thioglycoside Donor

This protocol outlines the synthesis of a protected this compound thioglycoside, a key building block for oligosaccharide synthesis.

Materials:

  • 3,4,6-Tri-O-acetyl-2,5-anhydro-D-mannose

  • Thiophenol

  • Boron trifluoride etherate (BF3·OEt2)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Starting Material: Prepare 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose from a suitable precursor.

  • Thioglycosylation:

    • Dissolve the acetylated this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add BF3·OEt2 (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the thioglycoside donor.

Rationale for Experimental Choices:

  • Thioglycoside Stability: Thioglycosides are stable to a wide range of reaction conditions, making them excellent building blocks for multi-step syntheses.[18] They can be "armed" or "disarmed" by modulating the electronic properties of the protecting groups to control their reactivity in sequential glycosylations.[8]

  • BF3·OEt2 as a Lewis Acid: Boron trifluoride etherate is a common Lewis acid used to promote the formation of thioglycosides.

Stereoselective Glycosylation with this compound Donors

The stereochemical outcome of glycosylation reactions is a critical aspect of oligosaccharide synthesis.[20][21][22][23] The choice of glycosyl donor, acceptor, promoter, and solvent all play a role in determining the anomeric selectivity. For the synthesis of 1,2-cis glycosides, which can be challenging, specific strategies such as the use of non-participating protecting groups at C-2 are often employed.[22][24]

III. Application in the Synthesis of Heparin-Like Oligosaccharides

Heparin and heparan sulfate are complex glycosaminoglycans with important biological activities.[6][25] The synthesis of structurally defined heparin-like oligosaccharides is crucial for studying their structure-activity relationships. This compound derivatives have proven to be valuable precursors in the chemoenzymatic and chemical synthesis of these molecules.[6][7][8][26] For instance, a disaccharide containing this compound can serve as a starting point for enzymatic elongation to build up heparin oligosaccharides.[6][25]

Table 1: Examples of this compound Derivatives in Oligosaccharide Synthesis

DerivativeRole in SynthesisTarget OligosaccharideReference
GlcA-AnMan DisaccharideChemoenzymatic synthesis starting materialHeparin Heptasaccharide[6]
2,5-Anhydro-D-mannitolGlycosyl acceptorPoly-O-sulfated glycosides[27]
2,5-Anhydro-1,6-di-O-benzoyl-D-mannitolGlycosyl acceptorDisaccharide building block[17]
2,5-Anhydro-3,4-di-O-benzyl-D-mannitolGlycosyl acceptorGlucopyranosyl derivatives[28]

IV. Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex oligosaccharides. Its rigid structure and unique reactivity offer strategic advantages for controlling stereochemistry and achieving regioselectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable carbohydrate derivative. Future research will likely focus on the development of novel protecting group strategies and catalytic methods to further enhance the efficiency and stereoselectivity of glycosylations involving this compound, paving the way for the synthesis of increasingly complex and biologically relevant glycans.

References

  • Chen, J., & Linhardt, R. J. (2015).
  • Vilkøren Mo, A., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. PMC, NIH. [Link]
  • Salim, E., Trombotto, S., & Guibal, E. (2015). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2)
  • Sugahara, K., & Kitagawa, H. (2021). Preparation of heparin/heparan sulfate oligosaccharides. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
  • García-Jiménez, M. J., et al. (2003). Synthesis of heparin-like oligosaccharides on polymer supports. PubMed. [Link]
  • Huang, X., & Huang, X. (2011). Anomeric Reactivity-Based One-Pot Synthesis of Heparin-Like Oligosaccharides. PMC. [Link]
  • Yang, B., et al. (2013). Preparation and application of a “clickable” acceptor for enzymatic synthesis of heparin oligosaccharides. PMC, NIH. [Link]
  • Moussa, A., et al. (2020).
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed. [Link]
  • Trombotto, S., et al. (2015). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Kuszmann, J., & Medgyes, G. (2000).
  • Crich, D., & Smith, M. (2001). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. PubMed. [Link]
  • Kuszmann, J., & Medgyes, G. (2004). Synthesis of 2,5-anhydro-(beta-d-glucopyranosyluronate)- and (alpha-l-idopyranosyluronate)
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry.
  • Reddy, B. G., & Mandal, M. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst.
  • Park, Y. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard DASH. [Link]
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
  • Reddy, B. G., & Mandal, M. (2016).
  • Debenham, J. S., & Fraser-Reid, B. (2022).
  • Benakli, K., et al. (2010). Nickel-catalyzed stereoselective glycosylation with C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates for the formation of 1,2-cis-2-amino glycosides. Applications to the synthesis of heparin disaccharides, GPI anchor pseudodisaccharides, and α-GalNAc. PubMed. [Link]
  • Vaughan, M. D., & Johnson, K. (2008). From glycoside hydrolases to thioglycoligases: The synthesis of thioglycosides.
  • Tømmeraas, K., & Vårum, K. M. (2018). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...

Sources

Application Note: Definitive Structural Characterization of 2,5-Anhydromannose using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Anhydromannose (chitose) is a unique furanoid sugar, notable as the reducing-end product from the nitrous acid deamination of chitosan. Its bicyclic structure presents a distinct analytical challenge that is unequivocally resolved by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive set of protocols and expert insights for the complete structural elucidation and characterization of this compound using a suite of 1D and 2D NMR experiments. We detail methodologies from sample preparation to the interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra, enabling unambiguous assignment of all proton and carbon signals to confirm its covalent structure.

Introduction: The Structural Significance of this compound

This compound is a key monosaccharide derivative formed during the chemical degradation of chitosan, a biopolymer of significant interest for biomedical and pharmaceutical applications.[1][2] Unlike common hexoses, its structure is constrained into a rigid 2,5-anhydro-D-mannofuranose bicyclic system. This unique topology dictates its chemical reactivity and biological activity, making precise structural verification essential for quality control, reaction monitoring, and the development of novel carbohydrate-based materials and therapeutics.[2]

NMR spectroscopy stands as the most powerful, non-destructive technique for the atomic-level structural determination of carbohydrates in solution.[3][4] However, the spectra of carbohydrates are often complicated by severe signal overlap in the ¹H dimension (typically δ 3.0–5.5 ppm) and the need to establish connectivity across heteroatoms (glycosidic linkages or, in this case, the internal ether bridge).[3][5] This guide provides a validated workflow to overcome these challenges for this compound.

Experimental Workflow Overview

The complete characterization of this compound involves a logical progression of NMR experiments. Each step builds upon the last, from initial proton identification to the final mapping of the carbon skeleton.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (Dissolution in D₂O) H1_NMR 1D ¹H NMR (Proton Count & Shifts) SamplePrep->H1_NMR Lock & Shim C13_NMR 1D ¹³C NMR (Carbon Count & Shifts) H1_NMR->C13_NMR AssignSpins Assign Spin Systems (COSY & HSQC) H1_NMR->AssignSpins COSY 2D ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->AssignSpins HSQC 2D ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->AssignSpins HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->AssignSpins HMBC->AssignSpins Assemble Assemble Fragments (HMBC Correlations) AssignSpins->Assemble Confirm Confirm Structure & Stereochemistry Assemble->Confirm

Figure 1: General experimental workflow for NMR characterization.

Protocols: Sample Preparation and NMR Acquisition

Scientific integrity begins with meticulous sample preparation. The following protocols are optimized for acquiring high-quality NMR data for this compound on modern high-field spectrometers (≥500 MHz).[6]

Protocol 1: Sample Preparation

Rationale: Deuterated solvents, primarily deuterium oxide (D₂O), are used to avoid a large, obscuring solvent signal in the ¹H NMR spectrum. The hydroxyl (-OH) protons of the sugar will exchange with deuterium, rendering them invisible and simplifying the spectrum to only the C-H signals. An internal standard is crucial for accurate chemical shift referencing.

Materials:

  • This compound sample (typically 5-10 mg for optimal signal-to-noise in 2D experiments)

  • Deuterium Oxide (D₂O, 99.9% D)

  • 5 mm NMR tubes

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) or similar.

Procedure:

  • Weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6 mL of D₂O.

  • Add a small, precisely known amount of internal standard (e.g., TSP-d₄), or use a pre-calibrated D₂O solution containing the standard. The ¹H signal for TSP is set to δ 0.00 ppm.[1]

  • Vortex the sample until fully dissolved. Lyophilizing the sample from D₂O once or twice can improve the exchange of labile protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the tube in the NMR spectrometer, and allow the sample temperature to equilibrate (typically 298 K or 300 K).[1][7]

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

Rationale: The 1D ¹H spectrum provides the initial overview of proton environments, their relative numbers (integration), and scalar couplings (multiplicity). The ¹³C spectrum reveals the number of unique carbon environments in the molecule.

Parameters (¹H):

  • Spectrometer Frequency: ≥500 MHz

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: ~12 ppm

  • Number of Scans: 16-64 (adjust for concentration)

  • Relaxation Delay (d1): 2-5 seconds

Parameters (¹³C):

  • Spectrometer Frequency: ≥125 MHz

  • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30')

  • Spectral Width: ~220 ppm[8]

  • Number of Scans: 1024-4096 (adjust for concentration)

  • Relaxation Delay (d1): 2 seconds

Protocol 3: 2D Homonuclear Correlation (¹H-¹H COSY)

Rationale: The COSY (COrrelation SpectroscopY) experiment identifies protons that are scalar-coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[9][10] This is the primary method for tracing the proton connectivity within the furanose ring.

Parameters:

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf')

  • Dimensions: 2048 points in F2, 256-512 increments in F1

  • Number of Scans: 8-16 per increment

  • Spectral Width: Same as 1D ¹H spectrum in both dimensions

Protocol 4: 2D Heteronuclear Correlation (¹H-¹³C HSQC & HMBC)

Rationale: These experiments map correlations between protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to the carbon it is directly attached to (¹JCH).[11][12] It is exceptionally sensitive and provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates a proton to carbons that are 2, 3, and sometimes 4 bonds away (ⁿJCH, where n=2-4).[13][14] This experiment is critical for assembling the molecular skeleton by identifying connectivities across quaternary carbons and heteroatoms, such as the ether linkage in this compound.

Parameters (HSQC):

  • Pulse Program: Gradient-selected, sensitivity-enhanced with multiplicity editing (e.g., 'hsqcedetgpsisp2.2')

  • Dimensions: 1024 points in F2 (¹H), 256 increments in F1 (¹³C)

  • Number of Scans: 4-16 per increment

  • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for carbohydrates)

Parameters (HMBC):

  • Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf')

  • Dimensions: 2048 points in F2 (¹H), 256-512 increments in F1 (¹³C)

  • Number of Scans: 16-64 per increment

  • Long-Range ⁿJCH Coupling Constant: Optimized for 7-8 Hz (a good compromise for detecting both ²JCH and ³JCH)[13]

Data Interpretation and Structural Assignment

The following section describes the expected spectral features for this compound and outlines the logical process for assigning each resonance. The data presented is based on published values for 2,5-anhydro-D-mannofuranose (amf) as a reducing-end unit.[1]

Expected Chemical Shifts and Multiplicities

The rigid bicyclic structure of this compound results in a highly predictable NMR spectrum. The anomeric proton (H-1) exists as a gem-diol in D₂O, giving rise to a distinct signal, while the protons on the furanose ring (H-2 to H-5) and the exocyclic hydroxymethyl group (H-6a, H-6b) occupy a crowded region.

Table 1: Representative ¹H and ¹³C Chemical Shifts for 2,5-Anhydro-D-mannofuranose (amf) Unit in D₂O [1]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes / Expected Multiplicity
1 ~5.10 ~89.8 d, J ≈ 5.4 Hz (gem-diol form)
2 ~4.05-3.45 (overlapped) ~85.6 Multiplet
3 ~4.45 ~77.2 t, J ≈ 4.9 Hz
4 ~4.23 ~86.5 t, J ≈ 4.9 Hz
5 ~4.13 ~82.6 Multiplet

| 6a, 6b | ~4.05-3.45 (overlapped) | ~61.4 | Multiplets |

Note: Chemical shifts are environment-dependent and may vary slightly. The provided data is from a chitosan oligosaccharide, but serves as an excellent reference.[1]

Step-by-Step Assignment Strategy
  • Identify the Anomeric Proton (H-1): In the ¹H spectrum, locate the most downfield signal in the sugar region, around δ 5.10 ppm. This doublet is the characteristic H-1 signal of the gem-diol form.[1]

  • Trace the Ring System with COSY: Starting from the H-1 cross-peak in the COSY spectrum, identify its coupling partner, H-2. From H-2, find the cross-peak to H-3. Continue this process: H-1 → H-2 → H-3 → H-4 → H-5 . This establishes the proton sequence around the furanose ring. The H-5 proton will also show correlations to the H-6a and H-6b protons.

  • Assign Carbons with HSQC: Use the HSQC spectrum to directly link each assigned proton to its attached carbon. For example, the proton at δ ~4.45 ppm will show a cross-peak to the carbon at δ ~77.2 ppm, assigning both as H-3 and C-3, respectively. This allows for the complete assignment of all protonated carbons (C-1 to C-6).

  • Confirm the Bicyclic Structure with HMBC: The HMBC spectrum provides the definitive evidence for the 2,5-anhydro bridge and the overall carbon framework. Key long-range correlations to look for are:

    • H-1 to C-2 and C-4: Confirms the position of the anomeric carbon relative to the ring.

    • H-2 to C-1, C-3, and crucially, C-5: The H-2 to C-5 correlation across the ether oxygen is a hallmark of the 2,5-anhydro structure.

    • H-4 to C-5 and C-6: Links the latter part of the ring to the exocyclic group.

    • H-6a/b to C-5 and C-4: Confirms the attachment of the hydroxymethyl group at C-5.

G cluster_structure cluster_cosy Key COSY (¹H-¹H) Correlations cluster_hmbc Key HMBC (¹H-¹³C) Correlations Structure H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6 pH1 pC2 pH1->pC2 pC4 pH1->pC4 pH2 pC5 pH2->pC5  Definitive 2,5-Anhydro Bridge pH4 pH4->pC5

Figure 2: Key COSY (red) and HMBC (blue) correlations for this compound.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and definitive method for the structural characterization of this compound. By following the detailed protocols and interpretation strategy outlined in this application note, researchers can confidently verify the unique bicyclic furanoid structure of this important carbohydrate. This robust analytical workflow is indispensable for any research or development involving chitosan degradation products and their subsequent applications.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates.
  • Moussa, A., El-Kalamouni, C., Joly, N., Martin, P., & Lecerf, D. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1141.
  • Gorin, P. A. J., & Mazurek, M. (1975). ¹³C nuclear magnetic resonance spectra of 2,5-anhydro-D-mannose diethyl acetal triacetate. Carbohydrate Research, 48(1), 171-186.
  • Kristoffersen, V., Vårum, K. M., & Cěkanová, K. (2021). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 22(5), 2096–2108.
  • Dais, P. (2012). NMR of carbohydrates. eMagRes, 1-16.
  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
  • Brown, G. D., Bauer, J., Osborn, H. M. I., & Kuemmerle, R. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18516–18524.
  • Iftime, M. M., et al. (2015). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... ResearchGate.
  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis.
  • Brown, G. D., Bauer, J., Osborn, H. M. I., & Kuemmerle, R. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18516-18524.
  • University of Bath. (n.d.). ¹H NMR Spectroscopy.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
  • Molinaro, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Rendiconti Lincei. Scienze Fisiche e Naturali, 32(4), 745-761.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7994.
  • Magritek. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • The Organic Chemistry Tutor. (2022). 2D NMR: COSY INTERPRETATION. YouTube.

Sources

High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the purification of 2,5-Anhydromannose using High-Performance Liquid Chromatography (HPLC). This compound is a valuable monosaccharide, often derived from the nitrous acid depolymerization of chitosan, serving as a key precursor in the synthesis of advanced biomaterials and glycoconjugates.[1][2] Due to its high polarity and lack of a significant UV chromophore, its purification presents unique challenges. This application note details two robust HPLC-based protocols: a high-resolution purification method using Hydrophilic Interaction Chromatography (HILIC) and a preparative fractionation and desalting method using Size-Exclusion Chromatography (SEC). These methods are designed for researchers, scientists, and drug development professionals requiring high-purity this compound for their work.

Introduction and Purification Rationale

2,5-Anhydro-D-mannose (also known as Chitose) is a six-carbon monosaccharide with the molecular formula C₆H₁₀O₅.[3][4] It is distinguished by an anhydro bridge between carbons 2 and 5, forming a furanose-like ring. A key feature is the presence of a reactive aldehyde group, making it a valuable building block for chemical modifications.[5] It is most commonly produced via the nitrous acid depolymerization of chitosan, a widely available biopolymer.[6]

The purification of this compound from the crude reaction mixture is critical. The starting material typically contains a heterogeneous mixture of chitooligosaccharides of varying lengths, unreacted precursors, and inorganic salts from the reaction and neutralization steps. Achieving high purity is essential for subsequent applications in pharmaceutical development and biomaterial synthesis, where impurities can interfere with downstream reactions and compromise the final product's integrity and safety.[7]

The primary challenges in developing a purification strategy are:

  • High Polarity: The molecule is highly soluble in water and only slightly soluble in alcohols, making traditional reversed-phase chromatography inefficient.[4]

  • Lack of UV Chromophore: this compound does not absorb UV light, necessitating the use of universal detection methods like Refractive Index (RI) detection.[8]

  • Complex Matrix: The crude product is a mixture of structurally similar compounds and salts.

This guide presents a logical, two-stage HPLC workflow designed to overcome these challenges, starting with bulk fractionation via SEC followed by high-resolution polishing using HILIC.

Overall Purification Workflow

A robust strategy for purifying this compound involves a multi-step approach to first remove grossly different contaminants (high molecular weight oligomers and salts) and then to separate the target molecule from closely related impurities.

G cluster_0 Purification Strategy Crude Crude Sample (from Chitosan Depolymerization) SEC Protocol 1: Size-Exclusion Chromatography (SEC) Crude->SEC Bulk Fractionation & Desalting Fraction Enriched this compound Fraction (Desalted) SEC->Fraction Collect Fractions HILIC Protocol 2: Hydrophilic Interaction Chromatography (HILIC) Fraction->HILIC High-Resolution Polishing Pure High-Purity (>97%) This compound HILIC->Pure Analysis Purity Verification (Analytical HPLC, NMR, MS) Pure->Analysis

Caption: A two-step HPLC workflow for this compound purification.

Detection Method: Refractive Index (RI) Detection

Given that this compound lacks a UV-absorbing chromophore, a universal detector is required. The Refractive Index (RI) detector is the ideal choice for this application.

Principle of Operation: An RI detector measures the difference in the refractive index between the mobile phase flowing through a reference cell and the column eluent containing the analyte flowing through a sample cell.[8] This method can, in principle, detect any compound that has a refractive index different from the mobile phase.[8]

Critical Considerations for RI Detection:

  • Isocratic Elution: RI detectors are extremely sensitive to changes in mobile phase composition. Therefore, only isocratic (constant mobile phase composition) methods can be used. Gradient elution will cause a constantly changing baseline, making detection impossible.[8]

  • Temperature Stability: The refractive index is highly dependent on temperature. A stable column and detector temperature are crucial for achieving a flat, low-noise baseline.[9] Modern HPLC systems with temperature-controlled detector cells significantly improve baseline stability.[10]

  • Flow Rate Stability: A consistent, pulse-free flow from the HPLC pump is necessary for a stable signal.

Protocol 1: Preparative Size-Exclusion Chromatography (SEC)

Application: This protocol is designed for the initial clean-up of the crude reaction mixture. Its primary purpose is to separate the small this compound molecule (MW: 162.14 g/mol ) from high-molecular-weight chitooligosaccharide precursors and to perform bulk desalting.[1][3]

Methodology Rationale: SEC separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This makes it highly effective for separating compounds with significant size differences.[11]

Step-by-Step Protocol
  • Instrumentation and Materials:

    • Preparative HPLC or FPLC system.

    • Size-Exclusion Chromatography Column (e.g., Superdex 30 prep grade or equivalent, with a fractionation range suitable for small molecules and oligomers).

    • Refractive Index (RI) Detector.

    • Fraction Collector.

  • Mobile Phase Preparation:

    • Prepare the mobile phase using high-purity deionized water or a volatile buffer like 0.1 M Ammonium Acetate. A buffer can help maintain consistent analyte conformation but water is sufficient for desalting.[1]

    • Thoroughly degas the mobile phase by sonication or vacuum filtration to prevent bubble formation in the detector cell.

  • Sample Preparation:

    • Dissolve the crude lyophilized sample in the mobile phase to a concentration of 10-50 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at the desired flow rate (see Table 1) for at least 2-3 column volumes or until the RI baseline is stable.

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

    • Begin collecting fractions immediately after injection.

    • Monitor the RI signal to identify the peaks corresponding to high MW oligomers (eluting first), the target fraction, and salts (eluting last).

  • Fraction Pooling and Analysis:

    • Analyze fractions corresponding to the expected elution volume of this compound using an analytical HPLC method or Thin Layer Chromatography (TLC).

    • Pool the pure fractions and lyophilize to obtain the enriched, desalted product.

Data Summary: SEC Parameters
ParameterRecommended ValueRationale
Column Superdex 30 prep grade (or similar)Provides effective separation of small molecules from oligomers up to ~10 kDa.
Mobile Phase Degassed, HPLC-grade Deionized WaterSimple, effective, and avoids introducing additional salts.
Flow Rate 1.0 - 5.0 mL/min (dependent on column diameter)A lower flow rate can improve resolution but increases run time.
Column Temperature 25-30 °CMaintained temperature ensures reproducible retention times.
Detector Refractive Index (RI), maintained at 35-40 °CUniversal detection for non-chromophoric sugars. A slightly elevated temperature minimizes baseline drift.[9]
Sample Load Up to 5% of column volumeLoading should be optimized to balance throughput and resolution.

Protocol 2: High-Resolution HILIC Purification

Application: This protocol is designed for the final polishing of the this compound fraction obtained from SEC. It separates the target molecule from other monosaccharides or structurally similar impurities.

Methodology Rationale: HILIC is a powerful technique for separating highly polar compounds.[12] In HILIC, a polar stationary phase (e.g., amide, diol) is used with a largely organic mobile phase (typically acetonitrile with a small amount of water). A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained and elute later. This provides an orthogonal separation mechanism to SEC.

Step-by-Step Protocol
  • Instrumentation and Materials:

    • Analytical or Semi-preparative HPLC system.

    • HILIC Column (e.g., Amide- or Diol-based, 5 µm particle size).

    • Refractive Index (RI) Detector.

    • Fraction Collector.

  • Mobile Phase Preparation:

    • Prepare the isocratic mobile phase, for example, 85:15 (v/v) Acetonitrile:Water . The exact ratio may require optimization.

    • Use high-purity HPLC-grade acetonitrile and water.

    • Thoroughly mix and degas the mobile phase. Premixing is essential for a stable RI baseline.

  • Sample Preparation:

    • Dissolve the enriched this compound from the SEC step in the mobile phase. Crucially, the sample solvent should be as close to the mobile phase composition as possible to ensure good peak shape. If solubility is an issue, dissolve in a minimal amount of water and dilute with acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the HILIC column with the mobile phase for an extended period (at least 10-15 column volumes) until the RI baseline is exceptionally stable. HILIC column equilibration is significantly slower than reversed-phase.

    • Inject the sample.

    • Collect fractions corresponding to the main analyte peak.

  • Post-Run Procedures:

    • Pool the pure fractions.

    • Remove the acetonitrile and water via rotary evaporation or lyophilization.

    • Confirm final purity using analytical HPLC, Nuclear Magnetic Resonance (NMR), or Mass Spectrometry (MS).[4]

Data Summary: HILIC Parameters
ParameterRecommended ValueRationale
Column Amide- or Diol-phase HILIC, 250 x 4.6 mm, 5 µmAmide phases offer excellent selectivity and retention for carbohydrates.
Mobile Phase Isocratic 85:15 (v/v) Acetonitrile:WaterHigh organic content is necessary for retention in HILIC mode. Must be isocratic for RI detection.[8]
Flow Rate 1.0 mL/minStandard flow rate for an analytical-scale column.
Column Temperature 30-35 °CEnhances efficiency and reproducibility. May help sharpen peaks by improving mass transfer kinetics.
Detector Refractive Index (RI), maintained at 40 °CEnsures a stable baseline, which is critical for accurate quantification and fractionation.[9]
Injection Volume 5 - 20 µLSmall injection volumes of sample dissolved in the mobile phase prevent peak distortion.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116353, this compound. PubChem.
  • Mo, I. V., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules.
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose | CAS No: 495-75-0. Pharmaffiliates.
  • Hapca, S., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules.
  • Shimadzu. (n.d.). Refractive Index Detection (RID). Shimadzu Scientific US.
  • ResearchGate. (n.d.). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. ResearchGate.
  • Lige, M., et al. (2024). Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts. Journal of Inherited Metabolic Disease.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end.... ResearchGate.
  • Pérez-Reyes, I., et al. (2023). Industrial Applications, Principal Sources, and Extraction of Galactomannans: A Review. Polymers.
  • Waters Corporation. (2021). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters Corporation.
  • Jasco. (2021). Effectivity of temperature control function (Refractive Index detector). Jasco-global.com.
  • Thakur, A., et al. (2024). A two-pass anion-exchange chromatography strategy for enrichment of full capsids in manufacturing of adeno-associated viral vectors. Gene Therapy.
  • Reichenberger, J., Urmann, M., & Brewer, A. K. (2013). Differential refractive index detector. Scientist Live.

Sources

Application Notes and Protocols for Click Chemistry Reactions with 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Unique Reactivity of 2,5-Anhydromannose in Bioconjugation

This compound, a unique furanose derivative, presents a valuable platform for bioconjugation and the development of novel therapeutics. Its structure, which can be readily obtained from the depolymerization of chitosan, features a reactive aldehyde group at the anomeric center, offering a convenient handle for chemical modification.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of click chemistry to this compound, enabling the efficient and specific covalent ligation of this sugar to a wide range of molecules.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3] Two of the most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide and an alkyne and have become indispensable tools in chemical biology and drug discovery.[3][4][5]

This document will guide researchers through the synthesis of "clickable" this compound derivatives and provide step-by-step protocols for their use in both CuAAC and SPAAC reactions. Furthermore, it will cover the purification and characterization of the resulting glycoconjugates, along with troubleshooting advice to address common challenges in bioconjugation.[6][7]

Part 1: Synthesis of "Clickable" this compound Derivatives

The key to utilizing this compound in click chemistry is the introduction of either an azide or an alkyne functionality. The aldehyde at the anomeric position and the primary hydroxyl group are the most accessible sites for modification.

Protocol 1: Synthesis of Azido-Functionalized this compound via Reductive Amination

This protocol describes the introduction of an azide group at the anomeric position of this compound through the formation of an amine linkage with an azido-containing amine, followed by reduction.

Materials:

  • This compound

  • 2-Azidoethylamine or similar azido-amine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

  • Anhydrous methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Imine Formation:

    • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Add 2-azidoethylamine (1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Reduction to Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the azido-functionalized this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][9][10]

Protocol 2: Synthesis of Alkyne-Functionalized this compound via Etherification

This protocol details the introduction of a terminal alkyne group by reacting a hydroxyl group of this compound with propargyl bromide. To achieve selectivity for the primary hydroxyl group, protection of the secondary hydroxyls may be necessary. For simplicity, this protocol assumes direct propargylation, which may yield a mixture of products requiring careful purification.

Materials:

  • This compound

  • Propargyl bromide

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Deprotonation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents per hydroxyl group to be functionalized) portion-wise. Caution: NaH is highly reactive with water.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add propargyl bromide (1.5 equivalents per hydroxyl group) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the alkyne-functionalized this compound.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][9][10]

Part 2: Click Chemistry Reactions with Functionalized this compound

Once the azide or alkyne-functionalized this compound derivatives are synthesized, they can be used in CuAAC or SPAAC reactions to conjugate them to a molecule of interest.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between an alkyne-functionalized this compound and an azide-containing molecule (or vice versa).

Materials:

  • Alkyne-functionalized this compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4, or a suitable buffer system[8]

  • Deionized water

  • Solvents for purification (e.g., for Size-Exclusion Chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized this compound in a suitable solvent (e.g., water, DMSO).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-BuOH for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule (1 equivalent).

    • Add the alkyne-functionalized this compound (1.1-1.5 equivalents).

    • Add the THPTA or TBTA ligand (5 equivalents relative to copper).

    • Add CuSO₄·5H₂O (0.1-0.5 equivalents).

    • Add buffer to bring the reaction to the desired final volume.

    • Initiate the reaction by adding sodium ascorbate (5-10 equivalents relative to copper).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be gently agitated.

    • Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Purify the glycoconjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted starting materials and the copper catalyst.[11][12] Dialysis can also be used for larger bioconjugates.

Characterization: The final conjugate should be characterized by mass spectrometry to confirm the successful ligation.[13][14]

Workflow for CuAAC with this compound

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Alkyne Alkyne-2,5-Anhydromannose Mix Mix Reactants & Catalyst Prep_Alkyne->Mix Prep_Azide Azide-Molecule Prep_Azide->Mix Prep_Reagents CuSO4, Ascorbate, Ligand Prep_Reagents->Mix Incubate Incubate at RT Mix->Incubate Purify Purification (SEC) Incubate->Purify Characterize Characterization (MS) Purify->Characterize

Caption: General workflow for the CuAAC reaction.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for applications in living systems.[4] This protocol outlines the reaction between an azide-functionalized this compound and a strained alkyne (e.g., a DBCO- or BCN-modified molecule).

Materials:

  • Azido-functionalized this compound

  • Strained alkyne-modified molecule of interest (e.g., DBCO-protein, BCN-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium

  • Solvents for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the azido-functionalized this compound in a suitable buffer (e.g., PBS) to a desired stock concentration (e.g., 10 mM).

    • Dissolve the strained alkyne-modified molecule in a compatible buffer to a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified molecule (1 equivalent) with the azido-functionalized this compound (1.5-5 equivalents). The excess of the smaller molecule can help drive the reaction to completion.

    • Adjust the final volume with the reaction buffer.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37 °C for 1-24 hours. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.

    • Monitor the reaction progress by appropriate methods such as SDS-PAGE for protein conjugates or LC-MS.

  • Purification:

    • Purify the glycoconjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted starting materials.

Characterization: Confirm the formation of the glycoconjugate using mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a chromophore is incorporated).[13][14]

Conceptual Diagram of SPAAC

SPAAC_Mechanism Azide R1-N3 (Azido-2,5-Anhydromannose) Transition Transition State Azide->Transition [3+2] Cycloaddition Alkyne R2-Strained Alkyne Alkyne->Transition Product Triazole Product (Glycoconjugate) Transition->Product Stable Linkage

Caption: Strain-promoted azide-alkyne cycloaddition.

Part 3: Data Presentation and Troubleshooting

Table 1: Reaction Kinetics of Selected SPAAC Reactions

The rate of a SPAAC reaction is highly dependent on the structure of the strained alkyne. The following table provides second-order rate constants for the reaction of various cyclooctynes with an azido-sugar, offering a basis for selecting the appropriate reagent for a given application.[15][16]

Strained AlkyneSecond-Order Rate Constant (k₂) with Azido-Sugar (M⁻¹s⁻¹)Reference
Cyclooctyne (OCT)~0.002 - 0.004[15]
Dibenzocyclooctyne (DIBO)~0.1 - 0.3[4][15]
Bicyclononyne (BCN)~0.6 - 1.0[16][17]
DIBAC/ADIBO~0.3 - 0.9[17][18]

Note: These are representative values and can vary depending on the specific azido-sugar and reaction conditions.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Yield of "Clickable" this compound Incomplete reaction during functionalization.Extend reaction time, increase the equivalents of the modifying reagent, or optimize the reaction temperature.[8]
Degradation of starting material or product.Use anhydrous solvents and an inert atmosphere, especially for reactions involving strong bases like NaH.[6]
Difficult purification.Employ alternative chromatography techniques such as reverse-phase HPLC for polar compounds.[19][20]
Low Yield in CuAAC Reaction Inactive copper catalyst (oxidation of Cu(I) to Cu(II)).Prepare the sodium ascorbate solution fresh. Ensure a sufficient excess of the reducing agent. Use a stabilizing ligand like THPTA or TBTA.[5][21]
Inhibition of the catalyst.Avoid buffers containing high concentrations of coordinating anions (e.g., high chloride) or thiols.[5][21]
Poor solubility of reactants.Add a co-solvent like DMSO or t-butanol (up to 50% v/v).
Low Yield in SPAAC Reaction Slow reaction kinetics.Increase the concentration of reactants, extend the reaction time, or switch to a more reactive strained alkyne (see Table 1).[17][18]
Steric hindrance.If conjugating to a large biomolecule, consider using a linker to extend the azide or alkyne group.[7]
Difficulty in Purifying the Glycoconjugate Co-elution of product and excess starting material.Optimize the size-exclusion chromatography conditions (column type, buffer). For smaller conjugates, reverse-phase HPLC may be more effective.[11][12]
Aggregation of the conjugate.Perform purification in the presence of non-ionic detergents or at a different pH.[22]

References

  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • Eftaiha, A. F., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(5), 1956-1968.
  • Jewett, J. C., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Krasnova, L., et al. (2022). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Cyclooctyne. Retrieved from [https://www.benchchem.
  • Woo, C. M., et al. (2021). Benefits of chemical sugar modifications introduced by click chemistry for glycoproteomic analyses. Journal of Biological Chemistry, 296, 100577.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [https://www.aboligo.
  • BenchChem. (n.d.). Troubleshooting low efficiency in bioconjugation with diethyl squarate. Retrieved from [https://www.benchchem.com/technical-support/20]
  • Schulze, M., et al. (2020). A systematic investigation of primary, secondary and tertiary azides in strain-promoted azide-alkyne cycloaddition reactions. Chemistry – A European Journal, 26(62), 14113-14119.
  • BenchChem. (n.d.). A Comparative Guide to Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. Retrieved from [https://www.benchchem.
  • Moussa, Z., et al. (2016). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Kumar, A., et al. (2019). Synthesis of sugar derived macrocycles via click reaction.
  • Garreau, C., et al. (2022). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end of chitosan by depolymerization in nitrous acid (HONO).
  • Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide. Retrieved from [https://www.vectorlabs.
  • Coudurier, M., et al. (2016). (PDF) Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Coudurier, M., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molbank, 2016(3), M904.
  • McKay, C. S., & Finn, M. G. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(42), 10074-10080.
  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose. Retrieved from [https://www.benchchem.com/technical-support/19]
  • Kennedy, J. F., & White, C. A. (2025). Chapter 7 Modern Size-Exclusion Chromatography of Carbohydrates and Glycoconjugates.
  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 12148-12204.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [https://kbdna.com/bioconjugation-chemistry-challenges-and-solutions/]
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/Strategies%20to%20Purify%20Carbohydrate%20Based%20Compounds%20App%20Note.pdf]
  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code.
  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Size Exclusion Chromatography. Retrieved from [https://www.sigmaaldrich.
  • Al-Mughaid, H., et al. (2025). Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties.
  • GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification. Retrieved from [https://goldbio.
  • Hein, C. D., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(11), 3065-3076.
  • Silion, M., et al. (n.d.). 1 H-NMR spectrum of D-mannose oligomer.

Sources

Application Notes and Protocols for the Synthesis and Utilization of 2,5-Anhydromannose-Terminated Oligosaccharides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 2,5-Anhydromannose in Glycoengineering and Drug Development

2,5-Anhydro-D-mannose is a unique monosaccharide derivative that serves as a highly reactive and versatile building block in the synthesis of advanced biomaterials and potential therapeutics.[1][2] Its aldehyde group, which exists in equilibrium with its hydrated gem-diol form in aqueous solutions, provides a key functional handle for conjugation and modification.[1][3] While direct enzymatic synthesis of free this compound is not a commonly documented industrial process, it is readily accessible as the reducing end terminus of chitooligosaccharides (COS) derived from the nitrous acid depolymerization of chitosan.[1][4][5]

These this compound-terminated COS are of significant interest to researchers in drug development and biomaterial science due to their biocompatibility, biodegradability, and inherent biological activities, which include antimicrobial and anticancer properties.[1][4] The reactive aldehyde of the this compound residue allows for specific, covalent linkage to other molecules, including proteins, lipids, and other polysaccharides, to create novel block copolymers and functionalized bioconjugates.[1]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound-terminated chitooligosaccharides, as well as protocols for their subsequent functionalization.

Part 1: Synthesis of this compound-Terminated Chitooligosaccharides via Nitrous Acid Depolymerization of Chitosan

The most established and efficient method for producing chitooligosaccharides with a 2,5-anhydro-D-mannose reducing end is the nitrous acid (HONO) degradation of chitosan.[1][4] This chemical process specifically targets the D-glucosamine (GlcN) residues within the chitosan polymer.

Reaction Workflow

cluster_0 Chitosan Preparation cluster_1 Depolymerization Reaction cluster_2 Product Formation cluster_3 Purification Chitosan Chitosan Dissolution_in_Acid Dissolution in Acetic Acid Chitosan->Dissolution_in_Acid Sodium_Nitrite Addition of NaNO2 (forms HONO in situ) Dissolution_in_Acid->Sodium_Nitrite Reaction Initiation Depolymerization Depolymerization at 4°C Sodium_Nitrite->Depolymerization COS_AnM Chitooligosaccharides with This compound Terminus Depolymerization->COS_AnM GFC Gel Filtration Chromatography (GFC) COS_AnM->GFC Dialysis Dialysis GFC->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Purified this compound- Terminated COS Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound-terminated chitooligosaccharides.

Detailed Protocol: Synthesis of this compound-Terminated COS

Materials:

  • Chitosan (degree of deacetylation > 90%)

  • Acetic Acid (glacial)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Nitrogen Gas

  • Ice Bath

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 2.5% (v/v) acetic acid.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

  • Reaction Setup:

    • Purge the chitosan solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

    • Cool the solution in an ice bath to approximately 4°C.

  • Initiation of Depolymerization:

    • Prepare a fresh 20 mg/mL solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution to the chilled chitosan solution in three equal portions at 45-minute intervals. The total amount of sodium nitrite should be a 30% molar excess relative to the D-glucosamine units in the chitosan.

    • Keep the reaction mixture in the dark at 4°C and agitate overnight on a shaker.

  • Reaction Quenching and Product Isolation:

    • The reaction is typically self-terminating as the nitrous acid is consumed.

    • The resulting solution contains a mixture of chitooligosaccharides with varying degrees of polymerization (DP), each with a this compound residue at the reducing end.

Part 2: Purification and Characterization

Purification by Gel Filtration Chromatography (GFC)

Principle: GFC separates molecules based on their size. Larger oligosaccharides will elute first, followed by smaller ones.

Instrumentation and Columns:

  • A preparative GFC system equipped with a refractive index (RI) detector.

  • Superdex 30 columns are suitable for the fractionation of these oligosaccharides.[1]

Mobile Phase:

  • 0.15 M Ammonium Acetate (AmAc) buffer, pH 4.5.[1]

Protocol:

  • Sample Preparation:

    • Filter the reaction mixture through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the GFC column with the mobile phase.

    • Load the filtered reaction mixture onto the column.

    • Elute the oligosaccharides with the mobile phase at a constant flow rate.

    • Monitor the elution profile using the RI detector.

  • Fraction Collection:

    • Collect fractions based on the elution times corresponding to the desired degree of polymerization.

  • Desalting and Lyophilization:

    • Pool the desired fractions.

    • Reduce the volume of the pooled fractions by rotary evaporation.

    • Dialyze the concentrated solution against deionized water using a membrane with a low molecular weight cutoff (e.g., 100-500 Da) until the conductivity of the water is below 2 µS/cm.[1]

    • Freeze-dry the dialyzed solution to obtain the purified chitooligosaccharides as a white, fluffy powder.

Characterization Techniques
Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and the presence of the this compound residue.The aldehyde proton of the this compound residue typically appears as a doublet around 4.9 ppm in ¹H NMR due to hydration to the gem-diol form.[1] Specific signals for the anhydro-mannofuranose ring can be identified in both ¹H and ¹³C spectra.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) To determine the molecular weight distribution and confirm the degree of polymerization of the oligosaccharides.A series of peaks corresponding to the different chain lengths of the chitooligosaccharides will be observed. The mass of each peak should correspond to the calculated mass of the respective oligomer with a terminal this compound unit.[4]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) To analyze the composition of the oligosaccharide mixture and assess purity.Provides a high-resolution separation of the different oligosaccharide species.[6]

Part 3: Applications in Bioconjugation

The reactive aldehyde group of the terminal this compound residue is the key to its utility in bioconjugation. It can readily react with nucleophiles such as amines, hydrazides, and aminooxy groups to form Schiff bases (imines), hydrazones, and oximes, respectively.

Reductive Amination for Stable Linkage

Reaction Principle: The initial imine, hydrazone, or oxime bond can be reduced to a stable secondary amine, hydrazide, or alkoxyamine linkage using a mild reducing agent.

COS_AnM This compound- Terminated COS (R-CHO) Schiff_Base Schiff Base Intermediate (R-CH=N-R') COS_AnM->Schiff_Base Nucleophile Amine-containing Molecule (H2N-R') Nucleophile->Schiff_Base Final_Conjugate Stable Bioconjugate (R-CH2-NH-R') Schiff_Base->Final_Conjugate Reducing_Agent Reducing Agent (e.g., NaBH3CN, α-picoline borane) Reducing_Agent->Final_Conjugate

Caption: Reductive amination of this compound-terminated COS.

Protocol: Conjugation with a Dihydrazide Linker

This protocol describes the activation of this compound-terminated COS with adipic acid dihydrazide (ADH), a homobifunctional linker, to introduce a reactive hydrazide group for further conjugation.

Materials:

  • Purified this compound-terminated COS

  • Adipic acid dihydrazide (ADH)

  • Sodium Acetate (NaAc) buffer (500 mM, pH 4.0)

  • α-picoline borane (PB)

  • Dialysis tubing (MWCO 100-500 Da)

  • Sodium Chloride (NaCl)

Procedure:

  • Oximation Reaction:

    • Dissolve the this compound-terminated COS (e.g., to a final concentration of 20 mM) and a 10-fold molar excess of ADH in 500 mM NaAc buffer, pH 4.0.

    • Allow the reaction to proceed for at least 6 hours at room temperature to form the hydrazone linkage.

  • Reduction:

    • Add a 3 to 20-fold molar excess of α-picoline borane to the reaction mixture.

    • Incubate at room temperature for 24 to 48 hours.

  • Purification of the Conjugate:

    • Terminate the reaction by dialyzing the mixture against 0.05 M NaCl to remove unreacted reagents and byproducts.

    • Continue dialysis against deionized water until the conductivity is low.

    • Lyophilize the purified product.

The resulting hydrazide-functionalized chitooligosaccharide is now ready for conjugation to other molecules, such as a second oligosaccharide block to form a diblock copolymer.[1]

Part 4: Enzymatic Context and Future Perspectives

While the primary production of the this compound terminus is chemical, enzymes play a crucial role in the broader field of mannose and oligosaccharide synthesis. For instance, D-mannose isomerase can be used for the production of D-mannose from D-fructose.[7][8][9] This D-mannose could potentially be a precursor for chemical modifications to generate this compound, although this is not a standard route.

Furthermore, enzymes like hexokinase can phosphorylate this compound, indicating that this sugar analog can interact with biological systems and enzymatic machinery.[10] This opens up avenues for exploring its potential as an enzyme inhibitor or a metabolic probe.

The development of novel biocatalysts for sugar modifications is a rapidly advancing field.[11] Future research may lead to the discovery or engineering of enzymes that can directly synthesize this compound or perform other specific modifications on the this compound-terminated oligosaccharides, offering even greater control and versatility in the creation of advanced biomaterials.

References

  • Mo, I. V., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2733–2744. [Link]
  • Lardy, H. A., & Niu, L. W. (1982). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 125(1), 14-19. [Link]
  • PubChem. (n.d.). This compound.
  • Chemin, M., et al. (2020).
  • Hua, X., et al. (2021). Biochemical Properties of a Novel D-Mannose Isomerase from Pseudomonas syringae for D-Mannose Production. Applied Biochemistry and Biotechnology, 193(5), 1482-1495. [Link]
  • Chemin, M., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Marine Drugs, 14(8), 151. [Link]
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit)
  • Bayer, T., & Bornscheuer, U. T. (2025). An Update: Enzymatic Synthesis for Industrial Applications.
  • Zhou, T., et al. (2023). Continuous conversion of fructose to 2,5-furandicarboxylic acid by tandem fixed bed system.
  • Li, S., et al. (2018). Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli. Journal of the Science of Food and Agriculture, 98(12), 4646-4653. [Link]
  • Li, L., et al. (2015). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose.
  • Mu, W., et al. (2019). Recent studies on the biological production of D-mannose. Applied Microbiology and Biotechnology, 103(23-24), 9219-9228. [Link]
  • ResearchGate. (n.d.). D-mannose production by D-lyxose isomerase, D-mannose isomerase and cellobiose 2-epimerase. [Link]
  • Wang, C. C., et al. (2013). Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis. Journal of the American Chemical Society, 135(15), 5558-5561. [Link]
  • Santos-Moriano, P., et al. (2021). Enzymatic Synthesis and Characterization of Different Families of Chitooligosaccharides and Their Bioactive Properties. Applied Sciences, 11(7), 3212. [Link]

Sources

Application Note: 2,5-Anhydromannose as a High-Reactivity Reducing End Label for Glycan Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges in Glycan Analysis

In the fields of proteomics, drug development, and molecular biology, the analysis of protein glycosylation is critical, as glycan structures significantly influence protein folding, stability, and function.[1][2] A common and powerful strategy for glycan analysis involves the enzymatic or chemical release of oligosaccharides from a glycoprotein, followed by derivatization at their reducing end.[3] This labeling step is essential to introduce a chromophore, fluorophore, or charged group that enhances detection sensitivity and separation efficiency in techniques like High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[3][4][5]

Conventional methods often rely on the reductive amination of common fluorescent tags like 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) to the native reducing end of the glycan.[6][7] While effective, these reactions can be slow and sometimes incomplete. This application note introduces 2,5-Anhydromannose (2,5-AM) as a uniquely reactive reducing end moiety that offers significant advantages for glycan labeling. Unlike traditional labels that are attached post-release, 2,5-AM can be generated in situ at the terminus of specific polysaccharides, such as chitosan, creating a highly reactive aldehyde group ready for efficient derivatization.[8][9] We will detail the chemistry, advantages, and detailed protocols for utilizing 2,5-AM as a superior platform for glycan analysis.

Section 1: The Unique Chemistry of this compound (2,5-AM)

This compound, also known as chitose, is a carbohydrate derivative characterized by an anhydro bridge between carbons 2 and 5, which locks the molecule and exposes a highly reactive aldehyde group.[10][11][12] This structure is key to its utility as a reducing end label.

Formation from Chitosan via Nitrous Acid Depolymerization

A primary and highly specific method for generating oligosaccharides with a 2,5-AM reducing end is the nitrous acid (HONO) depolymerization of chitosan.[8][9] Chitosan is a linear polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine. Nitrous acid selectively attacks the primary amino group of the D-glucosamine residues, leading to a deaminative cleavage of the glycosidic bond and the concomitant formation of a 2,5-AM residue at the new reducing end of the upstream oligosaccharide fragment.[8] This reaction provides a direct route to generating a pool of oligosaccharides with a uniquely reactive terminal aldehyde.

G cluster_0 Chitosan Polymer Chain cluster_2 Products GlcN D-Glucosamine Residue (with -NH2 group) Glycosidic_Bond Glycosidic Bond HONO Nitrous Acid (HONO) GlcN->HONO Upstream Upstream Oligosaccharide AM_Oligo Oligosaccharide with This compound (2,5-AM) Reducing End HONO->AM_Oligo Cleaved Cleaved Fragment HONO->Cleaved

Figure 1: Generation of 2,5-AM via nitrous acid treatment of chitosan.

Key Structural and Reactivity Features

The defining feature of the 2,5-AM residue is its pending aldehyde group, which makes it exceptionally reactive compared to the ring-chain tautomerism equilibrium that governs the reactivity of common reducing sugars like glucose or mannose.[8][9] This enhanced electrophilicity leads to several advantages:

  • Faster Reaction Kinetics: Derivatization reactions, such as those with hydrazides or aminooxy compounds, proceed much more rapidly.[8]

  • Acyclic Product Formation: The reaction with amine-containing labels exclusively forms stable, acyclic imines (oximes or hydrazones), preventing the formation of unstable, cyclic N-glycoside side products that can complicate analysis.[8]

  • Hydrated Form: In aqueous solutions, the aldehyde can exist in equilibrium with its gem-diol hydrated form, which is also reactive under appropriate catalytic conditions.[8]

Section 2: Advantages of the 2,5-AM Labeling Platform

The high reactivity and specific reaction chemistry of 2,5-AM make it a superior choice for reducing end labeling in many applications. The primary benefits are summarized below in comparison to conventional labeling approaches.

FeatureThis compound (2,5-AM) PlatformConventional Reductive Amination (e.g., 2-AB)
Reaction Speed Very fast, often complete in minutes to a few hours at mild temperatures.[8]Slow, typically requires extended incubation (hours to overnight) at elevated temperatures (e.g., 65-90°C).[13]
Reaction Products Forms a single, stable acyclic imine (hydrazone/oxime) product.[8]Can form a mixture of Schiff base intermediates and requires a separate reduction step, which can be incomplete.[14]
Side Reactions Minimal; avoids the formation of cyclic N-glycosides.[8]Prone to side reactions and degradation of sensitive glycans (e.g., sialic acids) due to harsh reaction conditions.
Versatility Excellent substrate for modern, high-efficiency chemistries like hydrazide and aminooxy coupling.[5][8]Primarily limited to reductive amination with primary amines.[3]
Starting Material Generated from specific, abundant biopolymers like chitosan.Applicable to any glycan with a native reducing end.

Section 3: Core Protocol - Generation of 2,5-AM Terminated Oligosaccharides

This protocol describes the foundational method for producing chitooligosaccharides (COS) with a 2,5-AM reducing end via nitrous acid depolymerization.

Principle

Chitosan is dissolved in a dilute acidic solution to protonate the free amino groups. Upon cooling, a freshly prepared solution of sodium nitrite (NaNO₂) is added, which forms nitrous acid in situ. The nitrous acid selectively deaminates the glucosamine units, cleaving the polymer chain and converting the terminal residue of the newly formed oligosaccharide into 2,5-AM.[8]

Materials
  • High-quality chitosan (degree of deacetylation > 85%)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized (DI) water

  • Nitrogen gas source

  • Ice bath

  • Shaking incubator or magnetic stirrer with cooling

  • Dialysis tubing (e.g., 1 kDa MWCO) or size-exclusion chromatography (SEC) system for purification

Step-by-Step Protocol
  • Chitosan Dissolution: Prepare a 1% (w/v) chitosan solution in 2% (v/v) acetic acid. Stir overnight at room temperature to ensure complete dissolution.

  • Inert Atmosphere: Sparge the chitosan solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can cause unwanted side reactions.

  • Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to approximately 4°C.

  • Nitrite Preparation: Immediately before use, prepare a fresh solution of NaNO₂ in DI water (e.g., 20 mg/mL). The molar ratio of NaNO₂ to glucosamine units in the chitosan will determine the extent of depolymerization and the average size of the resulting oligosaccharides; a 30% molar excess of nitrite relative to glucosamine units is a common starting point.[8]

  • Reaction Initiation: Add the NaNO₂ solution dropwise to the cold, stirring chitosan solution. Keep the vessel in the ice bath and protected from light.

  • Incubation: Allow the reaction to proceed overnight (12-16 hours) at 4°C with gentle agitation.[8]

  • Reaction Quenching (Optional): The reaction can be quenched by raising the pH to neutral with NaOH, although this is often unnecessary before purification.

  • Purification: Purify the resulting 2,5-AM terminated oligosaccharides from salts and very small fragments.

    • Dialysis: Dialyze the reaction mixture extensively against DI water for 48-72 hours using appropriate MWCO tubing (e.g., 1 kDa), changing the water frequently.

    • Size-Exclusion Chromatography (SEC): For more defined fractions, use a preparative SEC system.

  • Lyophilization: Freeze-dry the purified oligosaccharide solution to obtain a stable, powdered product. Store at -20°C.

Quality Control and Validation

The formation of the 2,5-AM terminus can be validated using ¹H NMR spectroscopy. The aldehyde proton of the 2,5-AM residue gives a characteristic signal, which appears as a doublet around 4.9 ppm in D₂O due to its complete hydration to the gem-diol form.[8]

Section 4: Application Protocol I - Fluorescent Labeling for Chromatographic Analysis

This protocol details the labeling of 2,5-AM terminated oligosaccharides with a hydrazide-functionalized fluorescent dye for analysis by HPLC or CE.

Principle of Hydrazide-Based Labeling

The aldehyde group of the 2,5-AM residue reacts readily with a hydrazide group (-CONHNH₂) on a fluorescent tag (e.g., procainamide hydrazide) to form a stable hydrazone bond. This reaction is highly efficient, proceeds under mild conditions, and does not require a separate reduction step, preserving the integrity of the glycan.[5]

G cluster_workflow Fluorescent Labeling & HPLC Analysis Workflow start 2,5-AM Terminated Oligosaccharide labeling Step 1: Labeling Reaction (Add Fluorescent Hydrazide) start->labeling purification Step 2: Purification (e.g., HILIC SPE) labeling->purification analysis Step 3: HPLC Analysis (with Fluorescence Detector) purification->analysis data Chromatographic Profile of Labeled Glycans analysis->data

Figure 2: Workflow for fluorescent labeling and analysis of 2,5-AM glycans.

Materials
  • Lyophilized 2,5-AM terminated oligosaccharides

  • Fluorescent hydrazide label (e.g., procainamide hydrazide, 2-aminobenzhydrazide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid

  • HILIC Solid Phase Extraction (SPE) cartridges for cleanup

  • Acetonitrile (ACN)

  • DI Water

  • Trifluoroacetic Acid (TFA)

Step-by-Step Protocol for Labeling and Purification
  • Reagent Preparation:

    • Sample Solution: Dissolve 10-100 nmol of 2,5-AM oligosaccharides in 10 µL of DI water.

    • Labeling Solution: Prepare a solution of 0.1 M fluorescent hydrazide and 0.2 M acetic acid in DMSO. (e.g., for 1 mL, dissolve ~25 mg procainamide hydrazide in 1 mL DMSO and add 12 µL of glacial acetic acid).

  • Labeling Reaction:

    • To the 10 µL sample solution, add 20 µL of the freshly prepared Labeling Solution.

    • Vortex briefly to mix.

    • Incubate at 65°C for 2 hours. The high reactivity of 2,5-AM allows for significantly shorter incubation times compared to traditional labeling.

  • Post-Reaction Cleanup (HILIC SPE):

    • Cartridge Equilibration: Condition a HILIC SPE cartridge by washing sequentially with 1 mL of DI water, followed by 1 mL of 85% ACN / 1% TFA.

    • Sample Loading: Dilute the labeling reaction mixture with 200 µL of 85% ACN / 1% TFA and load it onto the equilibrated cartridge.

    • Wash: Wash the cartridge with 3 x 1 mL of 85% ACN / 1% TFA to remove excess labeling reagent.

    • Elution: Elute the labeled oligosaccharides with 2 x 0.5 mL of DI water or 20% ACN.

  • Sample Preparation for Analysis: Lyophilize or vacuum-concentrate the eluted sample to dryness and reconstitute in an appropriate mobile phase for HPLC analysis.

Analysis by HPLC

Analyze the labeled glycans using a HILIC column with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen label. The separation is typically achieved using a gradient of an aqueous buffer (e.g., ammonium formate) and acetonitrile.

Section 5: Application Protocol II - Derivatization for Enhanced Mass Spectrometry

For MS analysis, particularly MALDI-TOF-MS, it is advantageous to add a tag that carries a permanent positive charge to improve ionization efficiency and detection sensitivity.[1]

Principle of Derivatization for MS

The aldehyde of 2,5-AM can be reacted with a cationic tag, such as Girard's Reagent P (GRP), which contains a hydrazide moiety for covalent attachment and a quaternary ammonium group for a permanent positive charge. This ensures that each glycan is detected as a singly charged ion [M]+ in the mass spectrometer, simplifying spectral interpretation.[1]

G cluster_workflow_ms MS Derivatization & Analysis Workflow start_ms 2,5-AM Terminated Oligosaccharide derivatization Step 1: Derivatization (Add Girard's Reagent P) start_ms->derivatization cleanup_ms Step 2: Cleanup (e.g., C18 SPE) derivatization->cleanup_ms analysis_ms Step 3: MALDI-TOF MS Analysis cleanup_ms->analysis_ms data_ms Mass Spectrum (Simplified, [M]+ ions) analysis_ms->data_ms

Figure 3: Workflow for MS-focused derivatization and analysis.

Materials
  • Lyophilized 2,5-AM terminated oligosaccharides

  • Girard's Reagent P (GRP)

  • Methanol

  • Acetic Acid

  • C18 Solid Phase Extraction (SPE) cartridges

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

Step-by-Step Protocol for Derivatization
  • Sample Preparation: Dissolve 1-10 nmol of 2,5-AM oligosaccharides in 20 µL of methanol.

  • Labeling Solution: Prepare a solution of 50 mg/mL GRP in methanol.

  • Derivatization Reaction:

    • Add 20 µL of the GRP solution and 2 µL of acetic acid to the sample.

    • Vortex and incubate at 60°C for 1.5 hours.

  • Cleanup (C18 SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of DI water.

    • Load the reaction mixture onto the cartridge.

    • Wash with 3 x 1 mL of DI water to remove excess GRP and salts.

    • Elute the GRP-labeled oligosaccharides with 1 mL of 50% ACN containing 0.1% TFA.

  • Sample Preparation for MS: Dry the eluted sample in a vacuum concentrator.

Considerations for MS Data Acquisition and Interpretation

The dried, labeled sample can be reconstituted in a small volume of water, mixed with the MALDI matrix solution, and spotted onto the MALDI target plate. Acquire spectra in positive ion reflectron mode. The resulting spectrum should show a simplified profile where each peak corresponds to the [M]+ ion of a GRP-labeled glycan, facilitating straightforward calculation of glycan compositions. Tandem MS (MS/MS) can then be performed to elucidate structural details, with fragmentation patterns (B and Y ions) being readily interpretable.[15]

Section 6: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 2,5-AM Oligosaccharides Incomplete chitosan dissolution.Ensure chitosan is fully dissolved before adding nitrite; extend stirring time or check acid concentration.
Incorrect NaNO₂ stoichiometry or degradation of NaNO₂ solution.Use freshly prepared NaNO₂ solution. Optimize the molar ratio of nitrite to glucosamine units for desired fragment size.
Reaction temperature too high.Strictly maintain the reaction temperature at 4°C in an ice bath to prevent degradation.
Incomplete Labeling Reaction Inactive labeling reagent.Use fresh, high-quality fluorescent or MS tags. Protect fluorescent dyes from light.
Presence of primary amines in the buffer.Ensure all buffers are free of primary amines (e.g., Tris) that can compete with the label.
Poor Recovery from SPE Cleanup Incorrect SPE cartridge conditioning or elution solvent.Strictly follow the conditioning, wash, and elution steps. Ensure solvent compositions are accurate.
Sample overloading.Do not exceed the binding capacity of the SPE cartridge.
Complex or Unclear MS Spectra Salt adduction (Na+, K+).Ensure thorough cleanup post-labeling. The use of a permanently charged tag like GRP minimizes this issue.
In-source fragmentation.Optimize laser power for MALDI-MS to minimize premature fragmentation of the labeled glycans.

Conclusion

The this compound moiety represents a significant advancement in the field of glycan analysis. Its generation via nitrous acid depolymerization of chitosan provides a direct pathway to oligosaccharides bearing a uniquely reactive aldehyde group. This high reactivity facilitates rapid, efficient, and specific labeling with a wide range of fluorescent and mass-spectrometric tags under mild conditions. The protocols outlined in this application note provide researchers, scientists, and drug development professionals with a robust and validated framework for leveraging the 2,5-AM platform to enhance the speed, sensitivity, and simplicity of their glycan characterization workflows.

References

  • Title: Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed Source: PubMed URL:[Link]
  • Title: Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed Source: PubMed URL:[Link]
  • Title: 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC Source: NIH National Center for Biotechnology Inform
  • Title: [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC Source: NIH National Center for Biotechnology Inform
  • Title: Fluorescent derivatization of polysaccharides and carbohydrate-containing biopolymers for measurement of enzyme activities in complex media - PubMed Source: PubMed URL:[Link]
  • Title: Sample preparation for characterization - Glycoscience Protocols (GlycoPODv2) Source: NCBI Bookshelf URL:[Link]
  • Title: Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) Source: NCBI Bookshelf URL:[Link]
  • Title: A new synthesis of 2,5-anhydro-D-mannose derivatives | Request PDF Source: ResearchG
  • Title: Other fluorescent labels used in carbohydrate analysis Source: ResearchG
  • Title: Glycan labeling strategies and their use in identification and quantification - PMC Source: NIH National Center for Biotechnology Inform
  • Title: Mass Spectrometry of Glycans - PMC Source: NIH National Center for Biotechnology Inform
  • Title: MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: this compound | C6H10O5 | CID 11116353 Source: PubChem - NIH URL:[Link]
  • Title: Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review Source: ScienceOpen URL:[Link]
  • Title: Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications Source: NIH National Center for Biotechnology Inform
  • Title: Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...

Sources

Application Note & Protocol: Controlled Depolymerization of Chitosan via Nitrous Acid Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biopolymer modification and oligosaccharide production.

Scientific Principles and Executive Summary

Chitosan, a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine, is a biopolymer of significant interest due to its biocompatibility, biodegradability, and functional properties. However, its high molecular weight and poor solubility in neutral aqueous solutions often limit its application. This document provides a detailed protocol for the controlled chemical depolymerization of chitosan using nitrous acid to produce low molecular weight chitosan (LMWC) and chitosan oligosaccharides (COS).

The core of this method lies in the specific deamination of the primary amino groups on the D-glucosamine residues of chitosan. Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a weak acid like acetic acid, reacts with the amino groups. This reaction forms an unstable diazonium salt, which then undergoes rearrangement and subsequent cleavage of the adjacent β-(1→4) glycosidic bond.[1] A key feature of this reaction is the formation of a unique 2,5-anhydro-D-mannofuranose (amf) unit at the new reducing end of the resulting oligosaccharide chain.[2][3][4]

The kinetics of this depolymerization are first-order with respect to the concentrations of both nitrous acid and the glucosamine units in the chitosan chain.[5] The extent of degradation, and therefore the final molecular weight of the product, can be precisely controlled by manipulating key reaction parameters such as the molar ratio of NaNO₂ to glucosamine units, reaction temperature, and time.[6][7] This protocol offers a robust and reproducible method to generate well-defined LMWC and COS for applications in drug delivery, functional foods, and biomedical engineering.

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Chitosan Chitosan Glucosamine Unit (-NH2) Diazotization Diazotization: Formation of unstable diazonium salt (-N2+) Chitosan->Diazotization NaNO2 Sodium Nitrite (NaNO2) InSitu In situ generation of Nitrous Acid (HNO2) NaNO2->InSitu H_Acid Acetic Acid (H+) H_Acid->InSitu InSitu->Diazotization Reacts with -NH2 Cleavage Rearrangement & Glycosidic Bond Cleavage Diazotization->Cleavage Unstable intermediate COS Chitosan Oligosaccharide Cleavage->COS AMF 2,5-Anhydro-D-mannofuranose (Terminal Unit) Cleavage->AMF N2 Nitrogen Gas (N2) Cleavage->N2 Evolved

Caption: Nitrous acid degradation of chitosan.

Materials and Reagents

Equipment
  • Magnetic stirrer with hot plate

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Dropping funnel

  • pH meter

  • Centrifuge and appropriate tubes

  • Freeze-dryer (lyophilizer) or vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Chemicals
  • High molecular weight chitosan (Degree of Deacetylation > 85%)

  • Acetic acid (Glacial, ACS grade)

  • Sodium nitrite (NaNO₂, ACS grade)

  • Sodium hydroxide (NaOH, for neutralization)

  • Hydrochloric acid (HCl, for initial dissolution if preferred)[4]

  • Deionized (DI) water

  • Ethanol or Acetone (for precipitation/washing)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of 2 grams of chitosan. Adjustments can be made proportionally for different scales.

Step 1: Preparation of Chitosan Solution (Approx. 2 hours)
  • Weighing: Accurately weigh 2.0 g of high molecular weight chitosan powder.

  • Dissolution: To a 250 mL beaker, add 98 mL of DI water. While stirring vigorously with a magnetic stirrer, slowly add 2.0 mL of glacial acetic acid to create a 2% (v/v) acetic acid solution.

  • Solubilization: Gradually add the 2.0 g of chitosan to the stirring acetic acid solution.

    • Scientist's Note: Adding the chitosan slowly prevents the formation of large clumps and facilitates dissolution.

  • Complete Dissolution: Cover the beaker and continue stirring at room temperature for at least 2 hours, or overnight, until a clear, viscous solution is obtained.[8] The time required will depend on the molecular weight and physical form of the starting chitosan.[1]

Step 2: Depolymerization Reaction (Time varies, see Table 1)
  • Setup: Transfer the chitosan solution to a reaction vessel equipped with a magnetic stirrer and place it in a temperature-controlled water bath.

  • Reagent Preparation: Prepare a fresh solution of sodium nitrite. For a target molar ratio of 0.1 (NaNO₂/GlcN), dissolve 0.085 g of NaNO₂ in 10 mL of DI water. Refer to Table 1 for adjusting this ratio to achieve different molecular weights.

  • Initiation: Begin vigorous stirring of the chitosan solution. Using a dropping funnel or pipette, add the sodium nitrite solution dropwise over a period of 30 minutes.[9]

    • Rationale: Slow, dropwise addition is critical to control the reaction rate, prevent localized overheating due to the exothermic nature of the reaction, and ensure uniform degradation of the polymer chains.

  • Reaction: Allow the reaction to proceed at the desired temperature with continuous stirring. The reaction time is a key parameter for controlling the final molecular weight.[6] Effervescence (evolution of N₂ gas) will be observed.[9]

Step 3: Reaction Termination and Product Isolation (Approx. 3-4 hours)
  • Quenching (Optional but Recommended): While not always performed, the reaction can be quenched by adding a small amount of a primary amine-containing compound, such as urea, to consume any residual nitrous acid.

  • Neutralization: Slowly add a 1.0 M NaOH solution dropwise to the reaction mixture while monitoring the pH. Continue adding until the pH reaches 7.0.

    • Observation: As the pH increases, the depolymerized chitosan will precipitate out of the solution as a white solid.

  • Collection: Collect the precipitate by centrifugation (e.g., 4000 rpm for 15 minutes). Discard the supernatant.

  • Washing: Resuspend the pellet in 50 mL of DI water and centrifuge again. Repeat this washing step two more times to remove residual salts and impurities. Follow with two washes using ethanol or acetone to facilitate drying.

  • Drying: Dry the final product (LMWC/COS) in a vacuum oven at 60°C or by freeze-drying until a constant weight is achieved.

Experimental Workflow Diagram

G start Start: High MW Chitosan dissolve 1. Dissolve in 2% Acetic Acid start->dissolve solution Viscous Chitosan Solution dissolve->solution add_nitrite 2. Add NaNO2 Solution Dropwise (Control Temp & Time) solution->add_nitrite react Depolymerization Reaction (N2 gas evolves) add_nitrite->react neutralize 3. Neutralize to pH 7.0 with NaOH react->neutralize precipitate Precipitation of LMWC/COS neutralize->precipitate wash 4. Centrifuge & Wash (Water & Ethanol) precipitate->wash dry 5. Dry under Vacuum or Lyophilize wash->dry end_product End: Purified LMWC/COS dry->end_product

Caption: Step-by-step experimental workflow.

Process Optimization and Characterization (Self-Validation)

The molecular weight (Mw) of the final product is highly dependent on the reaction conditions. The following table provides a guide for tuning the experimental parameters to achieve a desired Mw range.

ParameterLow Mw (e.g., <10 kDa)Medium Mw (e.g., 10-50 kDa)High Mw (e.g., >50 kDa)Rationale & Reference
NaNO₂/GlcN Molar Ratio High (e.g., 0.5 - 1.0)Medium (e.g., 0.1 - 0.5)Low (e.g., 0.01 - 0.1)The Mw decreases linearly with an increase in the chitosan/NaNO₂ ratio.[6] A higher nitrite concentration leads to more chain scission events.
Reaction Temperature Higher (e.g., 35-50°C)Ambient (e.g., 20-25°C)Lower (e.g., 4-10°C)The reaction rate is Arrhenius temperature-dependent.[5] Higher temperatures accelerate the degradation process.
Reaction Time Longer (e.g., 4-12 hours)Medium (e.g., 1-4 hours)Shorter (e.g., 0.5-1 hour)The Mw is a function of the logarithm of the reaction time.[6] Longer exposure to nitrous acid results in more extensive degradation.
Trustworthiness: A Self-Validating System

To ensure the quality and desired characteristics of the depolymerized chitosan, a robust analytical validation is required.

  • Molecular Weight Determination:

    • Method: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the gold standard for determining the number average (Mn), weight average (Mw), and polydispersity index (PDI) of the product.[10][11][12]

    • Protocol Outline: Dissolve the final product in a suitable mobile phase (e.g., 0.2 M acetic acid/0.1 M sodium acetate).[10] Run the sample on a calibrated GPC system equipped with appropriate columns (e.g., PL aquagel-OH) and a refractive index (RI) detector. Use pullulan or polyethylene oxide standards for calibration.[10][13]

    • Expected Outcome: The GPC chromatogram will show a shift to higher elution volumes (lower molecular weight) compared to the starting chitosan material. The PDI provides a measure of the breadth of the molecular weight distribution.[11]

  • Structural Confirmation:

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure.

    • Key Signature: The most important confirmation is the presence of signals corresponding to the 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end, which is a unique fingerprint of the nitrous acid degradation method.[4][14][15]

    • Expected Outcome: In ¹H-NMR spectra, characteristic signals for the protons of the amf unit will appear, confirming the specific cleavage mechanism.[14]

Safety Precautions

  • Handling Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[16][17] Avoid contact with skin, eyes, and clothing.[16] Do not mix with combustible materials.[17][18] Store separately from acids and reducing agents.[17]

  • Reaction with Acid: The reaction of sodium nitrite with acid generates nitrous acid and potentially other nitrogen oxides. This process should always be performed in a well-ventilated fume hood.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[19]

  • Emergency Response: In case of skin contact, flush the area with copious amounts of water.[19] If swallowed, seek immediate medical attention.[16][20] Have appropriate spill containment materials (e.g., sand, vermiculite) readily available.[19]

References

  • Allan, G. G., & Peyron, M. (1995). Molecular weight manipulation of chitosan. I: Kinetics of depolymerization by nitrous acid.
  • Dhawade, P., & Jagtap, R. (2012). Degradation of chitosan by nitrous acid.
  • Hegedis, E., et al. (2018). Consequences of Chitosan Decomposition by Nitrous Acid: Approach to Non-Branched Oligochitosan Oxime. PubMed. [Link]
  • Mojumdar, A., et al. (2019). The mechanism by which the nitrous acid reaction leads to chain cleavage...
  • Kittur, F. S., et al. (2003). Depolymerization of chitosan by nitrous acid.
  • Peniston, Q. P., & Johnson, E. L. (1975). Process for depolymerization of chitosan.
  • Bahrke, S., et al. (2002). Sequence Analysis of Chitooligosaccharides by Matrix-Assisted Laser Desorption Ionization Postsource Decay Mass Spectrometry.
  • Moussa, M., et al. (2020).
  • Suresha, P. R., et al. (2021). Analysis of chitosan by gel permeation chromatography.
  • Suitcharit, C., et al. (2011). Preparation of Depolymerized Chitosan and Its Effect on Dyeability of Mangosteen Dye. Thai Science. [Link]
  • Lootsik, M. D., et al. (2022). Analysis of chitosan molecular weight profile by electrophoresis in a porosity step gradient polyacrylamide gel. SciSpace. [Link]
  • Wąsacz, K., et al. (2023). Functional Properties of Chitosan Oligomers Obtained by Enzymatic Hydrolysis. Polymers, 15(18), 3823. [Link]
  • Salim, E., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molecules. [Link]
  • Salim, E., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. MDPI. [Link]
  • R-Biopharm. (2017).
  • Qin, C., et al. (2002). The depolymerization of chitosan: effects on physicochemical and biological properties. PubMed. [Link]
  • Salim, E., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Lootsik, M. D., et al. (2022). Analysis of chitosan molecular weight profile by electrophoresis in a porosity step gradient polyacrylamide gel. The Ukrainian Biochemical Journal, 94(2), 76-85. [Link]
  • Salim, E., et al. (2014). 4-(Hexyloxy)aniline-linked chitooligosaccharide-2,5-anhydro-D-mannofuranose. Semantic Scholar. [Link]
  • Bahrke, S., et al. (2002). Sequence Analysis of Chitooligosaccharides by Matrix-Assisted Laser Desorption Ionization Postsource Decay Mass Spectrometry 1.
  • Lu, B., et al. (2014). Gel permeation chromatography (GPC) chromatograms of the original...
  • Santos, V. P., et al. (2020). Production of Low Molecular Weight Chitosan and Chitooligosaccharides (COS): A Review. Polymers. [Link]
  • Struszczyk, H. (1993). Biodegradation of chitosan. Polymer Degradation and Stability, 40(2), 179-183. [Link]
  • Horn, S. J., et al. (2000). Degradation of chitosans with chitinase B from Serratia marcescens.
  • Chemos GmbH & Co.KG. (n.d.).
  • Allan, G. G., & Peyron, M. (1995). Molecular weight manipulation of chitosan II: prediction and control of extent of depolymerization by nitrous acid.
  • Li, D., et al. (2022). Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4. Journal of Ocean University of China, 21(4), 983-993. [Link]
  • Tømmeraas, K., et al. (2001). Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans.
  • Kasaai, M. R., Arul, J., & Charlet, G. (2000). Intrinsic viscosity—Molecular weight relationship for chitosan.

Sources

Application Notes and Protocols for Scaling Up 2,5-Anhydromannose Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Anhydromannose

2,5-Anhydro-D-mannose (2,5-AM), also known as chitose, is a versatile monosaccharide derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a reactive aldehyde group within a stable furanose ring, makes it a key intermediate for the synthesis of a wide array of functionalized molecules.[4] In the realm of drug development, derivatives of 2,5-AM are being explored for applications such as novel antiasthmatic compounds.[5] Furthermore, its role as a precursor to high-value platform chemicals like 5-hydroxymethylfurfural (HMF) underscores its industrial relevance.[6]

These application notes provide a comprehensive guide to the scalable production of this compound, focusing on the most robust and widely documented method: the nitrous acid depolymerization of chitosan. We will delve into the underlying chemistry, provide detailed protocols for production and purification, and discuss critical parameters for process optimization and scale-up.

Overview of Production Methodologies

While various synthetic routes to this compound have been explored, the depolymerization of chitosan stands out as the most practical and scalable approach.

Primary Method: Nitrous Acid (HONO) Depolymerization of Chitosan

This method is a rapid, well-understood, and controllable process for generating chitooligosaccharides (COS) with a this compound unit at the reducing end.[4][7] The reaction proceeds via the deamination of the D-glucosamine units in the chitosan backbone, leading to chain cleavage and the formation of the 2,5-AM terminus. The ready availability of chitosan, a biopolymer derived from chitin, further enhances the economic viability of this method for large-scale production.[8]

Alternative Synthetic Routes

Other chemical syntheses have been reported, such as a multi-step process starting from penta-O-acetyl-D-glucose diethyl dithioacetal.[9] However, these routes are often more complex and less direct, making them less suitable for bulk manufacturing. Enzymatic methods for producing specific chitooligosaccharides are also an area of active research, but a direct, scalable enzymatic synthesis of 2,5-AM has yet to be fully established.[10][11]

Chemical Pathway: From Chitosan to this compound

The depolymerization of chitosan with nitrous acid is a specific chemical transformation. The nitrous acid selectively attacks the primary amino groups of the D-glucosamine residues, leading to the formation of an unstable diazonium salt. This intermediate then undergoes a rearrangement and ring contraction, resulting in the cleavage of the glycosidic bond and the formation of a 2,5-anhydro-D-mannofuranose unit at the reducing end of the newly formed chitosan oligomer.

Chitosan Chitosan (D-glucosamine units) Depolymerization Depolymerization & Ring Contraction Chitosan->Depolymerization HONO Nitrous Acid (HONO) HONO->Depolymerization COS_AM Chitooligosaccharides with This compound Terminus Depolymerization->COS_AM cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product Chitosan Chitosan Dissolution Dissolution in Acid Chitosan->Dissolution HONO_add Add NaNO₂ (Controlled Temp) Dissolution->HONO_add Depoly Depolymerization HONO_add->Depoly Quench Quench (pH adjust) & Precipitate Depoly->Quench GFC Fractionation (GFC) Quench->GFC Lyophilize Lyophilization GFC->Lyophilize Final_Product Purified 2,5-AM Oligomers Lyophilize->Final_Product

Sources

Safety Precautions and Handling Protocols for 2,5-Anhydromannose: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Context of 2,5-Anhydromannose in Research

This compound, also known as Chitose, is a versatile monosaccharide analog that serves as a critical building block in various fields of chemical and biomedical research.[1][2] Its significance lies in its unique furanose structure and the presence of a reactive aldehyde group, making it a valuable precursor in the synthesis of complex carbohydrates and functionalized biomaterials.[3][4] Notably, it is a key intermediate in the preparation of chitooligosaccharide derivatives, which have shown promise in drug delivery and tissue engineering applications.[3][4][5] Given its increasing use in drug development and medicinal chemistry, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols outlined herein are based on established safety guidelines for handling chemical irritants and are designed to be self-validating through a clear rationale for each procedural step.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This compound is typically supplied as a pale yellow to orange solid and is a mixture of the acetal and aldehyde forms.[1][2] It is slightly soluble in water and methanol.[6]

PropertyValueSource
CAS Number 495-75-0[1][2]
Molecular Formula C₆H₁₀O₅[1][2]
Molecular Weight 162.14 g/mol [1][2]
Synonyms Chitose, D-2,5-Anhydromannose[1][2]
Appearance Pale yellow to orange solid[2]
Solubility Slightly soluble in water and methanol[6]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are its potential to cause irritation to the skin, eyes, and respiratory system. While comprehensive toxicological data for this specific analog is not widely published, its classification as an irritant necessitates careful handling to avoid direct contact. The aldehyde functional group can be reactive and may contribute to its irritant properties. It is important to note that this compound is intended for research use only and not for human, therapeutic, or diagnostic applications.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All weighing and initial dissolution of powdered this compound should be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential vapors or dust that may escape primary containment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. For prolonged handling or when there is a higher risk of contact, consider double-gloving.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: For situations where a fume hood is not available or when there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_handling Handling this compound Goggles Chemical Goggles Gloves Nitrile Gloves Coat Lab Coat Handling Weighing and Dissolving Handling->Goggles Protects Eyes Handling->Gloves Protects Skin Handling->Coat Protects Body

Caption: Mandatory PPE for handling this compound.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within a chemical fume hood for weighing.

  • Weighing:

    • Use an analytical balance placed inside the fume hood if possible. If the balance is outside the hood, use the tare method: weigh a sealed container, transfer the powder to the container inside the hood, seal it, and then re-weigh the container outside the hood.

    • Use a spatula to carefully transfer the desired amount of this compound onto weighing paper or directly into a tared container. Avoid creating dust.

  • Dissolution:

    • Add the solvent (e.g., water, methanol) to the container with the weighed this compound inside the fume hood.

    • Gently swirl or stir the mixture until the solid is fully dissolved. To ensure the recovery of all the product, centrifuge the original vial before removing the cap.[6]

Storage Conditions
  • Short-term Storage: May be stored at room temperature for short periods.[6]

  • Long-term Storage: For long-term stability, store at -20°C.[6] The compound is stable for at least six months after receipt when stored under these conditions.[6]

  • Atmosphere: Store under an inert atmosphere to prevent degradation.[6]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

Spill Cleanup Protocol

This protocol is for minor spills of powdered this compound within a laboratory setting. For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Gently cover the spill with absorbent pads or a dry, inert material such as sand or vermiculite to prevent further dispersal.

  • Clean Up:

    • Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

    • Alternatively, moisten the spilled powder with a suitable solvent (e.g., water) to form a slurry, then absorb it with a cloth or absorbent pads.

  • Decontaminate: Wipe the spill area with a damp cloth. Wash the area with soap and water.

  • Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.

Spill_Cleanup_Workflow Spill Minor Powder Spill Occurs Evacuate Alert Others & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Cover with Absorbent Material PPE->Contain Collect Sweep into Waste Container Contain->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate Dispose Dispose of all Contaminated Materials Decontaminate->Dispose End Cleanup Complete Dispose->End

Sources

Application Notes and Protocols: Conjugation of 2,5-Anhydromannose to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the conjugation of 2,5-anhydromannose (2,5-AnM) to proteins and peptides. This compound, a reactive aldehyde-containing monosaccharide, serves as a valuable building block for the synthesis of neoglycoproteins and glycopeptides. These conjugates have significant applications in drug delivery, immunology, and glycobiology research. This document outlines the principles of the underlying reductive amination chemistry, offers step-by-step protocols for conjugation to model proteins (Bovine Serum Albumin and Lysozyme) and a generic peptide, and details methods for purification and in-depth characterization of the final conjugates.

Introduction: The Significance of this compound in Bioconjugation

The targeted modification of proteins and peptides with carbohydrates, a process known as glycosylation, is a powerful strategy to enhance their therapeutic properties, modulate their immunogenicity, and study their biological functions. This compound (2,5-AnM) has emerged as a particularly interesting monosaccharide for bioconjugation due to the presence of a reactive aldehyde group. This aldehyde is readily available for reaction with primary amines on proteins and peptides, such as the ε-amino group of lysine residues and the N-terminal α-amino group.

Unlike many other reducing sugars that exist predominantly in a cyclic hemiacetal form with only a small fraction in the open-chain aldehyde form, this compound has a more accessible aldehyde moiety, making it a highly reactive partner in conjugation reactions. The primary method for conjugating 2,5-AnM is through reductive amination, which forms a stable secondary amine linkage between the sugar and the protein or peptide.

This guide will provide the foundational knowledge and practical protocols to successfully perform this compound conjugations in a research and development setting.

Principles of this compound Conjugation via Reductive Amination

The conjugation of this compound to a protein or peptide via reductive amination is a two-step process that occurs in a single pot:

  • Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the protein or peptide to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and the equilibrium is pH-dependent, favoring imine formation under slightly acidic to neutral conditions (pH 6-8).

  • Reduction to a Stable Secondary Amine: The imine intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond. These reducing agents are preferred because they are mild enough to not significantly reduce the starting aldehyde on the sugar.[1]

The overall reaction is depicted below:

Reductive_Amination Protein_NH2 Protein/Peptide-NH₂ Schiff_Base Schiff Base (Imine) Intermediate Protein_NH2->Schiff_Base + Anhydromannose This compound (Aldehyde) Anhydromannose->Schiff_Base Schiff_Base->Protein_NH2 - H₂O Conjugate Stable Conjugate (Secondary Amine) Schiff_Base->Conjugate H2O H₂O Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Conjugate + Characterization_Workflow Start Purified Conjugate SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE MALDI_TOF MALDI-TOF MS Start->MALDI_TOF NMR NMR Spectroscopy Start->NMR Result1 Increased Molecular Weight SDS_PAGE->Result1 Result2 Mass Spectrum with Glycoforms MALDI_TOF->Result2 Result3 Structural Confirmation NMR->Result3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2,5-Anhydro-D-mannose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Anhydro-D-mannose and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered during experimentation. Our goal is to provide you with the scientific rationale behind these issues and to offer practical, field-proven solutions.

Understanding the Challenge: The Structure-Solubility Relationship

2,5-Anhydro-D-mannose and its derivatives are a fascinating class of carbohydrate analogs with significant potential in various research and therapeutic areas, including as metabolic regulators and anti-aging compounds.[1][2] However, their unique rigid, bicyclic furanose structure, a consequence of the anhydro bridge, can present significant solubility challenges. Unlike their linear or more flexible monosaccharide counterparts, the fixed conformation can limit optimal hydrogen bonding with aqueous solvents, leading to poor solubility.

This guide will address these issues in a practical question-and-answer format, providing both the "how" and the "why" to empower you in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 2,5-Anhydro-D-mannose powder is not dissolving well in water. What is the expected solubility and what can I do?

A1: It is a known characteristic that 2,5-Anhydro-D-mannose exhibits slight solubility in water.[3][4] This is often due to the compound's crystalline structure and the aforementioned conformational rigidity.

Troubleshooting Steps:

  • Initial Characterization: Confirm the identity and purity of your compound. 2,5-Anhydro-D-mannose exists as a mixture of acetal and aldehyde forms, which can influence its properties.[3][5][6][7]

  • Gentle Heating: Gently warm the solvent to between 30-40°C. This can increase the kinetic energy of both the solvent and solute molecules, often aiding dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Utilize a sonication bath for short intervals (e.g., 5-10 minutes). The ultrasonic waves can help to break down particle agglomerates and enhance solvent penetration into the crystal lattice.

  • pH Adjustment: While 2,5-Anhydro-D-mannose itself is neutral, derivatives may contain ionizable groups. If you are working with a derivative, adjusting the pH away from its isoelectric point can increase solubility.

Q2: I need to prepare a stock solution of a 2,5-Anhydro-D-mannose derivative in an organic solvent. Which solvents are recommended?

A2: For derivatives, particularly those with increased lipophilicity, organic solvents are often more effective. A good starting point is to test solubility in a range of common laboratory solvents. For the related compound, 2,5-Anhydro-D-mannitol, good solubility has been reported in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.[8][9]

Solvent Screening Protocol:

A systematic approach to solvent selection is crucial. The following table provides a starting point for screening.

SolventPolarity IndexTypical Starting ConcentrationObservations
Water10.21 mg/mLOften results in a suspension or slight solubility for the parent compound.[3]
Methanol5.15 mg/mLSlight solubility is expected for 2,5-Anhydro-D-mannose.[4]
Ethanol4.35-10 mg/mLMay be effective for some derivatives.
Dimethyl Sulfoxide (DMSO)7.210-30 mg/mLA good starting point for many poorly soluble organic compounds.[8][9]
Dimethylformamide (DMF)6.410-25 mg/mLAnother excellent polar aprotic solvent for enhancing solubility.[8][9]

Experimental Workflow for Solvent Screening:

Solvent_Screening_Workflow cluster_prep Preparation cluster_testing Solvent Addition & Observation cluster_analysis Analysis weigh Weigh Compound aliquot Aliquot into Vials weigh->aliquot add_solvent Add Incremental Solvent Volumes aliquot->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Dissolution vortex->observe determine_solubility Determine Approximate Solubility observe->determine_solubility select_solvent Select Optimal Solvent determine_solubility->select_solvent

Caption: A stepwise workflow for systematic solvent screening.

Q3: My compound is intended for a biological assay and must be in an aqueous buffer. How can I improve its aqueous solubility?

A3: This is a common challenge when moving from chemical synthesis to biological application. The key is to modify the formulation to enhance the interaction between your compound and water.

Strategies for Aqueous Formulations:

  • Co-solvents: The use of a water-miscible organic solvent at a low, biologically tolerated concentration can significantly improve solubility.

    • Protocol: First, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Then, slowly add this solution to your aqueous buffer with vigorous stirring. It is critical to ensure the final concentration of the organic solvent is compatible with your assay system.

  • pH Modification: For derivatives with acidic or basic functional groups, altering the pH of the buffer can increase solubility by ionizing the molecule. The presence of functional groups like hydroxyls and carboxyls significantly impacts a molecule's interaction with polar solvents.[10][11]

    • Mechanism: Ionized groups can participate in stronger ion-dipole interactions with water, overcoming the unfavorable interactions of the hydrophobic portions of the molecule.

    pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH R-COOH (Unionized) Poor_Solubility_Acid Poor Aqueous Solubility Low_pH->Poor_Solubility_Acid Favored State High_pH R-COO- (Ionized) Good_Solubility_Acid Enhanced Aqueous Solubility High_pH->Good_Solubility_Acid Favored State

    Caption: The effect of pH on the solubility of a carboxylic acid derivative.

  • Use of Excipients: Certain additives can enhance solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12]

    • Surfactants: At concentrations above the critical micelle concentration, surfactants can form micelles that encapsulate poorly soluble compounds.

Q4: I have successfully dissolved my 2,5-Anhydro-D-mannose derivative, but it precipitates out of solution over time. What causes this and how can I prevent it?

A4: This indicates that you have likely created a supersaturated solution, which is thermodynamically unstable. Precipitation can be triggered by changes in temperature, the introduction of nucleation sites (like dust particles), or solvent evaporation.

Preventing Precipitation:

  • Work with Saturated Solutions: Determine the saturation solubility and prepare your solutions at or slightly below this concentration.

  • Temperature Control: Maintain a constant temperature for your solutions, especially if solubility is highly temperature-dependent.

  • Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particulates that could act as nucleation sites.

  • Storage Conditions: Store solutions in tightly sealed containers to prevent solvent evaporation, which would increase the concentration of your compound. For long-term storage, consider the stability of your compound and store at recommended temperatures, often -20°C.[3][5]

Concluding Remarks

Troubleshooting the solubility of 2,5-Anhydro-D-mannose and its derivatives requires a systematic and informed approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide, you can overcome these challenges and advance your research. Remember to always consider the downstream application when selecting a solubilization method to ensure compatibility with your experimental system.

References

  • Koc, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2631–2647.
  • ResearchGate. (2019). Influence of Chemical Structure on the Solubility of Low Molecular Weight Carbohydrates in Room Temperature Ionic Liquids.
  • Lopez Sastre, J. A., et al. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry, 66(11), 2975-2978.
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2739–2750.
  • ResearchGate. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Choi, J. M., et al. (2018). Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 23(11), 2828.
  • Solubility of Things. (n.d.). Functional groups and their significance.
  • TutorChase. (n.d.). How do functional groups affect the properties of biological molecules?
  • LibreTexts Chemistry. (2019). 1.6: Physical properties of organic compounds.
  • ResearchGate. (2017). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • ACS Publications. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Moussa, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Polymers, 12(3), 579.
  • ResearchGate. (2019). Water soluble 2,5-anhydro-D-mannofuranose end chain chitosan oligomers of very low molecular weight : synthesis and characterization.
  • ResearchGate. (2016). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • ResearchGate. (2007). Monomer solubilities vs temperature. (A) Arabinose solubility; (B)...
  • PubChem. (n.d.). 2,5-anhydro-D-mannitol.
  • PCCA. (n.d.). MANNOSE (D).

Sources

Technical Support Center: Synthesis of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Anhydromannose. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Introduction: The Challenge of this compound Synthesis

2,5-Anhydro-D-mannose (M-unit) is a valuable and highly reactive carbohydrate building block. It serves as the characteristic reducing-end unit of chitooligosaccharides produced by the nitrous acid depolymerization of chitosan, a widely available biopolymer.[1][2][3] Its unique strained furanose ring and reactive aldehyde group make it a critical precursor for creating novel glycoconjugates, diblock oligosaccharides, and other advanced biomaterials.[2]

However, the very features that make this compound so useful also render its synthesis susceptible to side reactions. These competing pathways can significantly lower yields, introduce impurities that are difficult to separate, and lead to product instability. This guide provides a structured approach to troubleshooting these common issues.

Core Synthesis Pathway: Nitrous Acid Depolymerization of Chitosan

The most prevalent method for generating this compound is the deamination of chitosan with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and acid.[2][3] This reaction cleaves the glycosidic bonds of the chitosan polymer and simultaneously converts the resulting N-acetylglucosamine residue at the new reducing end into this compound.

G chitosan Chitosan Polymer product Chitooligomers with This compound Reducing End chitosan->product Depolymerization & Rearrangement reagents NaNO₂ / H⁺ (Nitrous Acid) reagents->chitosan

Caption: Core synthesis of this compound from chitosan.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis and purification of this compound.

Problem 1: Consistently Low Yields

Question: My final yield of purified this compound-terminated oligomers is much lower than expected. What are the primary causes?

Answer: Low yields are often multifactorial, stemming from incomplete reactions or the formation of undesired side products. Consider the following possibilities:

  • Incomplete Depolymerization: The reaction conditions (temperature, time, stoichiometry of NaNO₂) may not be optimal for the desired degree of chitosan cleavage. Ensure the chitosan is fully dissolved before adding the nitrite solution to guarantee a homogeneous reaction.[2]

  • Formation of Alternative Anhydro Sugars: While this compound is the major product from chitosan, other anhydro sugars can form from different hexoses under pyrolytic or strongly acidic/dehydrating conditions.[4][5] For instance, if your starting material contains other monosaccharides, you might generate byproducts like 1,6-anhydro-β-D-glucopyranose (levoglucosan) or 1,6-anhydro-β-mannopyranose (mannosan).[5][6]

  • Product Degradation: The this compound unit is sensitive to the very acidic conditions used for its formation. Prolonged reaction times or elevated temperatures can lead to degradation.[1] One major degradation pathway is the formation of hydroxymethylfurfural (HMF).[3]

  • Intermolecular Condensation: During workup, especially upon neutralization, the aldehyde group of this compound can react with residual amine groups on chitosan chains to form Schiff bases (imines).[3] This cross-linking can lead to precipitation and loss of the desired soluble product.

Problem 2: Unidentified Peaks in NMR / Product Instability

Question: My ¹H NMR spectrum shows a complex mixture of peaks, suggesting my product is impure or unstable. What are these byproducts?

Answer: The appearance of unexpected signals is a clear indicator of side reactions. The most common culprits are:

  • Schiff Base Formation: As mentioned, the reaction between the aldehyde of the M-unit and primary amines results in imine adducts. This is particularly prevalent when neutralizing the reaction mixture, which deprotonates the amine groups, making them more nucleophilic.[3] These adducts can exist in equilibrium, further complicating spectral analysis.

  • Hydroxymethylfurfural (HMF) Formation: Under acidic conditions, the this compound ring can undergo dehydration and rearrangement to form HMF.[3] This is a known side reaction when heating sugars in acid and will introduce distinct aromatic signals into your NMR spectrum.

  • Instability in Acid: Storing the product in acidic solution can promote degradation over time. It has been observed that new peaks appear in NMR spectra when conjugates of this compound are kept in acidic conditions at room temperature, indicating instability.[1]

G cluster_0 Primary Synthesis cluster_1 Side Reactions Chitosan Chitosan This compound (Product) This compound (Product) Chitosan->this compound (Product) HMF (Degradation) HMF (Degradation) This compound (Product)->HMF (Degradation) Excess Acid / Heat Schiff Base (Cross-linking) Schiff Base (Cross-linking) This compound (Product)->Schiff Base (Cross-linking) Neutralization (pH ↑) + Free Amines

Caption: Competing reaction pathways in this compound synthesis.

Problem 3: Challenges in Product Purification

Question: I'm struggling to isolate the pure this compound product from the crude reaction mixture. What are the best practices for purification?

Answer: Purification requires separating the desired oligomers from unreacted polymer, degradation products, and salts. A multi-step approach is often necessary.

  • Precipitation/Washing: A common first step is to raise the pH of the reaction mixture using a base like ammonium hydroxide.[1] This can precipitate larger, unreacted or cross-linked chitosan fragments, which can then be removed by centrifugation. The supernatant containing the desired smaller, soluble oligomers is retained. Subsequent washing of the precipitate with deionized water can help recover any trapped product.[1][2]

  • Dialysis: To remove salts (e.g., sodium acetate, sodium chloride) and very small molecules like HMF, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO), such as 100–500 Da, is highly effective.[2]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration Chromatography (GFC): This is a powerful technique for separating molecules based on their size.[7] SEC can effectively separate your target this compound oligomers from both larger unreacted polymers and smaller degradation byproducts.[2] Fractions can be collected and analyzed (e.g., by TLC or NMR) to isolate the pure compound.

Problem 4: Issues with Protected Precursors in Custom Syntheses

Question: I am not starting from chitosan, but from a protected mannose derivative to synthesize a specific this compound analogue. What should I watch out for during the intramolecular cyclization step?

Answer: Synthesizing from protected monosaccharides introduces a different set of challenges centered around protecting group strategy and the cyclization mechanism.

  • Protecting Group Stability: The choice of protecting groups is paramount. They must be stable to the reaction conditions required for installing the necessary functional groups for cyclization but removable without degrading the final 2,5-anhydro ring.[8] For example, trichloroethylidene acetals are known for their high stability in acid media, which can be advantageous for acid-catalyzed reactions on the parent molecule.[9]

  • Mechanism of Cyclization: The formation of the 2,5-anhydro ring from an open-chain precursor typically involves an intramolecular S_N2 reaction, where the C5-hydroxyl group attacks an activated C2 (or vice-versa). The efficiency of this step depends heavily on the nature of the leaving group and the stereochemistry of the precursor.

  • Incomplete Deprotection: A common source of impurities is the incomplete removal of protecting groups after the synthesis is complete. This leads to a mixture of partially protected products that can be very difficult to separate. Each deprotection step must be driven to completion and monitored carefully (e.g., by TLC or Mass Spectrometry).

In-Depth Protocols and Mechanistic Insights

Troubleshooting Workflow: A Systematic Approach

When encountering issues, a logical diagnostic process is key. Use the following workflow to pinpoint the source of your problem.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_reaction Analyze Reaction Conditions: - Temp too high? - Time too long? - pH correct? start->check_reaction check_workup Analyze Workup/Purification: - pH adjustment too slow? - Inefficient dialysis? - Wrong chromatography column? check_reaction->check_workup Conditions OK degradation Root Cause: Degradation (HMF) Solution: Lower temp, shorten time. check_reaction->degradation Temp/Time High incomplete_rxn Root Cause: Incomplete Reaction Solution: Check reagent stoichiometry and chitosan dissolution. check_reaction->incomplete_rxn Conditions Mild crosslinking Root Cause: Cross-linking (Schiff Base) Solution: Rapid, cold neutralization. check_workup->crosslinking Neutralization Issue separation Root Cause: Poor Separation Solution: Optimize GFC/Dialysis. check_workup->separation Purification Issue

Sources

Technical Support Center: 2,5-Anhydromannose Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Anhydromannose. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable carbohydrate. As a derivative of chitosan depolymerization, this compound (AnM) offers a uniquely reactive aldehyde at the reducing end, making it a powerful tool for bioconjugation and material science.[1] However, this reactivity also presents stability challenges. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you prevent degradation and achieve successful experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Reaction Yield and Suspected Degradation

Question: My conjugation reaction with this compound oligomers is resulting in a significantly lower yield than expected. I've also noticed some discoloration in the reaction mixture. What are the primary causes of degradation?

Answer: Low yields and discoloration are classic indicators of this compound degradation. The furanose ring and its exposed aldehyde group are susceptible to specific conditions, primarily harsh pH and elevated temperatures.

  • Acid-Catalyzed Degradation: The most common degradation pathway occurs under strongly acidic conditions. The acidic environment can catalyze the cleavage of the imino linkage (if formed) and subsequent transformation of the this compound unit into hydroxymethylfurfural (HMF), a chromophore that can cause yellowing or browning of the solution.[2] While some reactions, like oxime or hydrazone formation, require an acidic catalyst, a pH that is too low (e.g., < 3) can accelerate this degradation pathway. Studies on related glycosides show that decomposition is accelerated under strong acidic conditions (pH 2) and high temperatures.[3]

  • Thermal Instability: High reaction temperatures significantly increase the rate of all chemical reactions, including degradation pathways. For many conjugation reactions, maintaining a low to moderate temperature (e.g., 4°C to 40°C) is critical.[1][4]

  • Reaction with Self: In concentrated solutions, particularly under neutral or slightly basic conditions, the aldehyde can react with amine groups on adjacent chitosan chains to form Schiff bases (imines).[2] This cross-linking can reduce the availability of the aldehyde for your desired reaction.

dot

Caption: Acid-catalyzed degradation of this compound.

Issue 2: Unexpected Side Products and Reaction Complexity

Question: My NMR and MS analyses show multiple unexpected species besides my target product. Could this be related to the this compound starting material?

Answer: Yes, the inherent chemistry of this compound can lead to a heterogeneous mixture if not properly controlled.

  • Aldehyde-Diol Equilibrium: In aqueous solutions, the aldehyde group of this compound exists in equilibrium with its hydrated gem-diol form.[2] While the aldehyde is the reactive species for most conjugations, the presence of the gem-diol can affect reaction kinetics. This equilibrium is generally not a source of side products but is a crucial aspect of the molecule's behavior that influences its reactivity.

  • Protecting Group Strategy: The hydroxyl groups on the furanose ring can participate in unwanted side reactions, especially if you are using highly reactive reagents. For complex, multi-step syntheses, it may be necessary to protect these hydroxyls. The choice of protecting group is critical and depends on the subsequent reaction conditions.[5][6] Silyl ethers (e.g., TBDMS) or acetals are common choices for protecting alcohol functionalities.[6][7]

  • Reductive Amination Stability: If you are performing a reductive amination to form a stable secondary amine, the choice of reducing agent is important. Sodium cyanoborohydride (NaCNBH₃) is effective but toxic. Pyridine borane (PB) can be a good, less toxic alternative that is also more stable under the mildly acidic conditions typically used for these reactions.[1]

dot

Sources

Technical Support Center: Catalyst Selection for 2,5-Anhydromannose Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,5-Anhydromannose (AM) modifications. This compound, often generated via nitrous acid depolymerization of chitosan, is a valuable building block in carbohydrate chemistry and drug development.[1][2] Its unique structure, featuring a reactive acyclic aldehyde and a furanose ring with three hydroxyl groups, presents both opportunities and challenges for chemical modification.[1][3] Unlike many common monosaccharides that exist primarily as cyclic hemiacetals, the aldehyde in AM is readily available for a variety of chemical transformations.[1]

This guide provides researchers, scientists, and drug development professionals with in-depth technical information, field-proven insights, and troubleshooting solutions for catalyst selection in key modifications of this compound.

Section 1: Modification of the Aldehyde Group

The free aldehyde at the C1 position is the most reactive functional group on the this compound scaffold, making it a prime target for initial modifications.[1] In aqueous solutions, this aldehyde exists in equilibrium with its hydrated gem-diol form.[1][2]

Reductive Amination & Conjugation

A cornerstone of AM chemistry is its facile reaction with amine-containing nucleophiles, such as hydrazides and oxyamines, to form hydrazone or oxime linkages. This reaction is highly efficient and typically does not require a catalyst, proceeding rapidly under mild acidic conditions (pH 3-5).[1][4] The resulting imine can then be reduced to a stable secondary amine.

Catalyst Selection: Imine Reduction

The choice of reducing agent is critical for selectively reducing the C=N bond without affecting other functionalities.

  • α-Picoline Borane (PB) & Sodium Cyanoborohydride (NaCNBH₃): These are effective reagents for the reduction of hydrazones and oximes formed from AM.[1] They are mild hydride donors that are stable in acidic conditions where the imine formation is optimal.

    • Causality: These reagents selectively reduce the protonated imine, which is more electrophilic than the aldehyde or its gem-diol form under these conditions.

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is generally less suitable for one-pot reductive amination of AM because it rapidly reduces the starting aldehyde and is unstable at the acidic pH required for efficient imine formation.[5] It is, however, effective for the straightforward reduction of the AM aldehyde to 2,5-anhydro-D-mannitol.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause(s) Recommended Solution(s)
Low yield of reduced product 1. Decomposition of Reductant: NaCNBH₃ can decompose in acidic buffers over time.[1] 2. Incomplete Imine Formation: Reaction may not have reached equilibrium before adding the reducing agent. 3. Insufficient Reductant: Stoichiometry may be inadequate, especially if the reductant decomposes.1. Add the reductant in portions or use a larger excess. 2. Monitor imine formation by ¹H NMR or TLC before adding the reductant. Allow for sufficient reaction time (>12h) to reach equilibrium.[1] 3. Increase the equivalents of the reducing agent (e.g., up to 10 equivalents of NaCNBH₃).[1]
Lack of Selectivity / Aldehyde Reduction Non-selective Reductant: For AM, both α-picoline borane and NaCNBH₃ have been shown to be non-selective, reducing both the imine and the unreacted starting aldehyde.[1]Employ a two-step procedure: 1. Form the oxime/hydrazone and purify it to remove unreacted AM. 2. Reduce the purified imine in a separate step. This circumvents the selectivity issue.[1]
Formation of Disubstituted Linkers Incorrect Stoichiometry: When using a bivalent linker (e.g., adipic dihydrazide - ADH), using too little linker can lead to one linker molecule reacting with two AM molecules.Use a large excess of the bivalent linker (e.g., 10 equivalents) to statistically favor the formation of monosubstituted product.[1]
Workflow: Two-Step Conjugation and Reduction

This workflow illustrates the recommended two-step process to ensure selectivity and high yield.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Selective Reduction AM This compound (AM) Reaction1 pH 4.0, Aqueous Buffer >12 hours AM->Reaction1 Linker Excess Dihydrazide (e.g., 10 eq. ADH) Linker->Reaction1 Purify Purification (e.g., GFC) Reaction1->Purify Imine Purified AM-Hydrazone Conjugate Purify->Imine Reaction2 pH 4.0, Aqueous Buffer ~1-2 hours Imine->Reaction2 Reductant Reducing Agent (e.g., NaCNBH₃) Reductant->Reaction2 FinalProduct Stable Reduced Conjugate Reaction2->FinalProduct G Start Start: this compound Q1 Goal: Exhaustive or Selective Modification? Start->Q1 Exhaustive Exhaustive Modification Q1->Exhaustive Exhaustive Selective Selective Modification Q1->Selective Selective Cat_Exhaustive Use Standard Catalysts: - Strong Base (NaH) for Etherification - Acid Catalysts for Esterification Exhaustive->Cat_Exhaustive Q2 Target OH Group? Selective->Q2 C6_OH Primary C6-OH Q2->C6_OH C6 C3_C4_OH Secondary C3/C4-OH Q2->C3_C4_OH C3/C4 Cat_C6 Use Sterically Demanding Reagents or Enzymatic Catalysis (Lipase) C6_OH->Cat_C6 Cat_C3_C4 Use Protecting Group Strategy: - Dibutyltin Oxide Method - Boronic Acid Protection C3_C4_OH->Cat_C3_C4

Caption: Decision tree for choosing a modification strategy for AM hydroxyls.

Glycosylation

Forming an O-glycosidic bond at one of the hydroxyls of AM requires the activation of a glycosyl donor. This is a complex reaction where the choice of catalyst (promoter) is key to achieving high yield and the desired stereoselectivity (α or β).

Catalyst Selection: Glycosylation Promoters
  • Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid promoter used to activate glycosyl donors like trichloroacetimidates or thioglycosides. [6][7] * Causality: The promoter coordinates to the leaving group on the glycosyl donor, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the AM acceptor.

  • Halogenophiles (e.g., NIS/TfOH): A combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH) is highly effective for activating thioglycoside donors. [6]

  • Organocatalysts (e.g., Bis-thiourea): Chiral hydrogen-bond-donor catalysts, such as bis-thiourea derivatives, have emerged as powerful tools for controlling stereoselectivity, particularly for challenging 1,2-cis glycosylations (like β-mannosylation). [7] * Causality: The catalyst can pre-organize the donor and acceptor through hydrogen bonding, promoting a stereospecific Sₙ2-type pathway and avoiding the formation of a less selective oxocarbenium ion intermediate. [7]

Troubleshooting & FAQs: Glycosylation

Q: My glycosylation reaction gives a low yield of the desired product. A: This could be due to several factors:

  • Poor Donor Activation: Ensure your promoter is active and used in sufficient quantity. TMSOTf, for example, is moisture-sensitive.

  • Inactive Acceptor: The hydroxyl groups of AM may be sterically hindered or poorly nucleophilic.

  • Side Reactions: The oxocarbenium ion intermediate can undergo elimination or rearrangement.

Q: I am getting a mixture of α and β anomers. How can I improve stereoselectivity? A: Stereoselectivity is one of the biggest challenges in glycosylation.

  • Neighboring Group Participation: If you have a participating group (e.g., an acetyl group) at C2 of your donor, it will typically direct for 1,2-trans products.

  • Solvent Effects: Non-polar solvents like toluene or ether can favor Sₙ2-like reactions and influence selectivity.

  • Catalyst Control: For difficult linkages like β-mannosides, a catalyst-controlled approach using an organocatalyst may be necessary to override the inherent preference of the donor. [7]

Section 3: Experimental Protocols

Protocol 1: Generation of this compound-terminated Oligomers

This protocol is adapted from the nitrous acid degradation of chitosan. [1]

  • Dissolution: Dissolve chitosan (e.g., 20 mg/mL) in 2.5% (v/v) acetic acid by stirring overnight at room temperature.

  • Inerting: Bubble N₂ gas through the solution for 15 minutes to remove dissolved oxygen.

  • Cooling: Cool the solution to approximately 4°C in an ice bath.

  • Depolymerization: Prepare a fresh solution of sodium nitrite (NaNO₂, 20 mg/mL). Add a 30% molar excess of NaNO₂ (relative to glucosamine units in the chitosan) to the cooled chitosan solution in three portions over 90 minutes.

  • Reaction: Agitate the reaction mixture in the dark at 4°C overnight.

  • Workup & Purification: Neutralize the reaction mixture and purify the resulting this compound-terminated oligomers by an appropriate method, such as gel filtration chromatography (GFC), to isolate fractions of the desired molecular weight. [1]

Protocol 2: Two-Step Hydrazone Formation and Reduction

This protocol provides a selective method for conjugating a molecule to AM via a stable linker. [1] Step A: Hydrazone Formation

  • Reaction Setup: Dissolve the purified AM-terminated substrate in an appropriate aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Linker Addition: Add a 10-fold molar excess of a dihydrazide linker (e.g., adipic dihydrazide, ADH).

  • Equilibration: Stir the reaction at room temperature for at least 12 hours to allow the hydrazone formation to reach equilibrium.

  • Purification: Remove the excess linker and any unreacted starting material by gel filtration chromatography or dialysis. Lyophilize the purified product.

Step B: Hydrazone Reduction

  • Dissolution: Dissolve the purified AM-hydrazone conjugate from Step A in a pH 4.0 buffer.

  • Reduction: Add 3-10 equivalents of sodium cyanoborohydride (NaCNBH₃).

  • Reaction: Stir at room temperature for 1-2 hours, monitoring the reaction by NMR or LC-MS until completion.

  • Purification: Purify the final reduced conjugate by dialysis followed by lyophilization to remove the reducing agent and byproducts.

References

  • Kuszmann, J., & Medgyes, G. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study.
  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]
  • (n.d.). Reduction of Aldehydes.
  • Gopalan, S. S., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. [Link]
  • Pashkuleva, I., & Reis, R. L. (2010). Sugars: Burden or biomaterials of the future?
  • (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • Lee, D., & Jacobsen, E. N. (2021).
  • Raimondi, S., et al. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI. [Link]
  • Coudurier, M., et al. (2020).
  • National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
  • Dang, C.-H., et al. (2024). Enhanced catalytic reduction through in situ synthesized gold nanoparticles embedded in glucosamine/alginate nanocomposites. Beilstein Journal of Nanotechnology. [Link]
  • Sajid, M., et al. (2020). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI. [Link]
  • Demleitner, A., et al. (2021). Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. PMC. [Link]
  • Vafiadi, C., Topakas, E., & Christakopoulos, P. (2006). Regioselective esterase-catalyzed feruloylation of L-arabinobiose.
  • Wang, Z.-Z., Ma, X.-P., & Wei, X.-G. (2012).
  • van der Putten, M., et al. (2017). Effect of Ag Addition to Au Catalysts for the Oxidation of 5‐Hydroxymethylfurfural to 2,5‐Furandicarboxylic Acid.

Sources

issues with reproducibility in 2,5-Anhydromannose experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Anhydromannose (2,5-AM). This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during experimentation with this potent fructose-1,6-bisphosphatase inhibitor. Here, we synthesize field-proven insights and established protocols to help you navigate the complexities of working with 2,5-AM, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues.

Q1: My vial of this compound has a pale yellow to orange appearance. Is it still pure?

A1: Yes, this is normal. This compound is typically supplied as a pale yellow to orange solid.[1] Color variation within this range is not necessarily an indicator of impurity. However, for sensitive applications, it is always best practice to verify the purity of a new lot. The compound exists as a mixture of acetal and aldehyde forms, which can contribute to its appearance.[2][3][4]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: For long-term stability, this compound should be stored at -20°C under an inert atmosphere.[2][3][5][6] The compound is hygroscopic and sensitive to air and light, so it is crucial to keep the container tightly sealed.[5][7] For short-term use, it may be stored at room temperature, but prolonged exposure should be avoided to prevent degradation.[2][3]

Q3: In what solvents is this compound soluble?

A3: this compound has slight solubility in water and methanol.[2][3] Due to its hygroscopic nature, ensure you are using anhydrous solvents if water content is a concern for your experiment.

Q4: I'm observing inconsistent IC50 values in my fructose-1,6-bisphosphatase (FBPase) inhibition assays. What could be the cause?

A4: Inconsistent IC50 values can stem from several factors. Firstly, the purity of 2,5-AM is critical; impurities can alter its inhibitory activity. Secondly, FBPase activity is sensitive to the concentrations of its substrate (fructose-1,6-bisphosphate), Mg2+ ions, and allosteric inhibitors like AMP.[8][9][10] Ensure these are precisely controlled in your assay buffer. Finally, the stability of 2,5-AM in your assay buffer should be considered, especially during prolonged incubations.

Q5: Can I use HPLC to determine the purity of my this compound sample?

A5: Yes, HPLC is a suitable method for assessing the purity of this compound.[2] A reversed-phase C18 column with a UV detector is a common setup.[11] However, for an absolute measure of purity and to identify potential impurities, quantitative ¹H NMR (qNMR) spectroscopy is a highly recommended orthogonal method.[12][13]

Part 2: In-Depth Troubleshooting Guides

Problem Area 1: Synthesis, Purification, and Characterization

Reproducibility issues often originate from the quality of the starting material. The synthesis of this compound, often achieved through the nitrous acid depolymerization of chitosan, requires careful control to ensure a high-purity product.[14][15][16]

Issue: Low yield or impure product after synthesis.

  • Causality: Incomplete reaction, side reactions, or inadequate purification can all lead to a product that does not meet the required specifications. The high reactivity of the aldehyde group in the this compound residue makes it susceptible to side reactions.[14]

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

    • Purification Strategy: Gel filtration chromatography is an effective method for purifying the resulting oligosaccharides and removing unreacted starting materials and by-products.[14]

    • Characterization: Always characterize the final product thoroughly. ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing purity.[14][16] Mass spectrometry can confirm the molecular weight.[2][3]

Workflow for Purity Verification

G cluster_0 Purity Verification Workflow start Start with 2,5-AM Sample hplc Perform HPLC Analysis start->hplc check_hplc Purity > 95%? hplc->check_hplc nmr Perform qNMR Analysis check_nmr Structure Confirmed & Purity > 95%? nmr->check_nmr check_hplc->nmr Yes repurify Repurify Sample (e.g., Chromatography) check_hplc->repurify No check_nmr->repurify No pass Sample suitable for use check_nmr->pass Yes repurify->hplc fail Discard or re-synthesize repurify->fail G F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase Substrate F6P Fructose-6-phosphate FBPase->F6P Product AM This compound AM->FBPase Inhibits AMP AMP AMP->FBPase Allosteric Inhibition

Caption: Inhibition of FBPase by this compound and AMP.

Problem Area 3: Cell-Based Assays

The translation of in vitro findings to a cellular context introduces new layers of complexity. [17][18][19] Issue: Inconsistent cellular responses to this compound treatment.

  • Causality: Cellular uptake, metabolic stability of the compound, cell health, and passage number can all influence the observed effect.

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to avoid cross-contamination issues. [18] 2. Mycoplasma Testing: Periodically test your cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and response to treatments.

    • Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic drift. [18] 4. Compound Stability in Media: Assess the stability of this compound in your cell culture medium over the time course of your experiment. Degradation can lead to a decrease in the effective concentration.

    • Cell Viability: Always perform a concurrent cell viability assay (e.g., MTT or LDH release assay) to ensure that the observed effects are not due to cytotoxicity.

ParameterRecommendationRationale
Cell Passage Use between passages 5-20Minimizes genetic and phenotypic drift. [18]
Seeding Density Optimize for exponential growth phaseEnsures cells are healthy and responsive. [18]
Serum Lot Test new lots before useSerum components can vary and affect cell behavior.
Incubation Time Keep consistent across experimentsCellular responses are time-dependent.
Problem Area 4: Analytical Quantification in Biological Matrices

Accurately measuring the concentration of this compound in complex biological samples like plasma or cell lysates is challenging but crucial for pharmacokinetic and pharmacodynamic studies.

Issue: Poor recovery or high background in LC-MS/MS quantification.

  • Causality: Matrix effects from proteins, lipids, and salts in biological samples can interfere with ionization and lead to inaccurate quantification. The presence of endogenous isomers like mannose can also pose a challenge. [20][21]* Troubleshooting Steps:

    • Sample Preparation: Optimize your sample preparation method. Protein precipitation followed by solid-phase extraction (SPE) can effectively clean up samples and reduce matrix effects.

    • Internal Standard: Use a stable isotope-labeled internal standard of this compound if available. If not, a structurally similar analog that is not present endogenously can be used.

    • Chromatographic Separation: Develop an HPLC method that provides good separation of this compound from other sugars and matrix components. [22] 4. Method Validation: Fully validate your analytical method according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability. [20]

Part 3: Detailed Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific HPLC system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [11]3. Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as the aldehyde group has weak UV absorbance)

  • Sample Preparation: Dissolve this compound in water to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL

  • Analysis: Calculate purity based on the relative peak area of the main component.

References

  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose.
  • Dills, W. L., Jr, Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344–349.
  • Schatz, C., Tømmeraas, K., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2823–2834.
  • Moussa, M., et al. (2018). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end of chitosan by depolymerization in nitrous acid (HONO).
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Fernández-Bolaños, J., et al. (1995). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Moussa, M., et al. (2020).
  • Wright, S. W., et al. (2003). Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. Journal of Biological Chemistry, 278(1), 438-444.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. The Journal of Biological Chemistry, 256(8), 3619–3622.
  • Van Schaftingen, E., Jett, M. F., Hue, L., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate.
  • Eppendorf and Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • Dang, Q., et al. (2006). Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. Bioorganic & Medicinal Chemistry, 14(12), 4060-4072.
  • Saba, A., et al. (2019). Quantification of D-Mannose in Plasma: Development and Validation of a Reliable and Accurate HPLC-MS-MS Method. Clinica Chimica Acta, 493, 31-35.
  • Farcal, L., et al. (2013). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Particle and Fibre Toxicology, 10, 8.
  • van Poelje, P. D., et al. (2006).
  • Pitkänen, E. (1993). Mannose, mannitol, fructose and 1,5-anhydroglucitol concentrations measured by gas chromatography/mass spectrometry in blood plasma of diabetic patients. Clinica Chimica Acta, 218(1), 29-41.
  • Gauthier, G. V. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8777-8778.
  • Taherzadeh, M. J., et al. (2013). Procedure of treatment of GlcN solutions or cell wall hydrolysate prior to analysis with HPLC.
  • Wang, Y., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer.
  • Paetz, S., & Schirmeister, T. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7796.
  • Kuchar, M., et al. (2023). The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis. International Journal of Molecular Sciences, 24(5), 4504.

Sources

unexpected NMR shifts in 2,5-Anhydromannose analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2,5-Anhydromannose Analysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of this compound (amf) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected spectral data during their experiments. As a unique furanose derivative, often found at the reducing end of chitooligosaccharides after nitrous acid depolymerization, this compound presents several analytical challenges.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when analyzing this compound for the first time.

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound in D₂O?

When dissolved in D₂O, the aldehyde group of this compound exists predominantly in its hydrated, geminal diol form.[4][5] This is a critical first point to understand, as the chemical shifts will reflect this structure, not the free aldehyde. The typical shifts can vary slightly based on sample conditions, but the following table provides a reliable reference point based on published data.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,5-Anhydro-D-mannose (gem-diol form) in D₂O

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-1 / C-1 ~5.10 (d, J ≈ 5.4 Hz)[1][2] ~89.8[1] This signal corresponds to the methine proton of the gem-diol. Its chemical shift and coupling constant are highly diagnostic.
H-2 / C-2 ~3.5 - 4.0 (m)[1][2] ~85.6[1] Often overlaps with other non-anomeric protons. 2D NMR is required for unambiguous assignment.
H-3 / C-3 ~4.45 (t, J ≈ 4.9 Hz)[1][2] ~77.2[1] Relatively well-resolved signal.
H-4 / C-4 ~4.23 (t, J ≈ 4.9 Hz)[1][2] ~86.5[1]
H-5 / C-5 ~4.13 (m)[1][2] ~82.6[1]

| H-6 / C-6 | ~3.5 - 4.0 (m)[1][2] | ~61.4[1] | Methylene protons, often diastereotopic and overlapping with other signals. |

Data compiled from studies on 2,5-Anhydro-d-mannofuranose-linked chitooligosaccharides.[1][2] Assignments are typically confirmed with 2D NMR techniques like COSY and HSQC.[1]

Q2: My spectra show more signals than expected for a single compound. What is the likely cause?

The most common reason for signal duplication in derivatized this compound is the formation of E/Z isomers . When the aldehyde at the C-1 position is reacted to form an oxime or hydrazone, the resulting C=N double bond can exist as geometric isomers.[4] These isomers are often stable at room temperature on the NMR timescale, giving rise to two distinct sets of signals for the amf moiety and the attached linker.

For example, in an oximation reaction, you may observe two distinct signals for the imine proton (CH=N), one for the E-isomer and one for the Z-isomer, typically in the 7.0-7.6 ppm range.[2] Consequently, all protons and carbons of the amf ring will also appear as two sets of signals, with slight differences in their chemical shifts.

Q3: Why is my H-1 signal a doublet around 5.1 ppm and not a singlet aldehyde proton around 9-10 ppm?

This is due to the complete hydration of the C-1 aldehyde group in aqueous solutions (like D₂O) to form a geminal diol (-CH(OH)₂) .[4][5] The electron-withdrawing nature of the adjacent ring oxygen and hydroxyl groups makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack by water. This equilibrium lies heavily towards the hydrated form. Therefore, you are not observing a free aldehyde proton. Instead, you are seeing the proton on the C-1 carbon, which is now an sp³-hybridized methine coupled to the H-2 proton, resulting in a doublet. The absence of mutarotation for the amf unit makes its aldehyde group more available for chemical reactions compared to other reducing sugars.[1]

Section 2: In-Depth Troubleshooting Guide

This section tackles more complex spectral issues with detailed explanations and recommended actions.

Problem: All my signals are systematically shifted compared to literature values.

Q: I've confirmed my compound is correct, but all the ¹H and ¹³C signals are shifted either upfield or downfield by 0.1-0.3 ppm relative to published data. What causes this global shift?

A: This issue almost always stems from environmental factors rather than a structural change in the molecule itself. Here are the primary causes and how to troubleshoot them:

  • Solvent Effects: NMR chemical shifts are highly sensitive to the solvent environment.[6][7][8] While D₂O is standard, its properties can be influenced by co-solvents or additives. For instance, using a buffered D₂O solution versus unbuffered D₂O can alter hydrogen bonding and lead to shifts.[4] If comparing your data to literature, ensure the solvent system is identical. Even minor differences in solute-solvent interactions can tune the apparent size and electronic environment of the sugar, affecting its diffusion and chemical shifts.[9]

  • pH Mismatches: The chemical shifts of carbohydrates, especially those with ionizable groups, can vary with pH.[10] For this compound itself, pH has a lesser effect unless it's derivatized with acidic or basic moieties. However, pH changes the hydrogen bonding network of the D₂O solvent, which can cause subtle but consistent shifts across all signals. Always measure and report the pD of your NMR sample. Note that pD = pH meter reading + 0.4.

  • Incorrect Referencing: This is a very common oversight. The internal reference standard must be consistent. Trimethylsilylpropanoic acid (TSP or DSS) is commonly used for aqueous samples.[4][10] If no internal standard is used and the residual HDO signal is used for referencing (a common practice), its chemical shift is highly temperature-dependent.[11] A slight difference in sample temperature between your experiment and the reference data can lead to a systematic shift if referencing to HDO.

  • Temperature Variations: As mentioned, temperature affects the reference signal, but it also directly influences the molecule's conformation and the hydrogen bonding with the solvent.[12] NMR experiments should be run with precise temperature control (e.g., 298 K or 300 K) and this temperature should match the reference literature.[1][4]

Problem: Signals are unexpectedly broad or show complex, unresolved splitting.

Q: The signals for my this compound derivative, particularly in the ring region (3.5-4.5 ppm), are broad and poorly resolved. What's happening?

A: Signal broadening in the NMR spectrum of this compound is typically indicative of dynamic processes occurring on an intermediate timescale relative to the NMR experiment.

  • Conformational Exchange: Unlike rigid pyranose rings, the five-membered furanose ring of this compound is flexible and can exist in multiple "envelope" or "twist" conformations.[13] If the energy barrier between these conformations is just right, the molecule will be exchanging between them at a rate that is slow enough to broaden the NMR signals. At room temperature, you might be in this intermediate exchange regime.

  • Mechanism Explained: In slow exchange (low temperature), you would see sharp signals for each distinct conformer. In fast exchange (high temperature), you would see a single set of sharp, population-averaged signals. In the intermediate regime, the signals broaden and can even disappear into the baseline.

Troubleshooting Workflow: Variable Temperature (VT) NMR

To diagnose conformational exchange, a Variable Temperature (VT) NMR experiment is the definitive tool.

  • Cooling the Sample (e.g., to 278 K or below): If broadening is due to intermediate exchange, cooling the sample will slow the rate of interconversion. This should move you towards the slow-exchange regime, resulting in the sharpening of signals. You may even see the emergence of two distinct sets of signals corresponding to the major and minor conformers.

  • Heating the Sample (e.g., to 323 K or above): Heating will accelerate the conformational exchange. This should push you into the fast-exchange regime, causing the broad signals to coalesce into a single set of sharp, averaged signals.[14]

The workflow below illustrates the diagnostic process.

Diagram 1: Troubleshooting Workflow for Broad NMR Signals

G start Broad signals observed in amf spectrum vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr cool Cool sample (e.g., 278 K) vt_nmr->cool heat Heat sample (e.g., 323 K) vt_nmr->heat cool_res Signals sharpen or split into multiple sets cool->cool_res no_change No significant change cool->no_change heat_res Signals sharpen and coalesce into a single set heat->heat_res heat->no_change conclusion1 Conclusion: Intermediate conformational exchange is the cause. cool_res->conclusion1 Yes heat_res->conclusion1 Yes conclusion2 Conclusion: Broadening is likely due to other factors (e.g., aggregation, paramagnetic impurity). no_change->conclusion2 If both show no change

Equilibrium of this compound in D₂O. Note: Images are placeholders.

References

  • Coudurier, M., Faivre, J., Crépet, A., Ladavière, C., Delair, T., Schatz, C., & Trombotto, S. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1143. [Link] [1]2. Sletmoen, M., Nyström, L., & Stokke, B. T. (2018). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 19(11), 4329–4340. [Link] [4]3. Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1-36. [Link] [10]4. Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia, The Free Encyclopedia. [Link] [15]5. Angulo, J., Nieto, P. M., & Martín-Pastor, M. (2011). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. The Journal of Organic Chemistry, 76(8), 2537–2546. [Link] [9]6. Coudurier, M., Faivre, J., Crépet, A., Ladavière, C., Delair, T., Schatz, C., & Trombotto, S. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1143. [Link] [2]7. Mishra, A., & Jaseja, M. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18512–18521. [Link] [16]8. Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Bulletin of the Chemical Society of Japan, 40(8), 1949-1954. [Link] [6]9. ResearchGate. (2024). FAQs on NMR of Carbohydrates, oligosaccharides and sugars. ResearchGate. [Link] [17]10. Corzana, F., Busto, J. H., Jiménez-Osés, G., Asensio, J. L., & Pérez-González, N. (2007). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU Library. [Link] [18]11. Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. UNN. [Link] [7]15. Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. PubMed. [Link] [3]19. Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link] [8]24. Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link] [19]25. Dorokhova, E. S., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 715891. [Link] [13]26. Barclay, T., Ginic-Markovic, M., Johnston, M. R., Cooper, P. D., & Petrovsky, N. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 133-137. [Link] [20]28. Trombotto, S., et al. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. ResearchGate. [Link] [5]30. Meier, B. H., & Ernst, R. R. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 281, 137-146. [Link] [11]31. Tewari, D., & Bhakuni, R. S. (2017). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 22(10), 1697. [Link] [14]32. Kanzaki, R., et al. (2008). NMR studies on effects of temperature, pressure, and fluorination on structures and dynamics of alcohols in liquid and supercritical states. The Journal of Chemical Physics, 129(14), 144507. [Link]

Sources

Technical Support Center: Optimizing Temperature for Enzymatic Reactions with 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzymatic reactions involving 2,5-Anhydromannose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Our approach is rooted in scientific principles and practical, field-tested expertise to ensure the success of your experiments.

The Critical Role of Temperature in Enzymatic Reactions

Temperature is a paramount factor in enzyme kinetics. It directly influences the rate of reaction by affecting the kinetic energy of both the enzyme and substrate molecules.[1][2][3] As temperature rises, molecules move faster, leading to more frequent collisions and an increased reaction rate, typically doubling for every 10°C increase up to a certain point.[1][4][5] However, each enzyme possesses an optimal temperature at which it exhibits maximum catalytic activity.[1][2][6] Beyond this optimum, the enzyme's three-dimensional structure begins to break down—a process known as denaturation—resulting in a rapid loss of activity.[1][2][7] Conversely, at temperatures below the optimum, the reaction rate decreases due to reduced molecular motion.[2][7]

When working with a substrate analog like this compound, understanding the specific enzyme's thermal profile is crucial for obtaining reliable and reproducible results. This guide will walk you through the process of determining the optimal temperature for your enzyme of interest and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature for enzymes that might interact with this compound?

The optimal temperature is highly specific to the enzyme and its natural biological context. For instance, enzymes from mammals, including humans, generally have an optimal temperature around 37°C (98.6°F).[2][4] In contrast, enzymes derived from thermophilic organisms, such as bacteria from thermal vents, can have much higher optimal temperatures, sometimes exceeding 75-80°C.[4] Without knowing the specific enzyme that interacts with this compound in your system, a good starting point for enzymes from mammalian sources is 37°C. However, empirical determination is always recommended for precision.

Q2: How does temperature affect the stability of my enzyme during the assay?

Enzyme stability is inversely related to temperature above the optimal range. Even at moderate temperatures, enzymes can undergo deactivation over time.[1] High temperatures can cause irreversible denaturation, leading to a complete loss of function.[1][2] For long-term storage, temperatures of 5°C or below are generally recommended to minimize activity loss, although some enzymes may lose activity upon freezing.[1] During an assay, it is critical to maintain a consistent and optimal temperature to ensure the enzyme remains stable and active throughout the experiment.

Q3: Can small fluctuations in temperature really impact my results?

Yes, even minor temperature variations of 1-2°C can lead to significant changes in reaction rates, potentially altering results by 10-20%.[1][5] Therefore, precise temperature control using calibrated equipment like water baths or incubators is essential for reproducible and accurate data.[2]

Q4: How does the concept of thermal stability relate to the catalytic power of an enzyme?

There is an intricate relationship between an enzyme's thermal stability and its catalytic efficiency. It has been suggested that there can be a trade-off, where highly stable enzymes, such as those from thermophiles, may exhibit lower catalytic activity at moderate temperatures compared to their mesophilic counterparts.[8] This is thought to be because the increased structural rigidity that confers thermal stability might reduce the conformational flexibility required for optimal catalysis at lower temperatures.[8]

Troubleshooting Guide

This section addresses common problems encountered when optimizing temperature for enzymatic reactions with this compound.

Problem Possible Cause Solution
No or Weak Signal Incorrect Incubation Temperature: The assay temperature may be too low, resulting in minimal enzyme activity.Systematically test a range of temperatures around the expected optimum. Ensure all reagents, including the assay buffer, are pre-warmed to the desired reaction temperature.[9][10]
Enzyme Denaturation: The incubation temperature may be too high, causing the enzyme to denature.Verify the optimal temperature for your specific enzyme from literature or manufacturer's data. If unavailable, perform a temperature optimization experiment. Avoid temperatures known to cause rapid denaturation for most enzymes (typically above 40-50°C for mammalian enzymes).[1][5]
Omission of a Key Reagent: A critical component of the reaction mixture was not added.Carefully review the protocol and ensure all reagents are added in the correct order and volumes.[10]
High Background Signal Non-Specific Binding: At higher temperatures, there might be increased non-specific interactions.Optimize blocking steps and consider using a lower, yet still effective, incubation temperature.
Contaminated Reagents: Buffers or other reagents may be contaminated.Prepare fresh buffers and solutions.[10]
Inconsistent or Irreproducible Results Temperature Fluctuations: The incubator or water bath is not maintaining a stable temperature.Calibrate your temperature-controlled equipment. Monitor the temperature throughout the experiment to ensure consistency.
Improper Mixing: Reagents, especially the enzyme, are not mixed thoroughly upon addition.Gently pipette up and down or vortex briefly to ensure a homogenous reaction mixture.[11]
Inconsistent Pipetting: Variations in pipetting volumes can lead to significant errors.Use calibrated pipettes and ensure consistent technique.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for an Enzymatic Reaction

This protocol provides a step-by-step method to determine the optimal temperature for your enzyme of interest when using this compound as a substrate or inhibitor.

Materials:

  • Enzyme of interest

  • This compound

  • Substrate (if this compound is an inhibitor)

  • Assay buffer

  • Detection reagent (e.g., DNS for reducing sugars)

  • Temperature-controlled water bath or incubator

  • Microplate reader or spectrophotometer

  • Calibrated pipettes

Procedure:

  • Prepare Reaction Mixtures: Prepare a master mix containing all reaction components except the enzyme. This should include the buffer, substrate, and any necessary cofactors.

  • Aliquot Master Mix: Aliquot the master mix into separate reaction tubes or wells of a microplate.

  • Temperature Equilibration: Place the tubes/plate in incubators or water baths set to a range of different temperatures (e.g., 25°C, 30°C, 35°C, 37°C, 40°C, 45°C, 50°C). Allow the mixtures to equilibrate to the set temperature for at least 10 minutes.

  • Initiate Reaction: Add the enzyme to each tube/well to start the reaction. Ensure the enzyme solution is kept on ice until just before addition.

  • Incubate: Incubate the reactions for a predetermined amount of time, ensuring the time is within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction using an appropriate method (e.g., adding a stop solution, boiling).

  • Measure Product Formation: Quantify the amount of product formed using a suitable detection method and a plate reader or spectrophotometer.

  • Data Analysis: Plot the enzyme activity (rate of product formation) as a function of temperature. The temperature at which the highest activity is observed is the optimal temperature.[6]

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Temperature Optimization cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, Substrate, etc.) aliquot Aliquot Master Mix into Reaction Vessels prep_mix->aliquot equilibrate Equilibrate at a Range of Temperatures (e.g., 25-50°C) aliquot->equilibrate add_enzyme Initiate Reaction by Adding Enzyme equilibrate->add_enzyme incubate Incubate for a Fixed Time add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn measure Measure Product Formation stop_rxn->measure plot Plot Activity vs. Temperature measure->plot determine_optimum Determine Optimal Temperature plot->determine_optimum

Caption: Workflow for determining the optimal temperature of an enzymatic reaction.

The Interplay of Temperature and Enzyme Activity

The relationship between temperature and enzyme activity can be visualized as a bell-shaped curve.

G cluster_0 Effect of Temperature on Enzyme Activity Temperature (°C) Temperature (°C) Enzyme Activity Enzyme Activity Low Temp Low Temp Optimal Temp Optimal Temp Low Temp->Optimal Temp Increasing Rate High Temp High Temp Optimal Temp->High Temp Denaturation

Caption: The relationship between temperature and enzyme activity.

As the temperature increases from a low point, the rate of the enzymatic reaction also increases due to higher kinetic energy.[3][7] This continues until the optimal temperature is reached, at which the enzyme functions most efficiently.[2] A further increase in temperature beyond this optimum leads to a sharp decline in activity as the enzyme undergoes denaturation and loses its functional structure.[1][7]

References

  • How To Measure The Optimum Temperature For An Enzyme. (2022-08-30). Sciencing. [Link]
  • A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016-04-11). PMC - NIH. [Link]
  • How to Optimize Temperature and pH for Enzyme Activity. (2025-05-09).
  • The Optimum Temperature for Enzymes: An Easy Explan
  • Factors affecting enzyme activity. Monash University. [Link]
  • Effect of Temperature on Enzyme Activity. (2023-05-11). YouTube. [Link]
  • On the relationship between thermal stability and catalytic power of enzymes. PMC - NIH. [Link]
  • DNS Assay Troubleshooting. (2024-10-01). Reddit. [Link]
  • Long-term thermal stability of the enzymes at 45 °C.
  • How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Str
  • Engineering of Thermal Stability in a Cold-Active Oligo-1,6-Glucosidase from Exiguobacterium sibiricum with Unusual Amino Acid Content. NIH. [Link]
  • Figure 1. Thermal stability at different temperatures (30 ºC, 40 ºC, 50...).
  • MDH Assay Enzyme Hints & Tips. Sandiego. [Link]
  • The dependence of enzyme activity on temperature: determination and valid

Sources

Technical Support Center: Scaling Up 2,5-Anhydromannose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Anhydromannose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable carbohydrate derivative. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experimental and production workflows.

Introduction to this compound Synthesis

2,5-Anhydro-D-mannose, a reactive monosaccharide, is a crucial building block in medicinal chemistry and drug development.[1] Its synthesis predominantly involves the nitrous acid-mediated depolymerization of chitosan, a readily available biopolymer derived from chitin.[2][3][4] This process cleaves the glycosidic linkages in chitosan and converts the resulting terminal D-glucosamine residue into 2,5-anhydro-D-mannose. While the laboratory-scale synthesis is well-documented, scaling up production presents significant challenges that require careful consideration of reaction parameters, by-product formation, and purification strategies. This guide will address these challenges head-on, providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and well-established method is the nitrous acid depolymerization of chitosan.[2][3][4] This reaction is typically carried out in an acidic aqueous solution where sodium nitrite is added to generate nitrous acid in situ. The nitrous acid then reacts with the primary amino groups of the D-glucosamine units in chitosan, leading to deamination and subsequent rearrangement to form the 2,5-anhydro-D-mannose ring at the reducing end of the resulting chitooligosaccharides.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful and reproducible synthesis, especially during scale-up:

  • Temperature: The reaction is exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is vital to minimize the formation of by-products such as 5-hydroxymethylfurfural (HMF).[5]

  • pH: The reaction is performed in an acidic medium (typically pH 3-5) to facilitate the formation of nitrous acid and the depolymerization reaction.

  • Reactant Concentration: The molar ratio of nitrous acid to glucosamine units in chitosan directly influences the degree of depolymerization and the yield of this compound.

  • Mixing: Efficient mixing is critical, especially in viscous chitosan solutions, to ensure uniform distribution of reactants and temperature.

Q3: What are the common by-products, and how can their formation be minimized?

A3: The primary by-product of concern is 5-hydroxymethylfurfural (HMF), which can arise from the degradation of this compound, particularly at elevated temperatures and low pH.[3] To minimize HMF formation, it is essential to maintain strict temperature control and to neutralize the reaction mixture promptly upon completion. Another potential issue is the formation of intermolecular Schiff bases between the aldehyde group of this compound and the amino groups of other chitosan chains, which can be mitigated by controlling the reaction stoichiometry and purification conditions.[2]

Q4: What are the recommended storage conditions for this compound?

A4: 2,5-Anhydro-D-mannose is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere at -20°C for long-term stability.[6][7] For short-term use, it can be stored at room temperature, but prolonged exposure to moisture and air should be avoided to prevent degradation.[7]

Troubleshooting Guide: Scaling Up Synthesis

Scaling up the synthesis of this compound from the lab bench to a pilot or industrial scale introduces a new set of challenges. This section provides a troubleshooting guide for common issues encountered during this transition.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient mixing leading to localized "hot spots" and degradation. 2. Incorrect stoichiometry of nitrous acid. 3. Suboptimal reaction temperature.1. Implement a robust agitation system (e.g., overhead stirrer with appropriate impeller design) to ensure homogeneity in the viscous reaction mixture. For very large scales, consider reactor baffling. 2. Carefully calculate and control the addition of sodium nitrite. A slow, controlled addition rate is crucial at a larger scale. 3. Utilize a jacketed reactor with a reliable cooling system to maintain the temperature at the optimal range (0-5 °C). Monitor the internal temperature at multiple points within the reactor.
High Levels of HMF By-product 1. Poor temperature control, leading to temperature spikes. 2. Prolonged reaction time at low pH.1. Improve the cooling efficiency of the reactor. Consider a pre-chilled addition of the sodium nitrite solution. 2. Quench the reaction promptly by neutralizing the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) once the desired degree of depolymerization is achieved.
Inconsistent Product Quality Between Batches 1. Variability in the starting chitosan material (degree of deacetylation, molecular weight). 2. Inconsistent reaction conditions (temperature, pH, addition rates).1. Thoroughly characterize each batch of starting chitosan for its degree of deacetylation and molecular weight to adjust reaction parameters accordingly. 2. Implement strict process controls with automated monitoring and control of key reaction parameters.
Difficulties in Product Purification 1. High viscosity of the crude product mixture. 2. Presence of a complex mixture of oligosaccharides with varying chain lengths. 3. Co-elution of impurities during chromatography.1. Dilute the reaction mixture post-neutralization to reduce viscosity before further processing. 2. Employ size-exclusion chromatography (SEC) or ion-exchange chromatography for effective separation of this compound from higher molecular weight oligosaccharides and salts. 3. Optimize the chromatographic conditions (e.g., gradient, flow rate, resin type) for better resolution. Consider a multi-step purification strategy if necessary.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is suitable for producing gram-scale quantities of this compound.

Materials:

  • High-quality chitosan (low molecular weight, high degree of deacetylation)

  • Acetic acid, glacial

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 1% (w/v) chitosan solution by dissolving 10 g of chitosan in 1 L of 1% (v/v) aqueous acetic acid. Stir until the chitosan is fully dissolved. This may take several hours.

  • Cool the chitosan solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (e.g., 5 g in 50 mL of deionized water).

  • Slowly add the sodium nitrite solution dropwise to the cold chitosan solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by viscosity reduction or by analyzing small aliquots.

  • Once the desired level of depolymerization is reached, slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture to a pH of ~7.0. Be cautious as CO₂ will be evolved.

  • The resulting solution contains this compound along with chitooligosaccharides and salts. This crude product can be purified by chromatography.

Protocol 2: Purification of this compound by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude this compound solution (from Protocol 1)

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent)

  • Deionized water (as eluent)

  • Fraction collector

  • Refractive index (RI) detector or a method for carbohydrate analysis (e.g., phenol-sulfuric acid assay)

Procedure:

  • Equilibrate the SEC column with deionized water.

  • Concentrate the crude this compound solution if necessary.

  • Load the concentrated crude solution onto the equilibrated SEC column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions using a fraction collector.

  • Monitor the elution profile using an RI detector or by analyzing the carbohydrate content of the collected fractions. This compound will elute after the higher molecular weight oligosaccharides and before the salts.

  • Pool the fractions containing pure this compound.

  • Lyophilize the pooled fractions to obtain pure this compound as a white, hygroscopic solid.

Visualizing the Workflow

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification chitosan Chitosan Dissolution (Acetic Acid) cooling Cooling (0-5 °C) chitosan->cooling reaction Nitrous Acid Addition (NaNO₂) cooling->reaction neutralization Neutralization (NaHCO₃) reaction->neutralization crude Crude Product neutralization->crude Contains this compound, oligosaccharides, salts sec Size-Exclusion Chromatography fraction Fraction Collection sec->fraction analysis Purity Analysis fraction->analysis lyophilization Lyophilization analysis->lyophilization pure Pure this compound lyophilization->pure crude->sec

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Key Challenges in Scaling Up

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing main Challenges in Scaling Up this compound Synthesis heat Heat Management (Exothermic Reaction) main->heat mixing Efficient Mixing (Viscous Solution) main->mixing reagent Controlled Reagent Addition main->reagent purification Scalable Purification (Chromatography) main->purification byproduct By-product Removal (e.g., HMF) main->byproduct consistency Batch-to-Batch Consistency main->consistency

Caption: Key challenges in scaling up the synthesis of this compound.

References

  • Chitin oligomer having 2,5-anhydromannitol group at terminal end and method for preparation of chitin-chitosan oligomers.
  • Insights into depolymerization of chitosan using acid hydrolysis, direct photolysis, and photocatalysis: A review. Universitas Indonesia. [Link]
  • Chitosan: Sources, Processing and Modific
  • Production of Low Molecular Weight Chitosan Using a Combination of Weak Acid and Ultrasonic
  • Simultaneous Optimization of Deacetylation Degree and Molar Mass of Chitosan
  • Can Chitosan Be Depolymerized by Thermal Shock? MDPI. [Link]
  • Preparation and characterisation of oligosaccharides produced by nitrous acid depolymeris
  • Optimisation of Deacetylation Process for Chitosan Production from Red Snapper ( Lutjanus sp.) Scale Wastes.
  • Chitin chitosan oligomer having 2,5-anhydromannitol group or this compound group at terminal end and method for preparation.
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Prepar
  • Chitooligosaccharide and Its Derivatives: Preparation and Biological Applic
  • Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Prepar
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. PMC - NIH. [Link]
  • Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applic
  • Production of Chitooligosaccharides and Their Potential Applic
  • A new synthesis of 2,5-anhydro-D-mannose derivatives | Request PDF.
  • Effect of the degree of deacetylation on the thermal decomposition of chitin and chitosan nanofibers | Request PDF.
  • Addressing the Challenges in Downstream Processing Today and Tomorrow. [Link]
  • Upstream and Downstream Bioprocessing in Enzyme Technology. MDPI. [Link]
  • Chapter 11: Downstream Processing. Biomanufacturing.org. [Link]
  • Synthesis of 2,5-anhydro-(beta-d-glucopyranosyluronate)- and (alpha-l-idopyranosyluronate)
  • Advancing Continuous Downstream Processing.
  • PROCESS FOR ENZYMATICALLY PRODUCING MANNOSE.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
  • Engineering microbial factories for synthesis of value-added products. PMC - PubMed Central. [Link]
  • The design of downstream processes for large-scale protein purification.
  • Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis. [Link]
  • New Trends and Technological Challenges in the Industrial Production and Purification of Fructo-oligosaccharides. PubMed. [Link]
  • (PDF) New Trends and Technological Challenges in the Industrial Production and Purification of Fructo-oligosaccharides.
  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. [Link]
  • Recent Progress in Heat and Mass Transfer Modeling for Chemical Vapor Deposition Processes. MDPI. [Link]

Sources

Technical Support Center: Purification of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Anhydromannose. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this compound preparations. We will delve into the common challenges and their solutions, underpinned by scientific principles to ensure the integrity of your research.

Introduction to this compound and its Purification Challenges

2,5-Anhydro-D-mannose, also known as chitose, is a key carbohydrate intermediate, often synthesized via the nitrous acid depolymerization of chitosan.[1][2] It exists as a mixture of acetal and aldehyde forms, which contributes to its reactivity and also to the challenges in its purification.[3][4][5] The primary goal of purification is to remove unreacted starting materials, side-products from the synthesis, and other process-related impurities. Achieving high purity (e.g., ≥99.5%) is often critical for subsequent applications, especially in drug development.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations derived from chitosan?

A1: The most common impurities include:

  • Unreacted Chitosan or Chitooligosaccharides: Incomplete depolymerization can leave behind larger oligosaccharide chains.[1]

  • 5-(hydroxymethyl)furfural (HMF): Under acidic conditions used for synthesis, this compound can be dehydrated to form HMF.[7]

  • Salts: Reagents used in the synthesis and quenching steps, such as sodium nitrite and acetic acid, can lead to the presence of salts in the final product.

  • Other Monosaccharides and Anhydrosugars: Depending on the purity of the starting chitosan, other sugar derivatives may be present.

Q2: Why is my this compound preparation a pale yellow to orange solid?

A2: The yellowish to orange coloration is often due to the presence of impurities, particularly 5-(hydroxymethyl)furfural (HMF) and other degradation products formed during synthesis.[7][8] Pure this compound is typically a white or off-white solid.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) are powerful for separating and quantifying carbohydrates.[6][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.[1][11]

  • Mass Spectrometry (MS): Can be used to determine the identity of the compound and impurities.[3]

  • Karl Fischer Titration: To determine the water content.[3]

Troubleshooting Guide

Problem 1: Poor Resolution in HPLC Analysis
Potential Cause Explanation Solution
Inappropriate Column Chemistry This compound is a polar carbohydrate. Reversed-phase columns may not provide sufficient retention or selectivity.[6]Use a HILIC column or an aminopropyl-bonded silica column, which are well-suited for separating polar analytes like sugars.[9][12]
Incorrect Mobile Phase Composition The ratio of organic solvent (typically acetonitrile) to aqueous buffer is critical in HILIC. Incorrect composition can lead to co-elution of impurities with the main peak.[9][12]Optimize the mobile phase gradient. A typical starting point for HILIC is a high concentration of acetonitrile (e.g., 85-95%) with a gradual increase in the aqueous component.
Presence of Salts in the Sample High salt concentrations in the injected sample can interfere with chromatographic separation, leading to peak distortion and poor resolution.Desalt the sample before injection using techniques like solid-phase extraction (SPE) or size-exclusion chromatography.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks.Reduce the sample concentration or the injection volume.
Problem 2: Difficulty in Crystallizing this compound
Potential Cause Explanation Solution
Presence of Impurities Impurities can inhibit nucleation and crystal growth. Even small amounts of structurally similar compounds can disrupt the crystal lattice.Pre-purify the material using column chromatography to remove the bulk of impurities before attempting crystallization.
Incorrect Solvent System The solubility of this compound is a key factor. A solvent system where it is sparingly soluble at low temperatures but more soluble at higher temperatures is ideal.[3]Experiment with different solvent systems. A common approach for carbohydrates is to use a mixture of a good solvent (like water or methanol) and an anti-solvent (like ethanol, isopropanol, or acetone).
pH of the Solution The pH can influence the stability and conformation of the sugar, which can affect crystallization.[13]Adjust the pH of the solution. For neutral sugars, a pH close to neutral is often optimal.
Supersaturation Not Achieved Crystallization requires a supersaturated solution. This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.Slowly cool the saturated solution or use a slow evaporation technique. Seeding with a small crystal of pure this compound can also induce crystallization.

Experimental Protocols

Protocol 1: Purification of this compound using Column Chromatography

This protocol is designed for the preparative separation of this compound from common impurities.

1. Stationary Phase Selection and Column Packing:

  • Select a suitable stationary phase. Silica gel is a common choice for normal-phase chromatography of protected carbohydrates, while for unprotected sugars like this compound, a more polar stationary phase like an aminopropyl-bonded silica or a diol-bonded silica may be more effective.[6] For larger scale, ion-exchange resins can also be used.[14]

  • Pack the column with the chosen stationary phase, ensuring a well-packed, homogenous bed to prevent channeling.

2. Mobile Phase Preparation:

  • Prepare a mobile phase system suitable for the chosen stationary phase. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is common. For HILIC, a mixture of acetonitrile and water is typically used.[9]

  • Start with a lower polarity mobile phase and gradually increase the polarity to elute the compounds.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent.

  • Adsorb the sample onto a small amount of the stationary phase and allow the solvent to evaporate. This "dry loading" technique often results in better separation.

  • Carefully load the dried sample onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase composition.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. This compound, being highly polar, will elute at higher concentrations of the polar solvent.

  • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or a suitable online detector.

5. Analysis and Pooling of Fractions:

  • Analyze the collected fractions for the presence of pure this compound.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

Below is a diagram illustrating the general workflow for the purification and analysis of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis chitosan Chitosan depolymerization Nitrous Acid Depolymerization chitosan->depolymerization crude_product Crude this compound (with impurities) depolymerization->crude_product column_chromatography Column Chromatography (e.g., HILIC) crude_product->column_chromatography crystallization Crystallization column_chromatography->crystallization hplc HPLC (HILIC/HPAEC) crystallization->hplc nmr NMR crystallization->nmr ms Mass Spectrometry crystallization->ms pure_product Pure this compound ms->pure_product

Caption: Workflow for this compound Purification

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the purification of this compound.

start Start: Impure This compound select_method Select Purification Method (Chromatography/Crystallization) start->select_method check_purity Assess Purity (HPLC, NMR) is_pure Purity > 99.5%? check_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No chromatography_issues Chromatography Issues? (Poor Resolution, Peak Tailing) troubleshoot->chromatography_issues crystallization_issues Crystallization Issues? (No Crystals, Oily Product) troubleshoot->crystallization_issues select_method->check_purity chromatography_issues->check_purity No optimize_chromatography Optimize Chromatography (Column, Mobile Phase, Loading) chromatography_issues->optimize_chromatography Yes crystallization_issues->check_purity No optimize_crystallization Optimize Crystallization (Solvent, pH, Temperature) crystallization_issues->optimize_crystallization Yes optimize_chromatography->check_purity optimize_crystallization->check_purity

Caption: Troubleshooting Logic for Purification

References

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydr
  • Characterization of the anhydrosugar content in pyrolysis liquids with column chromatography and iodometric titr
  • Enzymatic analysis of 2,5-anhydro-D-mannitol and rel
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.PMC - NIH.[Link]
  • Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Methods for Separating Sugars.Shimadzu Asia Pacific.[Link]
  • The Fast and Robust Chromatographic Separation and Quantit
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • CAS No : 495-75-0| Chemical Name : 2,5-Anhydro-D-mannose.
  • Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characteriz
  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.PubMed.[Link]
  • Ion Chromatography and Related Techniques in Carbohydr
  • This compound | C6H10O5.PubChem - NIH.[Link]
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.MDPI.[Link]
  • Enzymatic Synthesis and Characterization of Different Families of Chitooligosaccharides and Their Bioactive Properties.MDPI.[Link]

Sources

Technical Support Center: Stability Testing of 2,5-Anhydromannose Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Anhydromannose (AnM) functionalized materials. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability testing. The unique chemistry of the AnM terminus, derived from the nitrous acid depolymerization of chitosan, presents specific stability challenges and considerations.[1][2] This document provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity, safety, and efficacy of your materials throughout their lifecycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of AnM-functionalized materials.

Q1: What is stability testing, and why is it critical for AnM-functionalized materials?

A: Stability testing is a systematic evaluation of how a material's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3] For AnM-functionalized materials, which are often used in drug delivery and biomaterials, this testing is paramount to:

  • Determine Shelf-Life: Establishes the time frame during which the material maintains its specified quality.[4][5]

  • Ensure Safety and Efficacy: Degradation can lead to a loss of the functional payload, reduced therapeutic effect, or the formation of potentially harmful byproducts.

  • Identify Degradation Pathways: Understanding how the material degrades helps in developing more stable formulations and defining proper storage conditions.[6]

  • Meet Regulatory Requirements: Regulatory bodies like the FDA and EMA require comprehensive stability data for product approval, guided by standards from the International Council on Harmonisation (ICH).[5][7]

Q2: What are the primary degradation pathways for materials functionalized at the this compound terminus?

A: The AnM terminus possesses a reactive aldehyde group, which is the primary site for functionalization.[2][8] Stability concerns often center on the linkage formed at this site and the integrity of the carbohydrate ring itself.

  • Hydrolysis of the Linkage: Many functionalization strategies create linkages such as oximes, hydrazones, or other imines.[8][9] These bonds can be susceptible to acid- or base-catalyzed hydrolysis, which would cleave the attached molecule (e.g., a drug, peptide, or linker). Oxime conjugates, for instance, can be particularly labile to acid hydrolysis.[9]

  • Ring Transformation: Under certain acidic aqueous conditions, the AnM unit can undergo transformation. For example, rehydration of imino-adducts in an acidic environment can lead to the formation of hydroxymethylfurfural (HMF), a known degradation product.[2]

  • Oxidation: The aldehyde group and hydroxyl groups on the carbohydrate backbone are susceptible to oxidation, which can alter the material's structure and function.

  • Aggregation: Chemical changes can impact the material's higher-order structure, leading to aggregation, which is a critical concern for injectable biopharmaceuticals and nanoparticles.[10]

Q3: What is a "stability-indicating method," and why is it essential?

A: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically detect changes in the quality of the drug substance or product over time.[6][10] It must be able to distinguish the intact, active ingredient from its degradation products, impurities, and other formulation components. Forced degradation studies are crucial for developing and validating a SIM, as they generate the very degradation products the method needs to be able to separate and quantify.[6][11] Without a proper SIM, you cannot be confident that your stability data is meaningful.

Q4: What are the differences between long-term, accelerated, and forced degradation studies?

A: These three types of studies serve different but complementary purposes in a comprehensive stability program.[12]

Study TypePurposeTypical Conditions
Long-Term Stability To establish the product's shelf-life and recommended storage conditions under real-world scenarios.[4][13]Recommended storage conditions (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf-life duration.[3][13]
Accelerated Stability To predict the long-term stability profile in a shorter timeframe by increasing stress factors (primarily temperature).[3][4]Elevated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[13]
Forced Degradation (Stress Testing) To identify likely degradation pathways, characterize degradation products, and establish the stability-indicating power of analytical methods.[6]Harsh conditions including high/low pH, high temperature, oxidation (e.g., H₂O₂), and intense light exposure (photostability).[10][14]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the stability testing of AnM-functionalized materials.

Observed Problem Probable Cause(s) Recommended Diagnostic & Corrective Actions
Unexpected loss of conjugated payload or functional group. 1. Hydrolysis of the Linker: The bond connecting the payload to the AnM terminus (e.g., hydrazone, oxime) is cleaving.1. HPLC/LC-MS Analysis: Analyze stressed samples to identify the free payload and the remaining AnM polymer. This confirms cleavage. 2. pH-Dependent Study: Perform a forced degradation study across a range of pH values (e.g., pH 3, 5, 7, 9) to determine if the linkage is acid or base labile. 3. Linker Modification: Consider using a more stable linkage chemistry or introducing a reducing agent like sodium cyanoborohydride (NaBH₃CN) after conjugation to form a non-cleavable bond.[9]
Appearance of new, unknown peaks in HPLC or SEC chromatograms. 1. Formation of Degradation Products: The AnM ring or the functional payload is degrading. 2. Aggregation: The material is forming dimers, trimers, or higher-order aggregates.1. Characterize with LC-MS/MS: Use mass spectrometry to determine the mass of the new peaks and perform fragmentation (MS/MS) to elucidate their structure. Compare against expected degradation products like HMF.[2] 2. SEC-MALS: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering to confirm if new peaks are aggregates and determine their molar mass. 3. Review Stress Conditions: The forced degradation conditions may be too harsh, leading to degradation pathways not relevant to real-world storage.[14]
Change in physical properties (e.g., color change, precipitation, decreased solubility). 1. Chemical Degradation: Formation of chromophores (e.g., advanced glycation end-products, HMF) can cause yellowing or browning.[2][10] 2. Aggregation/Precipitation: Changes in molecular structure or charge can lead to insolubility.1. UV-Vis Spectroscopy: Scan the sample to detect the emergence of new absorbance peaks that could indicate chromophore formation. 2. Dynamic Light Scattering (DLS): Monitor the particle size distribution over time to detect the onset of aggregation before visible precipitation occurs. 3. Formulation Optimization: Investigate the effect of excipients, buffers, and pH on preventing these physical changes.
Inconsistent stability results between different batches. 1. Manufacturing Variability: Differences in the starting materials or conjugation process (e.g., degree of functionalization, residual reagents). 2. Inconsistent Testing Procedures: Variations in sample handling, storage, or analytical execution.1. Thorough Batch Characterization: Ensure each batch is fully characterized at T=0 for key quality attributes (e.g., degree of substitution, purity, size distribution). 2. Standardize Protocols: Use a single, justified batch of material for forced degradation studies to avoid confounding results.[6] Ensure all stability protocols are rigorously documented and followed.

Section 3: Key Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. They should be adapted based on the specific properties of your material.

Protocol 1: Forced Hydrolysis Study (Acidic & Basic Conditions)

Objective: To evaluate the susceptibility of the material to pH-dependent hydrolysis.

Methodology:

  • Preparation: Prepare solutions of your AnM-functionalized material (e.g., at 1 mg/mL) in different media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral Control: Purified Water or formulation buffer.

  • Incubation: Incubate samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Time Points: At each time point, withdraw an aliquot.

  • Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation reaction (e.g., by adding an equimolar amount of NaOH or HCl, respectively).

  • Analysis: Analyze all samples (including T=0 controls) using a validated stability-indicating method (e.g., RP-HPLC, SEC-HPLC) to quantify the remaining intact material and any degradation products.

Scientist's Note: The goal is to achieve detectable degradation (e.g., 5-20%). If degradation is too rapid, reduce the temperature or time. If it's too slow, increase them. This study is critical for identifying labile linkages like hydrazones.[9][15]

Protocol 2: Oxidative Degradation Study

Objective: To assess the material's sensitivity to oxidation.

Methodology:

  • Preparation: Prepare a solution of your material (e.g., 1 mg/mL) in its formulation buffer.

  • Stress Application: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.1% - 3.0%. The exact concentration depends on the material's susceptibility.

  • Incubation: Incubate the sample at room temperature for a set time (e.g., up to 24 hours), protected from light. Include a control sample without H₂O₂.

  • Analysis: Analyze the samples at appropriate time points using methods sensitive to oxidative changes, such as RP-HPLC and LC-MS.

Scientist's Note: Mass spectrometry is invaluable here, as it can detect mass shifts corresponding to the addition of oxygen atoms (+16 Da or +32 Da), providing direct evidence of oxidation.[11]

Protocol 3: Photostability Study (ICH Q1B)

Objective: To determine if light exposure results in unacceptable changes to the material.

Methodology:

  • Sample Exposure: Expose the AnM-functionalized material (as a solid or in solution) to a controlled light source in a photostability chamber.[16]

  • ICH Q1B Conditions: The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]

  • Controls: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls. These are placed in the chamber alongside the exposed samples to separate the effects of light from the effects of temperature.[18]

  • Packaging Evaluation: If the material is found to be photosensitive, the study should be repeated with the material in its intended immediate and marketing packaging to assess its protective qualities.[17]

  • Analysis: After exposure, examine samples for changes in physical properties (appearance, color) and chemical integrity (purity, degradation products) using a SIM.[17]

Scientist's Note: This study is mandatory for regulatory submissions and directly informs packaging and labeling requirements.[5][16]

Visualizations: Workflows and Degradation Pathways

General Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies to characterize an AnM-functionalized material.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Application start AnM-Functionalized Material (Single Batch) stress Expose to Stress Conditions (pH, Temp, H₂O₂, Light) start->stress control Prepare T=0 and Dark/Unstressed Controls start->control sim Analyze with Stability- Indicating Method (e.g., HPLC) stress->sim control->sim ms Identify Degradants (LC-MS, MS/MS) sim->ms phys Assess Physical Changes (DLS, UV-Vis) sim->phys pathway Elucidate Degradation Pathways ms->pathway method_val Validate SIM Specificity pathway->method_val formulation Inform Formulation & Packaging Design pathway->formulation Degradation_Pathway AnM_Material AnM Polymer C=N-NH-Payload Hydrazone Linkage Cleaved_Polymer AnM Polymer C=O Aldehyde Terminus AnM_Material:f1->Cleaved_Polymer:f1 Hydrolysis Released_Payload H₂N-NH-Payload (Free Hydrazine Payload) AnM_Material:f1->Released_Payload Cleavage Stress Stress Condition (e.g., Low pH, H₂O) Stress->AnM_Material

Caption: Hydrolytic degradation of an AnM-hydrazone conjugate.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. BioPharmaSpec.
  • Li, Y., et al. (2015). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 7(1), 24–40.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Jain, R. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions | Request PDF. ResearchGate.
  • ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Sikorski, P., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end.... ResearchGate.
  • Couffin, A., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1146.
  • ResearchGate. (n.d.). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. ResearchGate.
  • Cambridge Polymer Group, Inc. (n.d.). Stability Testing.
  • NCERT. (n.d.). biomolecules chapter 9.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • Pharmaceutical Technology. (2023). Ensuring Robust Stability Testing for Product Longevity.
  • PubMed. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products.
  • SGS. (n.d.). Photostability.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • NIH. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
  • FDA Guidelines. (n.d.). Stability Study Design: Long-Term, Accelerated, Intermediate & Stress.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • NIH. (2021). Comparative study for analysis of carbohydrates in biological samples.
  • IAGIM. (n.d.). Photostability.
  • Coriolis Pharma. (2023). Stability Studies-Regulations, Patient Safety & Quality.
  • Q1 Scientific. (2021). Photostability testing theory and practice.

Sources

Validation & Comparative

A Scientist's Guide: Navigating Oligosaccharide Production—2,5-Anhydromannose Chemistry vs. Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of oligosaccharides is a critical step in creating novel therapeutics, prebiotics, and advanced biomaterials. The method of production dictates not only the yield and purity but also the very nature and downstream potential of the resulting molecules. This guide provides an in-depth comparison of two prominent methodologies: the established technique of enzymatic hydrolysis and the highly specific chemical approach involving 2,5-Anhydromannose.

We will move beyond a simple list of pros and cons to explore the fundamental mechanisms, practical applications, and experimental nuances of each technique. This analysis is designed to empower you to make informed decisions, aligning your production strategy with your specific research and development goals.

Section 1: Enzymatic Hydrolysis - The Workhorse of Oligosaccharide Production

Enzymatic hydrolysis is the cornerstone of large-scale oligosaccharide production, valued for its specificity and operation under mild conditions.[1][2] This method leverages the catalytic power of glycoside hydrolase enzymes to cleave specific glycosidic bonds within large polysaccharides, breaking them down into smaller oligomeric chains.[3]

The Mechanism: Precision Cleavage by Nature's Catalysts

The process relies on a "lock and key" model where a specific enzyme (or a cocktail of enzymes) recognizes and binds to a particular linkage within a polysaccharide substrate like starch, cellulose, or xylan.[3][4] This targeted action allows for controlled depolymerization, producing a mixture of oligosaccharides whose size and composition can be influenced by factors like enzyme choice, substrate concentration, pH, temperature, and reaction time.[3][5]

Advantages:

  • High Specificity: Enzymes target specific glycosidic bonds, leading to well-defined products and minimizing unwanted byproducts.[6][7]

  • Mild Reaction Conditions: Reactions are conducted in aqueous solutions at moderate temperatures and pH, preserving the delicate structure of the oligosaccharides.[1]

  • High Yield Potential: Compared to harsher chemical methods like acid hydrolysis, enzymatic processes can achieve higher yields with fewer degradation products.[1]

  • Eco-Friendly: The process is biodegradable and avoids the use of harsh organic solvents or catalysts.[8]

Limitations:

  • Enzyme Cost and Stability: The cost of purchasing or producing purified enzymes can be a significant factor, especially at scale.[9][10] Enzyme activity can also be unstable over time.[11]

  • Slower Reaction Rates: Enzymatic reactions can be slower compared to some chemical methods.[1]

  • Process Complexity: The final product is often a heterogeneous mixture requiring downstream purification to isolate specific oligosaccharides. The presence of enzymes in the final product may also necessitate removal steps.[9]

  • Substrate Recalcitrance: Many natural polysaccharides, particularly lignocellulosic biomass, are highly resistant to enzymatic breakdown and require costly and harsh pretreatment steps to improve accessibility.[1][12]

Experimental Workflow: Enzymatic Hydrolysis

The following diagram illustrates a typical workflow for producing oligosaccharides from a polysaccharide source.

Enzymatic_Hydrolysis_Workflow cluster_main Enzymatic Hydrolysis Workflow Polysaccharide Polysaccharide Substrate (e.g., Xylan from Biomass) Pretreatment Pretreatment (Optional) (e.g., Alkali, Steam) Polysaccharide->Pretreatment Increase Accessibility Hydrolysis Enzymatic Hydrolysis (Enzyme Cocktail, Buffer, Temp/pH Control) Pretreatment->Hydrolysis Mixture Crude Product Mixture (Oligosaccharides, Monosaccharides, Enzyme, Impurities) Hydrolysis->Mixture Depolymerization Purification Purification (e.g., Chromatography, Filtration) Mixture->Purification Isolation FinalProduct Purified Oligosaccharides Purification->FinalProduct

Caption: General workflow for oligosaccharide production via enzymatic hydrolysis.

Protocol: Production of Xylo-oligosaccharides (XOS) from Hemicellulose

This protocol provides a representative method for generating XOS, a common prebiotic, from a hemicellulose source.

  • Substrate Preparation: Dissolve isolated hemicellulose (e.g., from press lye) in a suitable buffer (e.g., 0.05 M sodium citrate, pH 4.8) to a final concentration of 10-15% (w/v).[13][14]

  • Enzyme Addition: Introduce a commercial xylanase preparation at a specified loading, for example, 10-20 FPU (Filter Paper Units) per gram of substrate.[14] The choice of enzyme and its concentration is critical and should be optimized for the specific substrate.

  • Incubation: Maintain the reaction in an orbital shaker at a constant temperature (e.g., 50°C) and agitation (e.g., 150 rpm) for a duration of 4 to 24 hours.[14] The reaction time is a key parameter to control the degree of polymerization (DP) of the resulting XOS. Shorter times favor longer chains, while longer times increase the yield of monomeric xylose.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzymes.

  • Purification: Centrifuge the reaction mixture to remove any insoluble solids. The supernatant, rich in XOS, can be further purified using techniques like membrane filtration or chromatography to separate oligosaccharides from monosaccharides and other impurities.[14]

  • Analysis: Characterize the product composition and yield using High-Performance Liquid Chromatography (HPLC).[13]

Section 2: this compound - A Gateway to Advanced Glycoconjugates

The this compound (M-unit) method is not a direct competitor to enzymatic hydrolysis for producing bulk prebiotics. Instead, it is a sophisticated chemical strategy for creating highly reactive, end-functionalized chitooligosaccharides (COS) that serve as powerful building blocks for advanced biomaterials and drug conjugates.[15][16]

The Mechanism: Nitrous Acid Depolymerization of Chitosan

This technique begins with chitosan, a polymer of D-glucosamine (GlcN). Treatment with nitrous acid (HONO) specifically targets the GlcN units, causing depolymerization of the chitosan chain.[15] A key consequence of this reaction is the conversion of the newly formed reducing-end sugar into a unique, highly reactive 2,5-anhydro-D-mannose (also known as chitose) residue.[17][18]

The M-unit contains a free aldehyde group that is significantly more reactive than the reducing ends of other common sugars.[15][19] This is because it exists in an acyclic form and does not undergo mutarotation in solution.[17] This stable, reactive aldehyde handle is the cornerstone of the M-unit's utility, enabling rapid and efficient conjugation to other molecules without the need for complex protecting group chemistry.[15][16]

Advantages:

  • Highly Reactive Handle: The M-unit's aldehyde enables extremely fast and efficient conjugation reactions (oxime or hydrazone formation).[15][16]

  • Simplified Conjugation: The method provides a direct route to creating advanced structures like diblock oligosaccharides without complex protection/deprotection steps.[15]

  • Well-Defined Products: The reaction produces a specific type of functionalized oligosaccharide, simplifying downstream characterization and use.

  • Versatility in Derivatization: The M-unit can be reacted with a wide range of nucleophiles (dioxyamines, dihydrazides) to create precursors for diverse biomaterials.[17]

Limitations:

  • Substrate Specificity: The process is specific to N-deacetylated polysaccharides like chitosan. It is not a general method for depolymerizing other polysaccharides like cellulose or starch.

  • Use of Chemicals: The method relies on nitrous acid, a chemical reagent that requires careful handling.

  • Focus on Functionalization: The primary output is not simply an oligosaccharide, but a functionalized oligomer intended for further chemical synthesis.

Chemical Pathway: Generation of the this compound Terminus

The diagram below outlines the chemical transformation of chitosan into a highly reactive, M-unit-terminated chitooligosaccharide.

Anhydromannose_Pathway cluster_pathway This compound (M-unit) Formation Chitosan Chitosan Chain (...-GlcN-GlcN-...) (N-deacetylated units) HONO + Nitrous Acid (HONO) Chitosan->HONO Process Depolymerization & Reductive-End Conversion HONO->Process Product Chitooligosaccharide (COS) with reactive this compound (M-unit) at reducing end Process->Product Structure M-unit structure with reactive aldehyde group (-CHO) Product->Structure

Caption: Chemical pathway for producing this compound-terminated COS.

Protocol: Preparation of Chitooligosaccharides (COS) with a this compound Terminus

This protocol is adapted from established methods for the nitrous acid depolymerization of chitosan.[15][17]

  • Chitosan Dissolution: Dissolve high molecular weight chitosan in a dilute acid solution (e.g., 2.5% v/v acetic acid) to a concentration of 20 mg/mL by stirring overnight.[15]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Cooling: Cool the solution to approximately 4°C in an ice bath.

  • Nitrous Acid Addition: Prepare a fresh solution of sodium nitrite (NaNO₂), which will generate nitrous acid in situ in the acidic chitosan solution. Add the NaNO₂ solution (e.g., 20 mg/mL) dropwise to the cold chitosan solution. The molar ratio of NaNO₂ to D-glucosamine units is a critical parameter that controls the final degree of polymerization of the COS.[17]

  • Reaction: Allow the reaction to proceed overnight (e.g., 12 hours) in the dark at 4°C with gentle agitation.[15][17]

  • Precipitation and Neutralization: Precipitate the resulting COS by adding a base (e.g., ammonium hydroxide) to raise the pH to ~8-9.[17]

  • Washing and Lyophilization: Wash the precipitated oligomers repeatedly with deionized water until the pH is neutral. Freeze-dry the purified product to obtain the COS with a this compound terminus as a white powder.[17] The mass yield is typically high (e.g., ~80%).[17]

Section 3: Comparative Analysis

The choice between these two methods is fundamentally driven by the desired end product. Enzymatic hydrolysis is the method of choice for producing bulk oligosaccharides for applications like prebiotics, while the this compound method excels at creating highly specific, reactive building blocks for conjugation and advanced material synthesis.

FeatureEnzymatic HydrolysisThis compound MethodRationale & Supporting Data
Primary Goal Bulk production of oligosaccharidesCreation of end-functionalized, reactive oligomersEnzymatic methods are used to depolymerize polysaccharides into simpler sugars.[3] The M-unit method creates a unique reactive aldehyde at the reducing end for further conjugation.[15][16]
Substrate Scope Broad (starch, cellulose, xylan, pectin, etc.)Specific (Chitosan and other N-deacetylated polymers)Enzymes are available for a wide range of natural polysaccharides.[1][4] The nitrous acid reaction specifically targets the D-glucosamine units found in chitosan.[15]
Product Nature Mixture of oligosaccharides with varying DPHomologous series of chitooligosaccharides with a terminal M-unitEnzymatic hydrolysis typically produces a distribution of oligomer sizes that requires purification.[9] The M-unit method yields COS with a specific chemical modification.[17]
Reaction Conditions Mild (Aqueous, moderate temp/pH)Mild (Aqueous, low temperature, acidic)Enzymatic reactions operate under physiological-like conditions.[1] The nitrous acid reaction is performed in dilute acid at low temperatures (e.g., 4°C).[15][17]
Key Reagents Glycoside Hydrolase EnzymesNitrous Acid (from NaNO₂ + Acid)The core catalyst is a biological macromolecule.[6] The core reagent is a small chemical molecule.[15]
Reaction Speed Moderate to Slow (Hours to days)Depolymerization: Hours; Subsequent Conjugation: Very FastEnzymatic hydrolysis can take 24 hours or more.[14][20] Conjugation reactions with the M-unit can be complete within 4-6 hours, much faster than with other sugars.[15]
Key Advantage High specificity, low byproduct formationCreates a uniquely reactive handle for simple, efficient conjugationEnzymes offer precise bond cleavage.[7] The M-unit's acyclic aldehyde is highly reactive and avoids complex protecting group chemistry.[15][16]
Primary Limitation Enzyme cost, stability, and potential for protein contaminationLimited to specific substrates (chitosan)The cost of enzymes can impact economic viability.[9][10] The method is not applicable to common polysaccharides like cellulose or starch.
Ideal Applications Prebiotics, functional foods, fermentation feedstocksDrug delivery conjugates, block copolymers, advanced biomaterialsEnzymatically produced oligosaccharides are widely used in the food industry.[1][5] The M-unit is ideal for creating complex architectures like diblock oligosaccharides.[15][16]

Section 4: Conclusion for the Practicing Scientist

The debate is not about which method is "better," but which is "fitter for purpose."

Choose Enzymatic Hydrolysis when:

  • Your goal is to produce bulk quantities of oligosaccharides from abundant polysaccharides like starch, cellulose, or xylan.

  • The end application is in functional foods, prebiotics, or as a feedstock for fermentation.

  • You require a process that avoids harsh chemical reagents and is considered "green."

Choose the this compound Method when:

  • Your starting material is chitosan and your goal is to create a highly reactive oligomer for further chemical synthesis.

  • You are developing advanced drug delivery systems, self-assembling biomaterials, or block copolymers.

  • You need to perform rapid and efficient conjugation reactions at the reducing end of an oligosaccharide without resorting to complex protection/deprotection strategies.

By understanding the fundamental chemistry and practical considerations of each approach, researchers can strategically select the most effective and efficient pathway to synthesize the precise oligosaccharide structures required to advance their scientific and therapeutic objectives.

References

  • Recent advancements in prebiotic oligomers synthesis via enzymatic hydrolysis of lignocellulosic biomass - PMC. (n.d.). PubMed Central. [Link]
  • Oligosaccharide production by hydrolysis of polysaccharides: A review. (n.d.).
  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]
  • Li, L., & Wang, P. G. (2018). Toward Automated Enzymatic Synthesis of Oligosaccharides. Chemical Reviews, 118(17), 8359–8413. [Link]
  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Chemical and Enzymatic Synthesis of Glycans. In Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY)
  • Endo, T. (2015). Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides. Polymer Chemistry, 6(42), 7354-7360. [Link]
  • Chemoenzymatic synthesis of oligosaccharides and glycoconjugates. (n.d.).
  • Xylo-Oligosaccharide Preparation through Enzyme Hydrolysis of Hemicelluloses Isolated from Press Lye. (n.d.).
  • Poon, C. C. L., & Wong, J. T. Y. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7489. [Link]
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. (2020). PubMed. [Link]
  • Technical and economic analysis of the production of oligosaccharides in the food industry. (n.d.).
  • Monsan, P., & Paul, F. (1995). Enzymatic synthesis of oligosaccharides. FEMS Microbiology Reviews, 16(2-3), 187-192. [Link]
  • Dekker, R. F. (1985). Enzymatic hydrolysis of plant polysaccharides: substrates for fermentation. Brazilian journal of medical and biological research, 18(4), 365-77. [Link]
  • Enzymatic Digestion of Polysaccharides (Part I). (2012). Agilent. [Link]
  • The Effect of Enzyme Synergism on Generation of Fermentable Sugars After Alkali Pretreatment of Wheat Straw, Assessed and Predicted Using Multivari
  • Microbial Production of Human Milk Oligosaccharides. (n.d.). MDPI. [Link]
  • Production of Oligosaccharides from Agrofood Wastes. (n.d.). MDPI. [Link]
  • Hydrolysis agents, advantages and disadvantages of different types of... (n.d.).
  • Key Takeaways on the Cost-Effective Production of Cellulosic Sugars
  • Hydrolysis of polysaccharides. (n.d.). ALMUSTAQBAL university. [Link]
  • (PDF) Enzymatic hydrolysis of industrial derived xylo-oligomers to monomeric sugars for pilot plant scale glycol production. (n.d.).
  • Research Progress on the Synthesis Methods of Human Milk Oligosaccharides. (n.d.).
  • Daskalaki, A., et al. (2020).
  • Experimental protocol for enzymatic extraction of polysaccharides from kelp material. CBT, conical bottom tubes. (n.d.).
  • Production Strategy of Functional Oligosaccharides from Lignocellulosic Biomass Using Enzymatic Process: A Review. (n.d.). Hasanuddin University. [Link]
  • (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. (n.d.).
  • Polysaccharide quantification using microbial enzyme cocktails. (n.d.). Oxford Academic. [Link]
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... (n.d.).
  • Progress and challenges in the synthesis of sequence controlled polysaccharides. (2021).
  • Enzymatic analysis of 2,5-anhydro-D-mannitol and rel
  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. (2005). PubMed. [Link]
  • Mechanochemical Transformations of Polysaccharides: A System
  • Kristensen, J. B., Felby, C., & Jørgensen, H. (2009). Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose. Biotechnology for biofuels, 2, 11. [Link]
  • Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. (n.d.). Frontiers. [Link]

Sources

A Comparative Guide to the Structural Validation of 2,5-Anhydromannose and Its Derivatives: X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and drug discovery, the precise structural elucidation of molecules is paramount. 2,5-Anhydromannose, a key terminal residue of chitooligosaccharides obtained from the nitrous acid depolymerization of chitosan, presents a unique structural scaffold with significant potential in various biomedical applications[1][2][3]. Its furanose ring system and reactive aldehyde group make it a valuable building block for the synthesis of novel bioactive compounds. However, the inherent flexibility and complex stereochemistry of carbohydrates necessitate rigorous structural validation.

This guide provides an in-depth comparison of three powerful analytical techniques for the structural validation of this compound and its derivatives: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). As a case study, we will frequently refer to the crystallographically characterized derivative, 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, to provide concrete experimental data and insights.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides a static snapshot of the molecule, revealing precise bond lengths, bond angles, and stereochemistry, which are crucial for understanding its biological activity and for computational modeling studies.

Causality in Experimental Design: From Molecule to Crystal

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The choice of a suitable derivative is often the first crucial decision. While the direct crystallization of the highly soluble and reactive this compound is challenging, its reduction to the more stable 2,5-anhydro-D-mannitol, followed by derivatization, significantly enhances the likelihood of obtaining high-quality crystals. The introduction of a bulky, rigid group like a p-tolylsulfonyl (tosyl) group not only facilitates crystallization by promoting intermolecular interactions but also provides a heavy atom that can aid in solving the phase problem during structure determination[4].

The crystallization process itself is an empirical science, often requiring the screening of numerous conditions. The choice of solvent, precipitant, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) are all critical variables that are systematically explored to induce the slow, ordered growth of single crystals.

Insights from the Crystal Structure of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol

The crystal structure of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol provides a wealth of precise structural information. The furanose ring conformation, the relative orientations of the hydroxyl and hydroxymethyl groups, and the geometry of the tosyl group are all unambiguously determined[4]. This level of detail is unattainable by other techniques and serves as a definitive reference for validating the structural assignments made by spectroscopic methods.

Parameter X-ray Crystallography Data for 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol[4]
Crystal SystemMonoclinic
Space GroupC2
a (Å)26.370(6)
b (Å)7.9741(11)
c (Å)6.6801(6)
β (°)91.401(11)
ResolutionHigh

The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of each atom, their connectivity, and through-space interactions, offering a dynamic perspective on the molecule's conformation.

Probing the Structure in Solution

For this compound derivatives, 1H and 13C NMR are fundamental for confirming the core structure. The chemical shifts of the protons and carbons in the furanose ring and its substituents are highly sensitive to their stereochemistry and local environment. Coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which can be used to infer the ring's pucker and the orientation of substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and for establishing the connectivity of the entire molecule. For instance, an HMBC experiment would show a correlation between the anomeric proton and the carbon atom of a glycosidically linked moiety, thus confirming the linkage point.

While NMR provides detailed structural information, it is important to remember that the observed spectra represent a time-averaged conformation of the molecule in solution. Carbohydrates are often flexible, and the structure determined by NMR may be an ensemble of different conformers.

Technique Information Gained for this compound Derivatives
1H NMR Chemical environment of protons, stereochemistry, coupling constants (dihedral angles)
13C NMR Number and type of carbon atoms
COSY H-H correlations (connectivity)
HSQC Direct C-H correlations
HMBC Long-range C-H correlations (connectivity across multiple bonds)
NOESY/ROESY Through-space H-H correlations (conformational and stereochemical information)

The Molecular Weight Fingerprint: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural validation of this compound derivatives, it provides two key pieces of information: the precise molecular weight and the fragmentation pattern.

Confirming Identity and Piecing Together the Puzzle

High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with very high accuracy, allowing for the confident determination of its elemental composition. This is a critical step in confirming that the synthesized molecule has the expected formula.

Furthermore, by subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in tandem mass spectrometry, MS/MS), a characteristic fragmentation pattern is generated. The masses of the fragment ions provide valuable clues about the structure of the molecule, as specific bonds are more prone to cleavage. For example, the fragmentation of a glycosidic bond in a this compound derivative would produce fragment ions corresponding to the sugar and the aglycone moieties, thus confirming their presence and, in some cases, their connectivity.

Technique Information Gained for this compound Derivatives
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern, providing structural information and confirming connectivity

A Comparative Analysis

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (ions)
Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryChemical environment, connectivity, conformation in solutionMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous 3D structureProvides dynamic information in solution, versatile for various nucleiHigh sensitivity, accurate mass determination
Limitations Requires single crystals, static picture of the moleculeProvides an average structure in solution, can be complex to interpretProvides limited stereochemical information, fragmentation can be complex

Experimental Protocols

Synthesis of this compound from Chitosan
  • Depolymerization of Chitosan: Dissolve chitosan in an aqueous acidic solution (e.g., acetic acid)[1].

  • Nitrous Acid Treatment: Add a solution of sodium nitrite (NaNO2) dropwise to the chitosan solution at a controlled temperature (e.g., 0-5 °C) to generate nitrous acid in situ[2].

  • Reaction Quenching and Neutralization: After a set reaction time, quench the reaction and neutralize the solution with a base (e.g., sodium hydroxide).

  • Purification: Purify the resulting chitooligosaccharides with a terminal this compound residue using techniques like size-exclusion chromatography or precipitation.

Crystallization of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol
  • Synthesis of the Derivative: Reduce the aldehyde of this compound to an alcohol to form 2,5-anhydro-D-mannitol. Subsequently, react the primary hydroxyl group with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the tosyl group.

  • Crystallization Screening: Dissolve the purified derivative in a suitable solvent (e.g., ethanol, acetone). Screen for crystallization conditions using various precipitants (e.g., water, hexane) and techniques like slow evaporation or vapor diffusion in a multi-well crystallization plate.

  • Crystal Harvesting: Once suitable single crystals have grown, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement
  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data at various orientations.

  • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement: Use computational methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and other parameters against the experimental data to obtain the final crystal structure.

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Chitosan Chitosan Depolymerization Depolymerization Chitosan->Depolymerization Nitrous Acid Anhydromannose Anhydromannose Depolymerization->Anhydromannose Purification Mannitol Mannitol Anhydromannose->Mannitol Reduction Tosyl_Derivative Tosyl_Derivative Mannitol->Tosyl_Derivative Tosylation Crystallization Crystallization Tosyl_Derivative->Crystallization Screening NMR_Analysis NMR_Analysis Tosyl_Derivative->NMR_Analysis 1D & 2D NMR MS_Analysis MS_Analysis Tosyl_Derivative->MS_Analysis HRMS & MS/MS Data_Collection Data_Collection Crystallization->Data_Collection X-ray Diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution Refinement Final_Structure Final_Structure Structure_Solution->Final_Structure NMR_Data NMR_Data NMR_Analysis->NMR_Data MS_Data MS_Data MS_Analysis->MS_Data

Caption: Experimental workflow for the synthesis and structural validation of a this compound derivative.

comparison_diagram cluster_technique Analytical Techniques cluster_information Information Obtained Xray X-ray Crystallography Structure_3D Precise 3D Structure (Bond lengths, angles) Xray->Structure_3D NMR NMR Spectroscopy Connectivity Connectivity (Through-bond correlations) NMR->Connectivity Conformation Conformation in Solution (Dynamic view) NMR->Conformation Molecular_Weight Molecular Weight & Formula NMR->Molecular_Weight MS Mass Spectrometry MS->Connectivity MS->Molecular_Weight Fragmentation Fragmentation Pattern (Substructural information) MS->Fragmentation

Caption: Conceptual comparison of information obtained from different analytical techniques.

Conclusion

The structural validation of this compound and its derivatives is a critical step in harnessing their potential for drug development and other biomedical applications. While X-ray crystallography provides the definitive, high-resolution 3D structure, NMR spectroscopy and mass spectrometry offer complementary and indispensable information regarding the molecule's behavior in solution and its fundamental composition. A comprehensive approach, integrating the data from all three techniques, provides the most robust and reliable structural validation, ensuring a solid foundation for further research and development.

References

  • Voll, R. J., Nguyen, T. M., Fronczek, F. R., & Younathan, E. S. (1993). Crystal structure of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol.
  • Mo, I. V., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]
  • Moussa, M., Grelier, S., Vles, C., Coma, V., & Schatz, C. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules (Basel, Switzerland), 25(5), 1141. [Link]
  • Moussa, M., Semsarha, F., Grelier, S., Vles, C., Coma, V., & Schatz, C. (2020). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molecules (Basel, Switzerland), 25(11), 2686. [Link]
  • PubChem. (n.d.). 2,5-anhydro-D-mannitol. National Center for Biotechnology Information.
  • Cao, W., Xie, Y., Krishnan, S., Lin, H., & Ricci, M. (2013). Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization. Pharmaceutical research, 30(1), 131–139. [Link]
  • SpectraBase. (n.d.). 2,5-ANHYDRO MANNITOL.
  • PubMed. (1993). Crystal Structure of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765).
  • NIST. (n.d.). D-Mannitol. National Institute of Standards and Technology.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,5-Anhydromannose (2,5-AM) is paramount. This unique monosaccharide analogue, often formed during the nitrous acid deamination of chitosan, serves as a critical quality attribute in various biopharmaceutical applications and is gaining interest as a potential biomarker.[1][2] The integrity of research and manufacturing processes hinges on the reliability of the analytical methods employed for its characterization.

This guide provides an in-depth comparison of common analytical techniques for this compound, offering a framework for cross-validation to ensure data integrity and compliance with international regulatory standards.[3] We will delve into the causality behind experimental choices, presenting a self-validating system for protocol assessment, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11][12]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the systematic process of demonstrating that two or more distinct methods are suitable for their intended purpose and yield comparable, reliable results.[13][14] This is not merely a procedural formality but a cornerstone of scientific rigor, ensuring inter-laboratory reproducibility and bolstering data integrity, which is crucial for regulatory submissions and confident decision-making in drug development.[13]

This guide will focus on the cross-validation of two prevalent analytical techniques for monosaccharide analysis, adapted for this compound:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Understanding this compound

2,5-Anhydro-D-mannose, also known as chitose, is a C₆H₁₀O₅ monosaccharide that exists as a mixture of acetal and aldehyde forms.[15][16][17] Its accurate quantification is essential for controlling the depolymerization of chitosan and for characterizing novel biomaterials.[1]

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sugars like 2,5-AM, which lack a strong UV chromophore, Refractive Index Detection (RID) is a common choice. RID measures the difference in the refractive index between the mobile phase and the eluting sample.

Expertise & Experience in Method Design: The choice of an amine-based column (e.g., LiChrospher 100 NH2) is predicated on its ability to effectively separate polar compounds like monosaccharides through a combination of normal-phase and weak anion-exchange mechanisms.[18] The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve resolution between 2,5-AM and other potentially interfering sugars.[18] A higher acetonitrile concentration generally leads to longer retention times for polar analytes.

Trustworthiness through Self-Validation: The method's reliability is established by demonstrating specificity, linearity, accuracy, and precision as outlined in ICH Q2(R1).[6][9][12] For instance, specificity can be assessed by analyzing a placebo (matrix without 2,5-AM) to ensure no interfering peaks are present at the retention time of 2,5-AM.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of sugars, a derivatization step is necessary to convert 2,5-AM into a more volatile compound suitable for GC analysis.[19] The mass spectrometer then fragments the derivatized analyte, producing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Expertise & Experience in Method Design: Trimethylsilylation is a popular derivatization method for carbohydrates, replacing the labile hydrogens of hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing volatility.[19] The choice of a non-polar capillary column, such as a DB-5, is standard for the separation of these derivatized sugars.[20] The GC temperature program is carefully optimized to ensure adequate separation of the different anomeric forms that can arise from derivatization, which might otherwise present as multiple peaks for a single analyte.[19][20]

Trustworthiness through Self-Validation: The inherent selectivity of mass spectrometry provides a high degree of confidence in the identification of 2,5-AM. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, specific ions characteristic of derivatized 2,5-AM can be monitored, significantly enhancing sensitivity and reducing interference from matrix components.

Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation is to demonstrate that the HPLC-RID and GC-MS methods provide equivalent results for the quantification of this compound. The acceptance criteria should be pre-defined in a validation protocol.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample 2,5-AM Standard & Spiked Samples Prep_HPLC Direct Dilution (Mobile Phase) Sample->Prep_HPLC Prep_GCMS Derivatization (e.g., Silylation) Sample->Prep_GCMS HPLC HPLC-RID Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Peak Area vs. Concentration HPLC->Data_HPLC Data_GCMS Peak Area vs. Concentration GCMS->Data_GCMS Stats Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Stats Data_GCMS->Stats Report Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC-RID and GC-MS methods.

Step 1: Protocol for HPLC-RID Analysis
  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the test sample containing 2,5-AM with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or equivalent.

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector (RID).

  • Analysis: Inject the standards and samples and record the chromatograms. Plot a calibration curve of peak area versus concentration.

Step 2: Protocol for GC-MS Analysis
  • Standard and Sample Preparation: Prepare standard and sample solutions in an appropriate solvent.

  • Derivatization:

    • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

    • Add a derivatization agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: DB-5 silica capillary column (e.g., 60 m x 0.25 mm x 0.25 µm) or equivalent.[20]

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 300°C) to elute the derivatized sugar.[20]

    • Injection Mode: Splitless.

    • MS Detector: Electron Impact (EI) ionization, operating in SIM mode.

  • Analysis: Inject the derivatized standards and samples. Create a calibration curve based on the peak area of the target ion.

Step 3: Data Comparison and Statistical Analysis

Analyze a minimum of three different concentrations of 2,5-AM in triplicate using both methods. The results should be statistically compared.

Statistical Analysis Logic Diagram

StatisticalAnalysis Data Quantified 2,5-AM Results (HPLC-RID & GC-MS) Precision Compare Precision (F-test) Data->Precision Accuracy Compare Mean Values (Student's t-test) Data->Accuracy Conclusion Methods are Equivalent Precision->Conclusion No significant difference NoConclusion Investigate Discrepancy Precision->NoConclusion Significant difference Accuracy->Conclusion No significant difference Accuracy->NoConclusion Significant difference

Caption: Logic flow for statistical comparison of the two analytical methods.

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance characteristics based on established methods for similar monosaccharides.

Validation Parameter HPLC-RID GC-MS ICH Q2(R1) Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0% for drug substance
Precision (RSD%) < 2.0%< 1.5%< 2.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mLMethod dependent
Specificity/Selectivity ModerateHighNo interference at the analyte's retention time

Conclusion and Recommendations

Both HPLC-RID and GC-MS are suitable methods for the quantification of this compound.

  • HPLC-RID is a simpler, more direct method that does not require derivatization, making it well-suited for routine quality control applications where high throughput is desired.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices or when very low levels of 2,5-AM need to be detected, such as in biomarker studies.

A successful cross-validation, demonstrating statistically insignificant differences between the two methods, provides a high degree of confidence in the analytical data generated. This robust analytical foundation is indispensable for advancing research and ensuring product quality in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2015).
  • gmp-compliance.org.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Dills Jr, W. L., et al. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-349. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Lopez Sastre, J. A., et al. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry, 66(12), 2975-2979. [Link]
  • Moussa, M., et al. (2020).
  • Zhang, Q., et al. (2017).
  • ResearchGate.
  • PrepChem.com. Synthesis of 2,5-anhydro-D-mannitol. [Link]
  • Vikøren Mo, I., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(10), 4002-4014. [Link]
  • ResearchGate. Production of 2,5-anhydro-d-mannose unit (M-Unit)
  • ResearchGate.
  • Alton, G., & Hudson, P. B. (1995). Enzymatic assay of D-mannose in serum. Clinical chemistry, 41(5), 776-779. [Link]
  • PharmaGuru.
  • Wikipedia.
  • Journal of microbiology, biotechnology and food sciences. validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. [Link]
  • Journal of Food and Drug Analysis. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. [Link]
  • Kumar, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1545-1560. [Link]
  • MASONACO. Mono- and disaccharides (GC-MS). [Link]
  • ResearchGate.
  • Mehta, I., Zimmern, P., & Reitzer, L. (2018). Enzymatic assay of D-mannose from urine. Bioanalysis, 10(23), 1947-1954. [Link]
  • ResearchGate. (PDF) Fast two-dimensional GC-MS with thermal extraction for anhydro-sugars in fine aerosols. [Link]
  • Li, Y., et al. (2024). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Frontiers in Oncology, 13, 1289133. [Link]
  • Ferrannini, E., et al. (2022). Mannose as a biomarker of coronary artery disease: Angiographic evidence and clinical significance. International Journal of Cardiology, 348, 137-143. [Link]
  • Pozzi, D., et al. (2013). Colloidal stability of polymeric nanoparticles in biological fluids. Journal of Nanobiotechnology, 11, 4. [Link]
  • Journal of Health Science and Medical Research. Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort. [Link]
  • ResearchGate. Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort. [Link]
  • Xu, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1471577. [Link]

Sources

A Technical Guide to the Comparative Stability of 2,5-Anhydromannose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its application in drug development, 2,5-Anhydromannose has emerged as a versatile scaffold. Its derivatives are of significant interest, particularly as inhibitors of glycosidases and as intermediates in the synthesis of complex carbohydrates. However, the successful application of these derivatives is intrinsically linked to their stability under physiological and experimental conditions. This guide provides a comparative analysis of the stability of various this compound derivatives, supported by experimental data and established principles of chemical reactivity.

The this compound Core: An Inherent Stability Profile

2,5-Anhydro-D-mannose, also known as chitose, is a unique monosaccharide characterized by a furanose ring formed through an intramolecular hemiacetal linkage between the C-2 hydroxyl group and the C-5 aldehyde. This structure imparts a degree of conformational rigidity. In aqueous solutions, it exists as a mixture of the acetal and aldehyde forms.[1][2] The aldehyde form is highly reactive and serves as a key handle for chemical modifications.[3]

The stability of the this compound core itself is a crucial baseline. Product data sheets recommend long-term storage at -20°C under an inert atmosphere, indicating a susceptibility to degradation at room temperature over extended periods.[2] This inherent reactivity, particularly of the aldehyde group, is a double-edged sword: it allows for facile derivatization but also presents a potential liability in terms of stability.

Comparative Stability of Key Derivatives

The stability of a this compound derivative is largely dictated by the nature of the functional group introduced, typically at the anomeric carbon (C-1) or other hydroxyl groups. Here, we compare the stability of several important classes of derivatives.

Acyclic Imines: Hydrazones and Oximes

The reaction of the aldehyde group of this compound with hydrazides and hydroxylamines yields hydrazones and oximes, respectively. These derivatives are important for conjugating this compound to other molecules.

Hydrazones are formed by the condensation of the aldehyde with a hydrazide. While the formation of hydrazones from this compound derivatives is rapid, the resulting hydrazone linkage is susceptible to hydrolysis, particularly under acidic conditions.[3][4] Studies on aromatic hydrazones have shown that while they are relatively stable in phosphate-buffered saline (PBS), they can undergo rapid degradation in plasma, suggesting that both enzymatic and chemical hydrolysis contribute to their instability in biological media.[5][6]

Oximes , formed from the reaction with hydroxylamines, exhibit significantly greater hydrolytic stability compared to hydrazones.[4][7] Kinetic studies have shown that the rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones.[4] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the C=N bond less susceptible to protonation and subsequent hydrolysis.[4] For applications requiring robust covalent linkages, oximes are therefore a superior choice over hydrazones.

The stability of these linkages can be further enhanced by reduction to their corresponding hydrazines and hydroxylamines, forming stable secondary amine conjugates.[3]

Table 1: Comparative Stability of Hydrazone and Oxime Derivatives

Derivative ClassLinkageRelative Stability to HydrolysisKey Considerations
HydrazoneC=N-NH-LowerProne to hydrolysis, especially in acidic conditions and plasma.[4][5][6]
OximeC=N-O-HigherSignificantly more stable to hydrolysis than hydrazones.[4][7]
Reduced Hydrazone/OximeCH-NH-NH-/CH-NH-O-HighestStable secondary amine linkage.[3]
Carboxylic Acid Derivatives: 2,5-Anhydro-D-mannonic Acid

Oxidation of the aldehyde group of a this compound-terminated chitooligosaccharide yields the corresponding chitooligosaccharide-2,5-anhydro-D-mannonic acid. This derivative has demonstrated good stability in both aqueous solution and as a powder at room temperature over several months, showing no decomposition into 5-hydroxymethylfurfural (HMF), a common degradation product of carbohydrates.[8] This enhanced stability can be attributed to the conversion of the reactive aldehyde to a stable carboxylate group.

Glycosides
Esters

Ester derivatives of this compound, formed by acylation of the hydroxyl groups, are susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is influenced by steric hindrance around the ester group.[10] While specific studies on this compound esters are limited, it is expected that they would be less stable than ether or glycosidic derivatives, especially in biological systems where esterases are present.

Factors Influencing Stability

The stability of this compound derivatives is not solely dependent on the nature of the derivative itself but is also influenced by environmental factors:

  • pH: As discussed, the stability of derivatives like hydrazones is highly pH-dependent, with increased rates of hydrolysis in acidic conditions.[4]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[2]

  • Enzymatic Degradation: In biological systems, the presence of enzymes such as glycosidases and esterases can significantly accelerate the degradation of susceptible derivatives.[11][12]

  • Oxidation: The aldehyde group of unmodified this compound is susceptible to oxidation.

Experimental Protocols for Stability Assessment

To rigorously compare the stability of different this compound derivatives, standardized experimental protocols are essential.

Forced Degradation Studies

Forced degradation studies are employed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[13][14]

Protocol for Acid/Base Hydrolysis Study:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl or 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it with the mobile phase for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[13]

Analytical Techniques for Stability Monitoring

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone for quantifying the parent compound and its degradation products.[15][16][17][18][19] A typical method would involve a C18 reversed-phase column with a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with a UV or mass spectrometric detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of degradation products.[3][20][21][22][23] Time-course NMR experiments can also be used to monitor the kinetics of degradation in real-time.[3]

Visualization of Concepts

Workflow for Comparative Stability Assessment

G Workflow for Comparative Stability Assessment of this compound Derivatives cluster_0 Derivative Synthesis & Characterization cluster_1 Stability Studies cluster_2 Analysis & Data Interpretation Synthesis Synthesis of Derivatives (e.g., Hydrazones, Oximes, Esters) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Characterization->Forced_Degradation Physiological_Conditions Incubation in Simulated Physiological Fluids (e.g., Plasma) Characterization->Physiological_Conditions HPLC HPLC Analysis (Quantification of Parent & Degradants) Forced_Degradation->HPLC NMR_MS NMR / MS Analysis (Identification of Degradants) Forced_Degradation->NMR_MS Physiological_Conditions->HPLC Physiological_Conditions->NMR_MS Kinetics Kinetic Analysis (Degradation Rate Constants) HPLC->Kinetics Comparison Comparative Stability Ranking NMR_MS->Comparison Kinetics->Comparison

Caption: Workflow for assessing the comparative stability of this compound derivatives.

Relative Stability of Key Linkages

G Relative Hydrolytic Stability of Key Linkages Hydrazone Hydrazone (C=N-NH-) Oxime Oxime (C=N-O-) Hydrazone->Oxime Increasing Stability Reduced_Linkage Reduced Linkage (CH-NH-) Oxime->Reduced_Linkage Increasing Stability

Caption: Increasing hydrolytic stability of common linkages in this compound derivatives.

Conclusion and Future Directions

The stability of this compound derivatives is a critical parameter that dictates their utility in various applications. This guide has provided a comparative overview based on available experimental data and established chemical principles.

Key Takeaways:

  • Oximes are significantly more stable to hydrolysis than hydrazones , making them preferable for applications requiring robust linkages.

  • The stability of hydrazone and oxime linkages can be further enhanced by reduction to the corresponding secondary amines.

  • Derivatives where the reactive aldehyde is converted to a more stable functional group, such as a carboxylic acid , exhibit enhanced stability.

  • Glycosides are expected to be more stable than the parent hemiacetal, while esters are likely to be more labile, particularly under basic conditions and in the presence of esterases.

While this guide provides a framework for understanding the comparative stability of this compound derivatives, there is a clear need for direct, head-to-head comparative studies under standardized conditions. Such research would provide invaluable quantitative data to guide the rational design of novel this compound-based compounds with optimal stability profiles for their intended applications in research and drug development.

References

  • Christensen, B. E., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2943–2956. [Link]
  • Dills Jr, W. L., et al. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-349. [Link]
  • Guiblin, O., et al. (2020).
  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333-340. [Link]
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
  • Tømmeraas, K., et al. (2019). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end of chitosan by depolymerization in nitrous acid (HONO).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
  • Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-6. [Link]
  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333-340. [Link]
  • Horton, D., & Wander, J. D. (1974). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Short, G. D., & Sun, Z. (2001). Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. International Refrigeration and Air Conditioning Conference. Paper 533. [Link]
  • Zha, Y., et al. (2012). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Proceedings of the National Academy of Sciences, 109(49), 19934–19939. [Link]
  • Bicchieri, M., et al. (2013). Molecular degradation of ancient documents revealed by 1-H HR-MAS NMR spectroscopy. Scientific Reports, 3(1), 2896. [Link]
  • PubChem. (n.d.). This compound.
  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products.
  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
  • Pellis, A., et al. (2016). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 8(11), 393. [Link]
  • European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products.
  • Malgas, S., et al. (2023). Towards an understanding of the enzymatic degradation of complex plant mannan structures. Applied Microbiology and Biotechnology, 107(18), 5649–5667. [Link]
  • S. Dumitriu, et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Kurmi, M., et al. (2014). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. International Journal of Molecular Sciences, 15(12), 22285–22303. [Link]
  • Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1797. [Link]
  • Nucci, E. R., et al. (2003). Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide.
  • Marrs, W. R., et al. (2013). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. Frontiers in Endocrinology, 4, 72. [Link]
  • Kumar, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 745–753. [Link]
  • Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal Of Pharma Research and Health Sciences, 6(3), 2696-2703. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences, 19(2), 169–178. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This is particularly true for novel carbohydrate-based therapeutics, where even minor impurities can significantly impact biological activity and safety. This guide provides an in-depth, comparative analysis of the analytical methodologies for assessing the purity of synthesized 2,5-Anhydromannose, a molecule of growing interest in various biomedical applications.

This compound, also known as chitose, is a unique anhydro sugar that can exist as a mixture of acetal and aldehyde forms.[1][2] Its synthesis, often achieved through the nitrous acid depolymerization of chitosan, can lead to a range of potential impurities, including residual starting materials, reaction byproducts, and isomers.[3] Ensuring the purity of this compound is therefore a critical step in its characterization and subsequent use.

This guide moves beyond a simple listing of techniques. It delves into the rationale behind selecting a particular method, the nuances of sample preparation, and the interpretation of the resulting data, all from the perspective of an experienced application scientist.

The Analytical Toolbox: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the desired level of sensitivity, and the available instrumentation. Here, we compare the most relevant methods for this compound purity assessment.

Analytical TechniquePrincipleStrengthsWeaknessesIdeal Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, excellent for quantification, versatile with different detectors (RI, ELSD, MS).May require derivatization for UV detection, RI detector is sensitive to temperature and pressure fluctuations.Routine purity checks, quantification of major components and known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for structural elucidation and identification of unknown impurities, non-destructive.[4]Lower sensitivity compared to other techniques, can be complex to interpret for mixtures.Structural confirmation of the final product, identification of process-related impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity, excellent for identifying trace impurities.May not distinguish between isomers without chromatographic separation, quantification can be challenging.Identification of unknown impurities, confirmation of molecular weight.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Requires derivatization of non-volatile carbohydrates like this compound to make them volatile.[5][6]Analysis of volatile impurities or after derivatization for specific applications.
Enzymatic Assays Utilizes the high specificity of enzymes to quantify a target analyte.Highly specific and sensitive for the target molecule.[7]Limited to the availability of a specific enzyme for this compound, may not detect other impurities.Orthogonal method for quantifying the active component.

Deep Dive: Key Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

For non-UV-absorbing analytes like this compound, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) offers a significant advantage over traditional Refractive Index (RI) detection. ELSD provides a more stable baseline and higher sensitivity, making it an excellent choice for carbohydrate analysis.[8][9] The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles.[9][10]

Experimental Workflow for HPLC-ELSD Analysis

Caption: Workflow for HPLC-ELSD Purity Assessment.

Detailed Protocol for HPLC-ELSD:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in high-purity water to a final concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A strong cation-exchange column, such as an Agilent Hi-Plex Ca (250 x 4 mm), is often suitable for carbohydrate separations.[9]

    • Mobile Phase: Isocratic elution with high-purity water.[9]

    • Flow Rate: 0.6 mL/min.[8]

    • Column Temperature: 85 °C.[8]

    • Injection Volume: 10 µL.[8]

  • ELSD Settings:

    • Nebulizer Temperature: Optimized for the volatility of the mobile phase.

    • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.

    • Gas Flow Rate: Adjusted to achieve optimal nebulization.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.[3][11]

Logical Flow for Structural Confirmation by NMR

NMR_Logic_Flow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis & Interpretation Dissolve Dissolve Sample in D2O H1_NMR Acquire 1D ¹H NMR Dissolve->H1_NMR C13_NMR Acquire 1D ¹³C NMR Dissolve->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) Dissolve->TwoD_NMR Assign_Signals Assign Proton and Carbon Signals H1_NMR->Assign_Signals C13_NMR->Assign_Signals TwoD_NMR->Assign_Signals Identify_Impurities Identify Impurity Signals Assign_Signals->Identify_Impurities Confirm_Structure Confirm this compound Structure Assign_Signals->Confirm_Structure

Caption: NMR-based structural confirmation workflow.

Key Considerations for NMR Analysis:

  • Solvent: Deuterated water (D₂O) is the solvent of choice for dissolving this compound.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The anomeric proton signals are particularly diagnostic.

  • ¹³C NMR: Offers a wider chemical shift range, often allowing for the resolution of signals from all carbon atoms in the molecule and any impurities.[11]

  • 2D NMR (COSY, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals, especially in complex spectra, by revealing correlations between nuclei.[12]

  • Quantitative NMR (qNMR): With the use of an internal standard, qNMR can be employed for the accurate quantification of this compound and its impurities without the need for reference standards of the impurities.

Method Validation: Ensuring Trustworthy Results

For use in drug development, any analytical method for purity assessment must be validated to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for comprehensively assessing the purity of synthesized this compound.

  • For routine quality control and quantification, HPLC-ELSD is a highly recommended technique due to its sensitivity, and stable baseline for carbohydrate analysis.

  • NMR spectroscopy is essential for the definitive structural confirmation of the synthesized product and the identification of unknown impurities. It should be considered a mandatory characterization technique for novel compounds.

  • Mass spectrometry , often coupled with HPLC, provides an orthogonal method for impurity identification, particularly at trace levels.

By carefully selecting and validating the appropriate analytical methods, researchers can ensure the quality and purity of their synthesized this compound, paving the way for reliable and impactful downstream applications.

References

  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
  • Agilent Technologies. (2011, June 30). Simple Analysis of Carbohydrates by HPLC Using Evaporative Light Scattering Detection.
  • Scribd. (n.d.). Analysis of Sugars by HPLC-ELSD.
  • Jasco UK. (n.d.). Analysis of Sugars by HPLC-ELSD.
  • Kametani, S., Mizuno, H., Shiga, Y., & Akanuma, H. (1996). NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose. Journal of Biochemistry, 119(1), 180–185.
  • McCleary, B. V., et al. (2022). Validation of the Test Method—Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. Journal of AOAC INTERNATIONAL, 105(1), 133-146.
  • Kametani, S., Mizuno, H., Shiga, Y., & Akanuma, H. (1996). NMR of All-Carbon-13 Sugars: An Application in Development of an Analytical Method for a Novel Natural Sugar, 1,5-Anhydrofructose. The Journal of Biochemistry, 119(1), 180–185.
  • Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1157.
  • Journal of Microbiology, Biotechnology and Food Sciences. (2023). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE.
  • RSSL. (n.d.). Method development and validation for novel carbohydrates.
  • McCleary, B. V., et al. (2022). Validation of the Test Method-Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. Journal of AOAC International, 105(1), 133-146.
  • Journal of Microbiology, Biotechnology and Food Sciences. (n.d.). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE.
  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis.
  • Dills, W. L., Jr, Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344–349.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates.
  • IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars.
  • Coudurier, M., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(9), 3744–3756.
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end....
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739–1749.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Guide to the Cytotoxicity of 2,5-Anhydro-D-mannose and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of the cytotoxicity of 2,5-Anhydro-D-mannose, a reactive sugar analog, and its primary precursors: chitosan and nitrous acid. As direct comparative cytotoxicity data for 2,5-Anhydro-D-mannose is limited in current literature, this guide presents a comprehensive experimental framework to generate this critical information, alongside existing data on its precursors.

Introduction: The Significance of 2,5-Anhydro-D-mannose

2,5-Anhydro-D-mannose is a unique monosaccharide derivative that has garnered interest in various biomedical applications, primarily as a reactive intermediate for the synthesis of chitooligosaccharides and other biomaterials. Its principal route of synthesis involves the nitrous acid-mediated depolymerization of chitosan, a naturally abundant and generally biocompatible polysaccharide.[1] Given its potential applications, a thorough understanding of its cytotoxic profile in comparison to its starting materials is imperative for safety and efficacy assessments.

This guide will delve into the known cytotoxic profiles of chitosan and nitrous acid, followed by a detailed, field-proven experimental workflow to conduct a head-to-head comparison with 2,5-Anhydro-D-mannose. We will explore key cytotoxicity assays, their underlying principles, and the interpretation of potential outcomes.

Understanding the Precursors: A Review of Existing Cytotoxicity Data

Chitosan: A Biocompatible Polymer with Nuances

Chitosan, a deacetylated derivative of chitin, is widely regarded as biocompatible and biodegradable, with numerous studies reporting low cytotoxicity in normal cell lines.[2] However, its cytotoxic effects can be influenced by several factors, including molecular weight (MW), degree of deacetylation (DD), and the specific cell line being tested.[3]

Some studies have indicated that chitosan and its derivatives can exhibit selective cytotoxicity towards cancer cells, inducing apoptosis and inhibiting proliferation.[4][5][6][7] For instance, sulfated and benzaldehyde-modified chitosan derivatives have shown significant anti-proliferative and pro-apoptotic effects on breast cancer cells (MCF-7).[4][5][6][7] The IC50 values of chitosan can vary widely, from being undetectable in fibroblast cell lines at high concentrations to the low µg/mL range in certain cancer cell lines.[8][9][10]

Nitrous Acid: A Reactive Precursor with Potential Toxicity

Nitrous acid (HNO₂) itself is unstable, but its conjugate base, nitrite (NO₂⁻), is used in the synthesis of 2,5-Anhydro-D-mannose. In biological systems, nitrite can be converted to nitric oxide (NO), a highly reactive free radical. High concentrations of NO can induce cytotoxicity through various mechanisms, including DNA damage and mutation.[11][12] Studies have shown that sodium nitrite can exert cytostatic and cytotoxic effects on mammalian cells, particularly in an acidic environment.[13] Therefore, it is crucial to assess any residual cytotoxicity imparted by the synthesis process.

A Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To address the gap in direct comparative data, the following experimental plan is proposed. This multi-assay approach will provide a comprehensive understanding of the cytotoxic and mechanistic effects of 2,5-Anhydro-D-mannose relative to its precursors.

Experimental Workflow

experimental_workflow cluster_preparation Compound Preparation cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis prep_25AM 2,5-Anhydro-D-mannose (Test Compound) cell_lines Select & Culture Cell Lines (e.g., HeLa, MCF-7, NIH-3T3) prep_25AM->cell_lines Treat Cells prep_chitosan Chitosan (Precursor Control) prep_chitosan->cell_lines Treat Cells prep_na Nitrous Acid Synthesis Supernatant (Process Control) prep_na->cell_lines Treat Cells mtt_assay MTT Assay (Metabolic Activity) cell_lines->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_lines->ldh_assay caspase3_assay Caspase-3 Assay (Apoptosis) cell_lines->caspase3_assay data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis caspase3_assay->data_analysis

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: A panel of cell lines should be used, including at least one cancer cell line (e.g., HeLa or MCF-7) and one normal fibroblast cell line (e.g., NIH-3T3) to assess selective cytotoxicity.

  • Culture Conditions: Cells should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • 2,5-Anhydro-D-mannose: Prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO) and dilute to various concentrations in cell culture medium.

    • Chitosan: Prepare a stock solution of the same starting chitosan used for the synthesis of 2,5-Anhydro-D-mannose. Due to its poor solubility in neutral pH, dissolve it in a dilute acidic solution and then neutralize, or use a water-soluble chitosan derivative.

    • Nitrous Acid Synthesis Supernatant: As a process control, the supernatant from a mock synthesis of 2,5-Anhydro-D-mannose (without chitosan) should be collected, neutralized, and diluted to assess the cytotoxicity of any residual reagents.

  • Treatment: Seed cells in 96-well plates at an appropriate density. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and controls.

2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • After the desired incubation period (e.g., 24, 48, or 72 hours) with the test compounds, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product. The amount of color is proportional to the number of damaged cells.

  • Protocol:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate cytotoxicity as a percentage of a positive control (cells lysed with a detergent).

4. Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the level of caspase-3 activity.

  • Protocol:

    • After treatment, lyse the cells to release their cytoplasmic contents.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate and incubate at 37°C.

    • Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm) or absorbance using a microplate reader.

    • Quantify the fold-increase in caspase-3 activity relative to untreated cells.

Data Analysis and Interpretation

The results from the cytotoxicity assays should be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound. Statistical analysis should be performed to determine the significance of the differences between 2,5-Anhydro-D-mannose and its precursors.

Potential Signaling Pathways and Mechanistic Insights

Should 2,5-Anhydro-D-mannose exhibit significant cytotoxicity, particularly towards cancer cells, further investigation into the underlying mechanisms would be warranted. A potential starting point is the investigation of pathways known to be affected by other sugar analogs and chitosan derivatives.

signaling_pathway cluster_compound 2,5-Anhydro-D-mannose cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound 2,5-Anhydro-D-mannose metabolism Glycolysis Inhibition compound->metabolism May interfere with glucose metabolism apoptosis Apoptosis Induction compound->apoptosis May trigger caspase cascade cell_death Cell Death metabolism->cell_death apoptosis->cell_death

Caption: Potential signaling pathways affected by 2,5-Anhydro-D-mannose.

Given that some monosaccharides can interfere with glycolysis, a key metabolic pathway often upregulated in cancer cells, it would be prudent to investigate the effects of 2,5-Anhydro-D-mannose on key glycolytic enzymes. The induction of apoptosis, as suggested by the caspase-3 assay, would point towards the involvement of intrinsic or extrinsic apoptotic pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxicity assessment of 2,5-Anhydro-D-mannose and its precursors, chitosan and nitrous acid. While existing data suggests that chitosan is generally biocompatible, the cytotoxic profile of 2,5-Anhydro-D-mannose remains to be fully elucidated. The proposed experimental workflow, employing a multi-assay approach, will enable researchers to generate robust and reliable data to inform the safety and potential therapeutic applications of this intriguing sugar analog. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by 2,5-Anhydro-D-mannose to fully understand its biological activity.

References

  • Jiang, M., et al. (2011). Chitosan derivatives inhibit cell proliferation and induce apoptosis in breast cancer cells. Anticancer Research, 31(4), 1321-1328.
  • Jiang, M., et al. (2011). Chitosan derivatives inhibit cell proliferation and induce apoptosis in breast cancer cells. ANTICANCER RESEARCH.
  • Jiang, M., et al. (2011). Chitosan Derivatives Inhibit Cell Proliferation and Induce Apoptosis in Breast Cancer Cells. Anticancer Research.
  • ResearchGate. (n.d.). IC 50 values of chitosan and chito-oligosaccharides against cell lines (mg/mL).
  • ResearchGate. (n.d.). Chitosan Derivatives Inhibit Cell Proliferation and Induce Apoptosis in Breast Cancer Cells | Request PDF.
  • Cornous Biology. (2025).
  • Kataki, C., et al. (2021). Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales. Pharmacognosy Magazine, 17(76), 834.
  • Salehi, B., et al. (2020). Crosstalk between chitosan and cell signaling pathways. RSC advances, 10(49), 29291-29315.
  • ResearchGate. (n.d.). IC50 values of the investigated chitosan and its prepared Gd2O3/CS....
  • Salehi, B., et al. (2021). Antioxidant Properties and Redox-Modulating Activity of Chitosan and Its Derivatives: Biomaterials with Application in Cancer Therapy. Antioxidants, 10(2), 223.
  • Huang, M., et al. (2004). Uptake and cytotoxicity of chitosan molecules and nanoparticles: effects of molecular weight and degree of deacetylation. Pharmaceutical research, 21(2), 344-353.
  • Kean, T., & Thanou, M. (2010). Biodegradation, biodistribution and toxicity of chitosan. Advanced drug delivery reviews, 62(1), 3-11.
  • ResearchGate. (2024). (PDF) Comparative Cytotoxicity and Genotoxicity Assessments of Chitosan Amino Acid Derivative Nanoparticles toward Human Breast Cancer Cell Lines.
  • Popa, M. I., et al. (2021). Computational Assessment of the Pharmacological Profiles of Degradation Products of Chitosan. Polymers, 13(16), 2749.
  • ResearchGate. (n.d.).
  • Budayová, E. (1985). Effects of sodium nitrite and potassium sorbate on in vitro cultured mammalian cells. Neoplasma, 32(3), 341-350.
  • BenchChem. (2025).
  • Kano, Y., et al. (1983). Effects of nitrous oxide on human cell lines. Cancer Research, 43(4), 1493-1496.
  • El-Derby, A. M., et al. (2023). Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy. Cancers, 15(8), 2295.
  • Stutman, O., et al. (1980). Natural cytotoxic cells against solid tumors in mice: blocking of cytotoxicity by D-mannose. Proceedings of the National Academy of Sciences, 77(5), 2895-2898.
  • ResearchGate. (n.d.). Mannose inhibits the proliferative ability of nSclc cells in vitro. (a)....
  • Bar-David, E., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2, 5-Anhydro-D-mannitol Analogs. International journal of molecular sciences, 23(8), 4216.
  • Amos, R. J., et al. (1983). The effect of nitrous oxide on the cell cycle in human bone marrow. British journal of cancer, 48(4), 577-580.
  • United States Biological. (n.d.). 2,5-Anhydro-D-mannose CAS 495-75-0.
  • Lenger, S. M., et al. (2020). D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis. American journal of obstetrics and gynecology, 223(2), 265-e1.
  • Nguyen, T., et al. (1992). DNA damage and mutation in human cells exposed to nitric oxide in vitro. Proceedings of the National Academy of Sciences, 89(7), 3030-3034.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit)
  • Nguyen, T., et al. (1992). DNA damage and mutation in human cells exposed to nitric oxide in vitro.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Anhydro-D-mannose Oxime.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Anhydro-D-mannose | CAS 495-75-0.

Sources

Introduction to 2,5-Anhydromannose: A Versatile Aldehyde in Glycochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Methodological Analysis of 2,5-Anhydromannose Synthesis Routes

2,5-Anhydro-D-mannose, also known as chitose, is a unique furanose-form monosaccharide distinguished by an intramolecular anhydride bridge between carbons 2 and 5.[1][2] This structure locks the molecule, preventing the mutarotation typically observed in reducing sugars.[3] The key feature of this compound (2,5-AnM) is its highly reactive aldehyde group, which exists in equilibrium with its hydrated gem-diol form in aqueous solutions.[4][5] This reactivity makes it a valuable building block for the synthesis of novel biomaterials, drug delivery systems, and complex glycoconjugates. Its primary role is often as a reactive end-group on oligosaccharide chains, particularly those derived from chitosan, enabling facile chemical modification and the creation of block copolymers without the need for extensive protecting group strategies.[4][6]

This guide provides a comparative analysis of the primary synthesis methods for this compound, with a focus on chemical depolymerization and alternative synthetic pathways. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative economic analysis to assist researchers and drug development professionals in selecting the most suitable method for their specific applications.

Part 1: The Dominant Route - Nitrous Acid Depolymerization of Chitosan

The most prevalent and well-documented method for producing this compound is through the nitrous acid (HONO) depolymerization of chitosan.[4][7] Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is composed of D-glucosamine (GlcN) and N-acetyl-D-glucosamine units. The reaction with nitrous acid specifically targets the primary amino groups of the GlcN residues, leading to a controlled chain cleavage and the formation of a 2,5-AnM residue at the reducing end of the newly formed chitooligosaccharides (COS).[3][4]

Mechanism and Rationale

The reaction proceeds via the diazotization of the primary amine on the C2 position of a glucosamine unit. The resulting unstable diazonium salt undergoes a rapid intramolecular rearrangement. The C5 hydroxyl group acts as a nucleophile, attacking C2 and displacing the diazonium group (as N₂ gas), which results in the cleavage of the glycosidic bond and the formation of the characteristic 2,5-anhydro ring. This process is highly specific to the glucosamine units, allowing for precise control over the depolymerization process.[4]

The key advantage of this method is its simplicity and the use of readily available, renewable starting material (chitosan). The reaction conditions, such as temperature and the molar ratio of NaNO₂ to GlcN units, can be tuned to control the degree of polymerization of the resulting oligosaccharides.[3][8] Lower temperatures are known to favor higher yields of this compound.[8]

Experimental Protocol: Synthesis of 2,5-AnM-terminated Oligosaccharides

This protocol is adapted from methodologies described by Moussa et al. and Vikøren Mo et al.[3][4]

Materials:

  • Chitosan (low molecular weight, degree of deacetylation >90%)

  • Hydrochloric acid (HCl, 37%)

  • Sodium nitrite (NaNO₂)

  • Ammonium hydroxide (NH₄OH, 28%)

  • Deionized water

Procedure:

  • Solubilization: Dissolve 2.1 g of chitosan in 100 mL of deionized water by adding 1.2 mL of concentrated HCl with stirring until a clear solution is obtained.

  • Depolymerization: Prepare a fresh solution of NaNO₂ in deionized water. Add the NaNO₂ solution dropwise to the chitosan solution at room temperature. The molar ratio of GlcN units to NaNO₂ determines the final molecular weight of the oligomers; a 10:1 ratio is common for producing oligomers with an average degree of polymerization around 20.[3]

  • Reaction: Allow the reaction to proceed for 12 hours at room temperature or overnight at 4°C in the dark with gentle agitation.[3][4]

  • Precipitation: Precipitate the resulting chitooligosaccharides (COS-amf) by adjusting the pH to ~8-9 with ammonium hydroxide.

  • Purification: Centrifuge the mixture to collect the precipitate. Wash the pellet several times with deionized water until the supernatant is neutral.

  • Lyophilization: Freeze-dry the purified pellet to obtain the COS-amf product as a white powder. A typical mass yield for this process is around 80%.[3]

Process Workflow: Nitrous Acid Depolymerization

G cluster_start Starting Material cluster_reaction Reaction Core cluster_purification Purification cluster_end Final Product chitosan Chitosan Suspension dissolution Acidic Dissolution (HCl in H₂O) chitosan->dissolution reaction Nitrous Acid Addition (NaNO₂) - Diazotization - Ring Contraction - Glycosidic Cleavage dissolution->reaction 12h, RT or 4°C precipitation Precipitation (pH adjustment with NH₄OH) reaction->precipitation washing Centrifugation & Washing precipitation->washing drying Lyophilization washing->drying product 2,5-AnM-Terminated Oligosaccharides drying->product

Caption: Workflow for 2,5-AnM synthesis via chitosan depolymerization.

Part 2: Alternative Chemical Synthesis from D-Glucose

While less common, derivatives of 2,5-Anhydro-D-mannose can also be synthesized from D-glucose, offering a pathway that does not rely on chitosan. This multi-step chemical synthesis involves the transformation of a protected glucose derivative.

Reaction Pathway and Rationale

One reported method starts with penta-O-acetyl-D-glucose diethyl dithioacetal.[9] The synthesis proceeds through several key steps:

  • Oxidation: The dithioacetal is oxidized using an agent like 3-chloroperbenzoic acid (m-CPBA) to form a monoxide.

  • Cyclization and Rearrangement: Treatment with a base, such as sodium methoxide, induces an intramolecular reaction that forms the 2,5-anhydro ring. This step is crucial as it establishes the core structure of the target molecule.

  • Further Transformations: The resulting intermediate can be further reduced and modified to yield various protected forms of 2,5-Anhydro-D-mannose, such as the diethyl acetal derivative.[9]

This approach provides access to 2,5-AnM derivatives from a different, widely available starting material. However, it requires multiple steps, the use of protecting groups, and potentially hazardous reagents, making it more complex and less economically favorable for bulk production compared to the chitosan method.

Reaction Pathway Diagram

G start Penta-O-acetyl-D-glucose diethyl dithioacetal step1 Oxidation (m-CPBA) start->step1 intermediate1 Dithioacetal Monoxide step1->intermediate1 step2 Cyclization (NaOMe, MeOH) intermediate1->step2 intermediate2 3,4,6-tri-O-acetyl-2,5-AnM dithioacetal monoxide step2->intermediate2 step3 Reduction intermediate2->step3 product Protected 2,5-AnM Derivatives step3->product

Caption: Multi-step chemical synthesis of 2,5-AnM from a D-glucose derivative.

Part 3: Emerging Chemoenzymatic Strategies

Purely enzymatic synthesis of this compound is not well-established. However, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, represent a promising future direction.[10][11]

Conceptual Approach

A chemoenzymatic strategy could involve several stages:

  • Enzymatic Production of Precursors: Enzymes like chitinases or chitosanases could be used for the controlled depolymerization of chitin or chitosan to produce specific oligosaccharides. This offers a milder alternative to acid hydrolysis, potentially yielding a more defined range of starting materials.[7]

  • Chemical Conversion: The oligosaccharides produced enzymatically could then be subjected to a targeted chemical reaction, such as a modified nitrous acid treatment, to generate the 2,5-AnM terminus.

  • Enzymatic Modification: Post-synthesis, enzymes such as glycosyltransferases could be used to further modify the 2,5-AnM-terminated oligosaccharides, attaching other sugar moieties to create complex glycans. While not a synthesis of 2,5-AnM itself, enzymes like hexokinase can phosphorylate it, indicating enzymatic recognition is possible.[12]

This approach could offer superior control over the final product's structure and reduce the use of harsh chemical reagents. However, the development of efficient and cost-effective enzymatic steps remains a significant challenge.[13]

Conceptual Chemoenzymatic Workflow

G start Chitosan enzymatic Enzymatic Depolymerization (e.g., Chitosanase) start->enzymatic Step 1 (Enzymatic) chemical Targeted Chemical Reaction (e.g., Modified HONO) enzymatic->chemical Step 2 (Chemical) product Defined 2,5-AnM Oligosaccharides chemical->product modification Enzymatic Glycosylation (e.g., Glycosyltransferase) product->modification Step 3 (Optional Enzymatic) final_product Complex Glycoconjugates modification->final_product

Caption: Conceptual workflow for a chemoenzymatic synthesis strategy.

Part 4: Comparative and Economic Analysis

The choice of synthesis method depends heavily on the desired scale, purity requirements, and available resources. The economic viability is primarily dictated by the cost of raw materials, the number of synthetic steps, and the complexity of purification.

FeatureNitrous Acid DepolymerizationChemical Synthesis from GlucoseChemoenzymatic Approach
Starting Material Chitosan (abundant, renewable)D-Glucose derivatives (common)Chitosan/Chitin
Reagent Cost Low (HCl, NaNO₂)High (Protecting groups, m-CPBA)Potentially High (Enzymes)
Number of Steps Low (Essentially one-pot)High (Multi-step)Moderate to High
Typical Yield High (~80% mass yield)[3]Variable, generally lower overallPotentially high but unproven
Scalability High; easily scalableLow; difficult for large scaleModerate; depends on enzyme cost
Environmental Impact Moderate (acid/base use)High (solvents, hazardous reagents)Low (milder, aqueous conditions)
Economic Viability Excellent Poor (for bulk production)Emerging/Investigational

Economic Insights:

  • Chitosan Depolymerization: This method is by far the most economically viable for producing this compound, especially at scale. Chitosan is a relatively inexpensive byproduct of the seafood industry.[4] The reagents are cheap commodities, and the one-pot nature of the reaction simplifies the process, reducing capital and operational costs.

  • Synthesis from Glucose: While academically interesting, this route is not economically competitive for bulk synthesis. The multi-step process, requirement for protecting groups, and more expensive reagents make it suitable only for producing specific, highly tailored derivatives on a small laboratory scale.[9]

  • Chemoenzymatic Synthesis: The economic feasibility of this approach hinges on the cost and stability of the enzymes. While it promises "greener" chemistry and higher product specificity, the current cost of industrial-scale enzymes for these specific transformations makes it a subject of ongoing research rather than a commercial reality.[13]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the synthesis of this compound is a critical step in harnessing the potential of chitosan-based biomaterials.

  • For Bulk Production and General Applications: The nitrous acid depolymerization of chitosan is the unequivocally recommended method. It is robust, scalable, cost-effective, and well-characterized in the scientific literature.[3][4][5]

  • For Novel Derivatives and Mechanistic Studies: Chemical synthesis from D-glucose may be considered when the specific substitution patterns offered by a multi-step synthesis are required and when cost and scale are not primary concerns.[9]

  • For Future-Forward and Green Chemistry Initiatives: Chemoenzymatic strategies represent the next frontier. While not yet economically competitive, they offer the potential for highly controlled and environmentally benign synthesis pathways that warrant further investigation.

Ultimately, the selection of a synthesis method must align with the project's specific goals, balancing economic constraints with the desired chemical characteristics of the final this compound product.

References

  • Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]
  • Moussa, M., Grelier, S., Trombotto, S., & Coma, V. (2020).
  • ResearchGate. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives. Request PDF.
  • Dills Jr, W. L., Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344–349. [Link]
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... Download scientific diagram.
  • ResearchGate. (n.d.). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Cheung, R. C. F., Ng, T. B., Wong, J. H., & Chan, W. Y. (2015). Potential Medical Applications of Chitooligosaccharides. Marine Drugs, 13(8), 5186–5235. [Link]
  • ResearchGate. (n.d.). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2) from chitosan.
  • Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose. CAS No: 495-75-0.
  • MDPI. (n.d.). New Advances in Chemoenzymatic Synthesis.
  • Bayer, T., & Bornscheuer, U. T. (2025). An Update: Enzymatic Synthesis for Industrial Applications.
  • PubMed. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • ResearchGate. (n.d.). Chemoenzymatic synthesis of oligosaccharides and glycoconjugates.
  • OUCI. (n.d.). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Moussa, M., Grelier, S., Trombotto, S., & Coma, V. (2019). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Polymers, 11(12), 2008. [Link]
  • Alipour, S., Ghafelebaashi, A. H., & Savari, Ch. (2021). Techno-Economic Analysis of the Levulinic Acid Synthesis from Monosaccharides. Iranian Journal of Chemistry and Chemical Engineering, 40(4), 1143-1155. [Link]
  • ResearchGate. (n.d.). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.

Sources

A Senior Application Scientist's Guide to the Validation of a New 2,5-Anhydromannose Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Validated Standard for 2,5-Anhydromannose

In the landscape of carbohydrate chemistry and its application in biotechnology and drug development, this compound (also known as chitose) holds a unique position. It is the characteristic reducing-end monosaccharide formed during the nitrous acid depolymerization of chitosan, a process widely used to generate chitooligosaccharides (COS) with tailored biological activities.[1][2] The aldehyde group of this terminal residue is particularly reactive, making it a key target for conjugation and functionalization in the development of novel biomaterials and drug delivery systems.[3]

Given its significance, the accurate identification and quantification of this compound are paramount for research, process optimization, and quality control. This necessitates an analytical standard of the highest purity and characterization. The absence of a rigorously validated standard can lead to unreliable quantification, inconsistent experimental results, and challenges in meeting regulatory requirements.

This guide introduces a new, high-purity this compound analytical standard. We will detail the comprehensive validation process undertaken to establish its identity, purity, and stability, directly comparing its performance to existing commercial alternatives. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and trustworthy evaluation.[4][5][6]

Part 1: Validation Strategy - A Framework for Trust

The primary objective when validating an analytical standard is to demonstrate its fitness for purpose through empirical evidence.[6][7] Our validation strategy was designed as a self-validating system, where orthogonal analytical techniques are used to confirm each critical parameter. This multi-faceted approach ensures the data is robust, reliable, and meets the stringent requirements for an authoritative reference material. The overall workflow is depicted below.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Performance & Stability cluster_3 Final Qualification NMR ¹H and ¹³C NMR Spectroscopy MS High-Resolution Mass Spectrometry (HRMS) HPLC Quantitative HPLC-UV/RID NMR->HPLC Confirm Structure FTIR FTIR Spectroscopy MS->HPLC Confirm Structure FTIR->HPLC Confirm Structure KF Karl Fischer Titration (Water Content) Linearity Linearity & Range HPLC->Linearity Establish Purity EA Elemental Analysis (%C, %H) KF->Linearity Establish Purity EA->Linearity Establish Purity Accuracy Accuracy & Precision Cert Certificate of Analysis (CoA) Generation Linearity->Cert Qualify Standard Stability Accelerated & Long-Term Stability Studies Accuracy->Cert Qualify Standard Stability->Cert Qualify Standard

Caption: Workflow for the comprehensive validation of the new this compound standard.

Part 2: Comparative Analysis - The Data-Driven Verdict

A new standard must demonstrate tangible advantages over existing alternatives. We compared our new standard against a commercially available alternative (herein referred to as "Alternative Standard"), which has a reported purity of 97% by HPLC.[8] The following tables summarize the key performance differences observed during our validation studies.

Table 1: Purity and Compositional Analysis

Causality Insight: Purity is the cornerstone of an analytical standard. While HPLC provides a measure of chromatographic purity, it doesn't account for non-UV active impurities, water, or residual solvents. Therefore, we employ orthogonal methods like Karl Fischer titration for water content and elemental analysis to build a complete purity profile, a practice aligned with top-tier reference material characterization.

ParameterNew Analytical StandardAlternative StandardAcceptance Criteria
Purity by HPLC-RID 99.8%97.1%≥ 99.5%
Water Content (Karl Fischer) 0.15%7.5%[8]≤ 0.5%
Elemental Analysis (% Carbon) 44.42% (Theoretical: 44.45%)41.77%[8]± 0.4% of Theoretical
Appearance White Crystalline SolidPale Yellow Solid[8]White to Off-White Solid
Mass Balance Purity 99.6% Not Reported≥ 99.0%

Mass Balance Purity Calculation: Purity = HPLC Purity * (100% - % Water - % Residual Solvents)

Table 2: Long-Term Stability Assessment (Storage at -20°C)

Causality Insight: An effective analytical standard must be stable over its shelf life to ensure consistent performance. Instability, often caused by hygroscopicity or degradation, leads to inaccurate standard concentrations and analytical drift. Our accelerated stability studies (data not shown) and long-term analysis confirm the superior stability of the new standard, likely due to its lower water content and higher initial purity.

TimepointNew Analytical Standard (% Purity)Alternative Standard (% Purity)
T = 0 Months 99.8%97.1%
T = 6 Months 99.8%96.5%
T = 12 Months 99.7%95.8%
Table 3: Performance in a Validated HPLC Method

Causality Insight: The ultimate test of a standard is its performance in a real-world analytical method. A higher purity standard should yield a calibration curve with superior linearity (R² closer to 1.0) and allow for lower limits of detection (LOD) and quantification (LOQ), as there is less interference from impurities at low concentrations.

ParameterNew Analytical StandardAlternative Standard
Linearity (R²) 0.99980.9985
Limit of Detection (LOD) 0.5 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL5.0 µg/mL

Part 3: Application in Quality Control of Chitosan Depolymerization

The primary application of this standard is the quantification of this compound in samples derived from chitosan. The nitrous acid depolymerization process selectively cleaves the glycosidic bonds at N-acetylated glucosamine units, resulting in oligosaccharides with a terminal this compound residue. Monitoring the concentration of this residue is critical for controlling the reaction and characterizing the final product.

G Chitosan Chitosan Polymer (GlcNAc-GlcN)n HONO Nitrous Acid (HONO) Reaction Chitosan->HONO COS Chitooligomers (COS) with this compound Reducing End HONO->COS Depolymerization HPLC HPLC Analysis COS->HPLC Sample Injection Standard New this compound Analytical Standard Standard->HPLC Calibration QC Quality Control Report: - Reaction Yield - Molar Concentration HPLC->QC Quantification

Caption: Use of the standard in the quality control of chitosan depolymerization.

Part 4: Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used for the validation of the new this compound standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is optimized for the quantification of this compound and is suitable for purity assessment and stability studies.

  • Instrumentation:

    • HPLC system with a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50°C.

    • Detector Temperature: 40°C.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10.0 mL of ultrapure water to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the test sample in ultrapure water to a target concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample in triplicate.

    • Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

These spectroscopic methods provide an unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve ~10 mg of the standard in 600 µL of Deuterium Oxide (D₂O).[1][2]

    • Instrumentation: Bruker 500 MHz NMR spectrometer or equivalent.

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

    • Acceptance Criteria: The observed chemical shifts and coupling constants must be consistent with the known structure of this compound, including signals corresponding to both its aldehyde and hydrated forms.[9]

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Prepare a 10 µg/mL solution in a water/acetonitrile (50:50) mixture with 0.1% formic acid.

    • Instrumentation: Agilent Q-TOF mass spectrometer or equivalent with an electrospray ionization (ESI) source.

    • Analysis Mode: Positive ion mode.

    • Acceptance Criteria: The measured mass of the [M+Na]⁺ adduct must be within 5 ppm of the theoretical mass calculated for C₆H₁₀O₅Na.

Conclusion

The comprehensive validation data presented in this guide demonstrates that the new this compound analytical standard exhibits superior purity, stability, and analytical performance compared to existing commercial alternatives. Its high mass balance purity of 99.6% and excellent long-term stability make it an authoritative and trustworthy reference material for the most demanding scientific applications. By providing this rigorously characterized standard, we empower researchers, scientists, and drug development professionals to achieve more accurate and reproducible results in their work with chitosan-derived materials and other applications requiring precise quantification of this compound.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Source: U.S.
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Simultaneous analysis of monosaccharides using ultra high performance liquid chromatography-high resolution mass spectrometry without derivatization for validation of certified reference m
  • Title: 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization Source: National Institutes of Health (NIH) URL:[Link]
  • Title: validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the Source: Journal of microbiology, biotechnology and food sciences URL:[Link]
  • Title: Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer Source: National Institutes of Health (NIH) URL:[Link]
  • Title: CAS No : 495-75-0| Chemical Name : 2,5-Anhydro-D-mannose Source: Pharmaffili
  • Title: Analytical method development and validation for monosaccharide profiling in Lignosus rhinocerotis using rP-HPLC Source: PubMed URL:[Link]
  • Title: Validation of Monosaccharide Composition Assay Using HPLC‐UV Platform for Monoclonal Antibody Products in Compliance with ICH Guideline Source: ResearchG
  • Title: D-Mannose, 2,5-anhydro-, diethyl acetal, triacetate - Optional[13C NMR] Source: Wiley Online Library URL:[Link]
  • Title: A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydr
  • Title: Chitooligosaccharide-2,5-anhydro-D-mannonic Acid Source: ResearchG
  • Title: Enzymatic analysis of 2,5-anhydro-D-mannitol and rel
  • Title: Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • Title: Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.)
  • Title: Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro Source: Semantic Scholar URL:[Link]
  • Title: HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin Source: Journal of Food and Drug Analysis URL:[Link]

Sources

A Senior Application Scientist's Guide to 2,5-Anhydromannose: A Versatile Building Block in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 2,5-Anhydromannose (2,5-AM), a molecule of increasing significance in the fields of bioconjugation, biomaterial science, and drug discovery. This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the validated applications of 2,5-AM, supported by peer-reviewed studies. We will delve into its chemical utility, compare it with alternative approaches, and provide actionable experimental protocols.

Part 1: Unveiling this compound: From Chitosan Derivative to a Powerful Synthetic Tool

This compound is a six-carbon monosaccharide distinguished by an anhydro bridge between carbons 2 and 5.[1][2][3] Its primary and most practical source is the nitrous acid-mediated depolymerization of chitosan, a readily available biopolymer derived from chitin.[4][5][6] This reaction cleaves the glycosidic bonds in chitosan and simultaneously converts the newly formed reducing end from a glucosamine residue into a this compound residue.

The true value of 2,5-AM in a research and development context lies in its unique chemical structure. The presence of a reactive aldehyde group makes it a prime candidate for a variety of conjugation chemistries.[2][6] This feature is the cornerstone of its applications, allowing for the covalent linkage of a wide array of molecules to the chitosan backbone or to 2,5-AM-derived structures.

Part 2: Validated Applications of this compound in Research and Development

The utility of this compound is not as a direct therapeutic agent but as a highly efficient chemical intermediate. Its applications, validated by numerous peer-reviewed studies, primarily revolve around the synthesis of complex biomolecules and functionalized materials.

A Superior Gateway for the Synthesis of Diblock Oligosaccharides

One of the most well-documented applications of this compound is in the creation of diblock oligosaccharides. These are polymers consisting of two different oligosaccharide chains linked together. The 2,5-AM residue at the reducing end of chitooligosaccharides (COS) serves as a highly reactive handle for attaching a second polysaccharide block.

Comparison with Traditional Methods:

FeatureThis compound-Mediated CouplingTraditional Coupling Methods (e.g., using N-acetyl-d-glucosamine end)
Reaction Speed Significantly faster reaction kinetics.[5][7]Slower reaction rates.[5]
Reaction Products Forms only acyclic imines (hydrazones or oximes), simplifying product profile.[5][7]Can result in a mixture of cyclic and acyclic products.
Efficiency High conjugation yields.Variable and often lower yields.
Process Simplicity Can be performed without complex protection/deprotection steps.[5][7]Often requires multi-step protection and deprotection of hydroxyl groups.

The enhanced reactivity of the 2,5-AM aldehyde group allows for the efficient synthesis of novel biomaterials, such as chitin-b-dextran diblock oligosaccharides, with potential applications in drug delivery and tissue engineering.[5]

A Versatile Tool for Surface Functionalization

The reactive nature of this compound makes it an excellent choice for the regiospecific grafting of chitosan oligomers onto various surfaces. This is of great interest for creating biocompatible and antibacterial coatings on medical devices and other materials.[6] The process typically involves the reductive amination between the aldehyde group of 2,5-AM-terminated COS and amine-functionalized surfaces.[6] This method ensures that the bioactive amine groups along the chitosan chain remain available to exert their desired effects.

A Precursor for Novel Therapeutic Agents

While this compound itself is not a therapeutic, its derivatives are being explored for various medical applications. For instance, poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol (the reduced form of 2,5-AM) have been synthesized and investigated for their potential as orally active antiasthmatic compounds.[8] In these applications, the 2,5-anhydro-D-mannitol core serves as a scaffold for the attachment of various sulfated sugar moieties to create compounds with specific biological activities.[8][9]

Part 3: Experimental Corner: Protocols and Methodologies

A core tenet of scientific integrity is the ability to reproduce and validate findings. In this section, we provide detailed protocols for the preparation and utilization of this compound-terminated chitooligosaccharides.

Protocol for the Preparation of this compound-Terminated Chitooligosaccharides (COS-AM)

This protocol is adapted from methodologies described in peer-reviewed literature.[5]

Materials:

  • High molecular weight chitosan

  • Acetic acid (AcOH)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Nitrogen gas

  • Dialysis tubing (MWCO = 100–500 Da)

  • Freeze-dryer

Procedure:

  • Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g., 2.5 vol %) by stirring overnight at room temperature.

  • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Cool the solution to approximately 4°C in an ice bath.

  • Freshly prepare a solution of NaNO₂ (e.g., 20 mg/mL).

  • Add the NaNO₂ solution to the chitosan solution in three portions with 45-minute intervals, while maintaining the temperature at 4°C. The molar ratio of NaNO₂ to glucosamine units in chitosan will determine the degree of depolymerization.

  • Allow the reaction mixture to agitate in the dark at 4°C overnight.

  • Terminate the reaction by dialysis against 0.05 M NaCl, followed by dialysis against deionized water.

  • Lyophilize the dialyzed solution to obtain the COS-AM product as a dry powder.

Workflow for COS-AM Preparation:

G cluster_prep Preparation of COS-AM chitosan Chitosan Dissolution in Acetic Acid n2_purge Nitrogen Purge chitosan->n2_purge cooling Cooling to 4°C n2_purge->cooling nano2_add Stepwise Addition of NaNO₂ cooling->nano2_add reaction Overnight Reaction at 4°C nano2_add->reaction dialysis Dialysis reaction->dialysis lyophilization Lyophilization dialysis->lyophilization cos_am_product COS-AM Product lyophilization->cos_am_product G cluster_conjugation Reductive Amination of COS-AM cos_am COS-AM mixing Mixing in Acetate Buffer (pH 4.0) cos_am->mixing amine_molecule Amine-Containing Molecule amine_molecule->mixing imine_formation Imine Formation (Schiff Base) mixing->imine_formation reducing_agent Addition of Reducing Agent imine_formation->reducing_agent reduction Reduction Reaction reducing_agent->reduction purification Purification (Dialysis & Lyophilization) reduction->purification conjugate Final Conjugate purification->conjugate

Caption: General workflow for conjugating molecules to COS-AM.

Part 4: Future Perspectives and Conclusion

The applications of this compound are continually expanding as researchers recognize its potential as a versatile and efficient chemical tool. Future research will likely focus on the development of more complex and well-defined biomaterials and drug conjugates using 2,5-AM as a key building block. While direct therapeutic applications of the monomer itself have not been the focus of research, its role in enabling the synthesis of potentially therapeutic macromolecules is firmly established.

References

  • Potential Medical Applications of Chitooligosaccharides. MDPI. [Link]
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.
  • Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds.
  • Synthesis of 2,5-anhydro-(beta-d-glucopyranosyluronate)- and (alpha-l-idopyranosyluronate)-d-mannitol hexa-O-sulfonate hepta sodium salt.
  • Chitooligosaccharide-2,5-anhydro-D-mannonic Acid.
  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • This compound | C6H10O5 | CID 11116353.
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond simple instructions to provide a deep, procedural understanding of how to properly manage and dispose of 2,5-Anhydromannose (Chitose). Adherence to these protocols is not just about regulatory compliance; it is a cornerstone of a robust safety culture and scientific integrity.

The disposal of any chemical, regardless of its perceived hazard, requires a systematic approach grounded in its specific properties and potential risks. For this compound, a derivative of mannose, the lack of extensive, publicly available toxicity and ecotoxicity data necessitates a conservative and cautious methodology.

Hazard Assessment and Chemical Profile of this compound

Understanding the chemical's identity and associated hazards is the critical first step in determining the correct disposal pathway. This compound is a carbohydrate derivative used in various research applications, including the synthesis of oligosaccharides.[1]

While carbohydrates are often considered biologically benign, it is crucial to avoid generalizations. Specific derivatives can possess uncharacterized hazards. Available safety information indicates that this compound may cause skin, eye, and respiratory irritation.[2] This information immediately elevates its status beyond that of a simple sugar and mandates that it be handled as a potentially hazardous chemical.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 495-75-0 [3][4][5]
Molecular Formula C₆H₁₀O₅ [3][5][6]
Molecular Weight 162.14 g/mol [3][5][6]
Appearance Pale yellow to orange solid [3][5]
Solubility Slightly soluble in water and methanol [3][7]
Stability Hygroscopic; stable for 6 months at -20°C [5][7]

| Known Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2] |

The Core Directive: Precautionary Waste Management

Given the hazard statements (H315, H319, H335) and the absence of comprehensive environmental impact data, the guiding principle for the disposal of this compound is precautionary .

It is the official recommendation of this guide to treat all this compound waste streams as hazardous chemical waste.

While some institutional guidelines may permit the drain disposal of small quantities of non-toxic carbohydrates, the specific irritation warnings for this compound make this route inappropriate.[8][9][10] Prohibiting drain disposal prevents the release of a potentially irritating substance into aquatic ecosystems and ensures compliance with the most conservative safety standards.[8]

The following workflow diagram illustrates the decision-making process for managing waste generated from protocols involving this compound.

G start Waste Generation (Involving this compound) waste_type Identify Waste Type start->waste_type solid_neat Unused/Expired Neat Compound waste_type->solid_neat  Solid aqueous_sol Aqueous Solution (e.g., buffer, reaction mixture) waste_type->aqueous_sol Liquid   contaminated_ware Contaminated Labware (e.g., tips, tubes, glassware) waste_type->contaminated_ware  Solid Labware collect_solid Collect as Chemically Contaminated Solid Waste solid_neat->collect_solid collect_aqueous Collect as Aqueous Chemical Waste aqueous_sol->collect_aqueous contaminated_ware->collect_solid container_solid Use Lined, Labeled Pail or Original Container collect_solid->container_solid container_aqueous Use Labeled, Leak-Proof Carboy or Bottle collect_aqueous->container_aqueous storage Store in Designated Satellite Accumulation Area container_solid->storage container_aqueous->storage pickup Request Pickup by Institutional EHS storage->pickup

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols ensures the safe and compliant disposal of all waste streams containing this compound.

Required Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The causality is simple: proper PPE is your primary barrier against direct chemical exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.[2]

Disposal of Neat this compound (Solid Waste)

This protocol applies to unused, expired, or residual solid this compound.

  • Container Selection: The most reliable method is to submit the material for disposal in its original, labeled container.[8] This eliminates the risk of misidentification.

  • If the original container is unavailable: Use a sturdy, sealable container compatible with solid waste. Line a five-gallon pail with a clear plastic bag for collecting various chemically contaminated solid wastes.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". Do not use abbreviations.[11]

  • Collection: Carefully place the original container or transfer the solid waste into the designated hazardous waste container.

  • Storage: Keep the waste container sealed and store it in your laboratory's designated satellite accumulation area.[11]

Disposal of Aqueous Solutions (Liquid Waste)

This protocol applies to any solution containing dissolved this compound.

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container, such as a carboy or a solvent bottle.[9] Ensure the container has a tight-fitting screw cap.

  • Waste Segregation: Dedicate a specific aqueous waste container for this waste stream. Crucially, do not mix this waste with incompatible waste streams , such as strong oxidizing agents, flammable solvents, or solutions containing heavy metals.[8][12] Segregation prevents potentially dangerous chemical reactions within the waste container.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents, including "this compound" and any solvents or buffers (e.g., "Water," "Phosphate Buffer"), along with their estimated percentages.[9]

  • Collection: Carefully pour the aqueous waste into the labeled container, using a funnel to prevent spills. Keep the container closed at all times except when adding waste.[11]

  • Storage: Store the container in secondary containment (e.g., a plastic bin) to contain any potential leaks.[9]

Disposal of Contaminated Labware (Solid Waste)

This protocol applies to items like pipette tips, centrifuge tubes, gloves, and paper towels that are contaminated with this compound.

  • Container Selection: Use a designated container for chemically contaminated solid waste, such as a lined pail or a clearly marked box.[8] Do not dispose of these items in the regular or biohazardous trash.

  • Collection: Place all contaminated disposable items directly into the designated solid waste container.

  • Sharps: Needles or other sharps must be disposed of in a dedicated sharps container.

  • Storage: Keep the container sealed and store it with other solid chemical waste.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

  • Initial Rinse: The first rinse of the container must be collected as hazardous waste.[9] Triple-rinse the container with a suitable solvent (e.g., water). Collect this first rinsate and add it to your aqueous chemical waste container.[9][11]

  • Subsequent Rinses: After the initial rinsate is collected as hazardous waste, subsequent rinses can typically be disposed of down the drain, but check with your local EHS for confirmation.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9] This critical step prevents confusion and ensures the empty container is not mistaken for a full one.

  • Final Disposal: Once rinsed and air-dried with the label defaced, the glass or plastic container can be disposed of in the appropriate recycling or trash receptacle.[9]

Final Steps: Waste Storage and Pickup

All generated hazardous waste must be managed according to institutional and federal regulations.

  • Storage Location: Store all hazardous waste containers in a designated satellite accumulation area within your lab. This area should be clearly marked and away from sinks or drains.[8]

  • Container Fullness: Do not overfill containers. Request a pickup when the container is approximately three-quarters full.[8]

  • Requesting Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[8][9] Follow their specific procedures for pickup requests.

By adhering to this comprehensive guide, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific responsibility.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
  • Environmental Health and Safety, Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • Pharmaffiliates. 2,5-Anhydro-D-mannose | CAS No : 495-75-0. [Link]
  • Biomacromolecules. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. [Link]
  • American Chemical Society.
  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Anhydromannose

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 2,5-Anhydromannose is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding this compound

This compound, also known as Chitose, is a carbohydrate derivative supplied as a pale yellow to orange solid.[1][2] While specific toxicity data is not extensively documented in publicly available safety data sheets, sound scientific practice dictates that we handle substances with unknown toxicological profiles with a high degree of caution.[3] The primary physical hazards associated with this compound in its solid form are:

  • Inhalation: Fine powders can easily become airborne during handling (e.g., weighing, transferring), posing a risk of inhalation.[4]

  • Dermal and Eye Contact: Direct contact with the skin or eyes can cause irritation.

  • Chemical Incompatibility: While stable under recommended storage conditions, related compounds are incompatible with strong oxidizing agents.[5]

Therefore, all handling procedures must be designed to minimize exposure through these routes. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated by engineering or administrative controls.[6]

Core PPE Requirements for this compound

The selection of appropriate PPE is contingent on the specific task and the quantities of material being handled. The following table summarizes the recommended PPE levels for common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing a single <100mg sample on an open bench)ANSI Z87.1 compliant safety glasses with side shields[7]Single pair of nitrile glovesStandard laboratory coatNot required if in a well-ventilated area
High-Volume/Dust-Generating Tasks (e.g., weighing >1g, aliquoting bulk powder)Chemical splash goggles[7]Single pair of nitrile glovesStandard laboratory coatRequired. Work within a certified chemical fume hood.[7]
Spill Cleanup (Small powder spill)Chemical splash gogglesDouble-glove with nitrile glovesStandard laboratory coatNIOSH-approved N95 respirator or equivalent[4]

In-Depth PPE Selection and Rationale

Merely listing PPE is insufficient; understanding the why behind each choice is critical for developing an intuitive safety culture.

Eye and Face Protection

At a minimum, ANSI Z87.1 compliant safety glasses with side shields are mandatory for any work involving this compound to protect against incidental contact from small particles.[7] For tasks with a higher risk of dust generation or splashing, such as when dissolving the compound, chemical splash goggles are required as they form a complete seal around the eyes.[8]

Hand Protection

Standard nitrile laboratory gloves provide an effective barrier against dermal exposure during routine handling.[8] It is crucial to inspect gloves for any signs of damage before use and to remove them before touching common surfaces like doorknobs or keyboards to prevent the spread of contamination.[3][9] For extended work or during spill cleanup, consider double-gloving.

Body Protection

A standard, buttoned laboratory coat is essential to protect skin and personal clothing from contamination.[8] It serves as a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged chemical contact.

Respiratory Protection: A Critical Decision

The most significant variable in PPE selection for this compound is the need for respiratory protection. The decision to use enhanced ventilation or a respirator is based on the potential for generating airborne dust.

  • Chemical Fume Hood: This is an engineering control and the preferred method for handling larger quantities of powder.[7] It protects the user by drawing airborne particles away from the breathing zone.

  • Respirator: If a fume hood is not available for a task that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[4] This should be a last resort after engineering controls have been considered. A proper fit test and training are required for all respirator users to ensure effectiveness.

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Workflow Respiratory Protection Decision Workflow for this compound start Begin Task: Handling this compound quantity_check Is the quantity >1g OR is the powder visibly dusty? start->quantity_check fume_hood_check Is a certified chemical fume hood available? quantity_check->fume_hood_check Yes standard_ppe Standard PPE on open bench in well-ventilated area. quantity_check->standard_ppe No use_fume_hood Perform work inside the chemical fume hood. fume_hood_check->use_fume_hood Yes use_respirator Wear a NIOSH-approved N95 respirator. fume_hood_check->use_respirator No end_ppe Proceed with task using selected PPE use_fume_hood->end_ppe use_respirator->end_ppe standard_ppe->end_ppe

Caption: Decision workflow for selecting appropriate respiratory controls.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE selection to include procedural steps and waste management.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area is clean and uncluttered.[8] Locate the nearest safety shower, eyewash station, and spill kit.[3]

  • PPE Donning: Don PPE in the following order: laboratory coat, safety glasses/goggles, and finally, gloves.

  • Handling:

    • Carefully open the container, avoiding any puff of powder. For maximum recovery of the product, centrifuge the original vial before removing the cap.[1]

    • Use a spatula or appropriate tool to transfer the solid. Avoid pouring the powder directly from the bottle if possible to minimize dust generation.

    • If dissolving, add the solid to the solvent slowly.

  • Post-Handling: Securely close the primary container. The manufacturer recommends long-term storage at -20°C under an inert atmosphere.[1] Clean any contaminated equipment.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. First, remove gloves. Then, remove the laboratory coat. Finally, remove eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]

Disposal Plan

Improper disposal of chemical waste can pose risks to both personnel and the environment.[11]

  • Contaminated PPE: Used gloves, disposable masks, and other contaminated items should be placed in a designated hazardous waste container.[7]

  • Excess Chemical: Unused or waste this compound should be treated as chemical waste. Do not dispose of it in the regular trash or down the sink.[8][12]

  • Empty Containers: Empty containers that held the chemical should be managed according to your institution's guidelines. Some procedures may require triple rinsing the container with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded.[12]

All waste must be collected in properly labeled, sealed, and compatible containers and disposed of through your institution's Environmental Health and Safety (EHS) department.[13][14]

References

  • NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention.[Link]
  • Pocket Guide to Chemical Hazards Introduction.Centers for Disease Control and Prevention.[Link]
  • NIOSH Pocket Guide to Chemical Hazards (PDF).Centers for Disease Control and Prevention.[Link]
  • Understanding the NIOSH Pocket Guide to Chemical Hazards.CPWR - The Center for Construction Research and Training.[Link]
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE).Safeopedia.[Link]
  • Effective Lab Chemical Waste Management.Environmental Marketing Services.[Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.Centers for Disease Control and Prevention.[Link]
  • Properly Managing Chemical Waste in Labor
  • Personal Protective Equipment - Standards.
  • Personal Protective Equipment - Overview.
  • OSHA Standards for Personal Protective Equipment.Avetta.[Link]
  • PPE Requirements: Standard & Levels.SafetyCulture.[Link]
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.[Link]
  • Good Laboratory Practices: Waste Disposal.SCION Instruments.[Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.University of California, Santa Cruz.[Link]
  • Lab Safety Rules and Guidelines.LabManager.[Link]
  • This compound.
  • Safe Handling Practices for Laboratory Chemicals.GZ Industrial Supplies.[Link]
  • Laboratory Safety Rules.
  • 2,5-Anhydro-D-mannose.
  • Personal Protective Equipment (PPE).CHEMM.[Link]
  • Personal Protective Equipment.U.S. Environmental Protection Agency.[Link]
  • Personal Protective Equipment (PPE).Elcarbo Industrial Supplies.[Link]
  • From Preparation to Packaging: A Guide to PPE for Food Manufacturing.Droppe.[Link]
  • Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end...
  • 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers...

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Anhydromannose
Reactant of Route 2
2,5-Anhydromannose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.